Bz(2)Epsilon ADP
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110682-84-3 |
|---|---|
Molecular Formula |
C26H23N5O12P2 |
Molecular Weight |
659.4 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |
InChI |
InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |
InChI Key |
HAZAYIMMDPPYTB-PXOHRUDZSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Synonyms |
3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |
Origin of Product |
United States |
Foundational & Exploratory
Epsilon-ADP (ε-ADP): A Fluorescent Probe for Biochemical and Cellular Investigations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 30, 2025
Abstract
Epsilon-ADP (ε-ADP), or 1,N⁶-ethenoadenosine 5'-diphosphate, is a fluorescent analog of adenosine 5'-diphosphate (ADP) that has emerged as a powerful tool in biochemical and biophysical research. Its intrinsic fluorescence, sensitive to the microenvironment, allows for real-time monitoring of nucleotide binding events, enzyme kinetics, and conformational changes in proteins. This technical guide provides a comprehensive overview of ε-ADP, its fluorescent properties, and its applications in various experimental systems, with a particular focus on its use in studying ATPases and actin polymerization. Detailed experimental protocols and data presentation are included to facilitate its adoption in laboratory settings.
Introduction to Epsilon-ADP (ε-ADP)
Epsilon-ADP (ε-ADP) is a structurally modified analog of adenosine 5'-diphosphate (ADP). The modification involves the addition of an etheno bridge between the N¹ and N⁶ positions of the adenine ring, creating a highly fluorescent tricyclic system. This modification minimally perturbs the overall shape and charge of the ADP molecule, allowing it to be recognized and bound by many nucleotide-binding proteins, including enzymes and motor proteins.
The key feature of ε-ADP is its fluorescence, which is highly sensitive to its local environment. Changes in polarity, viscosity, and the proximity of quenching or enhancing moieties upon binding to a protein can lead to significant changes in its fluorescence intensity, lifetime, and polarization (anisotropy). This property makes ε-ADP an invaluable probe for studying:
-
Nucleotide-protein interactions: Determining binding affinities (Kd), association (kon), and dissociation (koff) rate constants.
-
Enzyme kinetics: Continuously monitoring enzyme activity by observing the change in fluorescence as ε-ADP is either consumed or produced.
-
Conformational changes: Detecting structural rearrangements in proteins that alter the environment of the bound ε-ADP.
-
High-throughput screening: Developing fluorescence-based assays for the discovery of inhibitors or activators of nucleotide-binding proteins.
Fluorescent Properties of ε-ADP
The utility of ε-ADP as a fluorescent probe is defined by its photophysical properties. While the exact values can vary depending on the solvent, pH, and binding state, the general characteristics are summarized below.
Spectroscopic Data
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~300 - 310 nm | Aqueous buffer, pH 7.0 |
| Emission Maximum (λem) | ~410 - 420 nm | Aqueous buffer, pH 7.0 |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | at 265 nm, pH 7.0[1] |
| Quantum Yield (Φ) | Variable (typically 0.1 - 0.5) | Highly dependent on environment |
| Fluorescence Lifetime (τ) | Variable (typically 20 - 30 ns) | Highly dependent on environment |
Note: The quantum yield and fluorescence lifetime of ε-ADP are highly sensitive to the polarity of its environment. In non-polar environments, such as the nucleotide-binding pocket of some proteins, both the quantum yield and lifetime can increase significantly. Conversely, quenching effects can decrease these values.
Environmental Sensitivity
The fluorescence of ε-ADP is significantly influenced by its surroundings:
-
Polarity: A decrease in solvent polarity generally leads to an increase in fluorescence intensity and a blue shift in the emission maximum.
-
Quenching: The fluorescence of ε-ADP can be quenched by various substances, including certain amino acid residues (e.g., tryptophan) and divalent metal ions. This property can be exploited to measure binding events or enzymatic activity.[2][3]
-
Fluorescence Anisotropy/Polarization: When ε-ADP binds to a larger molecule, such as a protein, its rotational freedom is restricted. This leads to an increase in fluorescence anisotropy (or polarization), which can be used to quantify the fraction of bound ε-ADP.
Experimental Protocols
General Considerations for Handling ε-ADP
-
Storage: ε-ADP is typically supplied as a lyophilized powder or a solution. It should be stored at -20°C or below, protected from light and moisture.
-
Solution Preparation: Prepare stock solutions of ε-ADP in a suitable buffer (e.g., Tris-HCl or HEPES at neutral pH). Determine the precise concentration of the stock solution by measuring its absorbance at 265 nm using a molar extinction coefficient of approximately 6,000 M⁻¹cm⁻¹.
-
Photostability: While reasonably stable, prolonged exposure of ε-ADP to high-intensity light should be avoided to prevent photobleaching.
Protocol for Myosin ATPase Activity Assay using ε-ADP
This protocol describes a continuous, fluorescence-based assay to measure the ATPase activity of myosin by monitoring the binding of the product, ε-ADP, to the myosin active site.
Materials:
-
Myosin (e.g., skeletal muscle myosin S1 fragment)
-
ε-ATP (as the substrate)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Fluorometer or microplate reader with excitation at ~300 nm and emission at ~410 nm.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X myosin solution in Assay Buffer.
-
Prepare a 2X ε-ATP solution in Assay Buffer. The final concentration of ε-ATP should be at or above its Km for the myosin isoform being studied.
-
-
Set up the Measurement:
-
Equilibrate the fluorometer or plate reader to the desired temperature (e.g., 25°C).
-
Set the excitation and emission wavelengths.
-
-
Perform the Assay:
-
To a cuvette or well of a microplate, add the 2X myosin solution.
-
Initiate the reaction by adding an equal volume of the 2X ε-ATP solution.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The hydrolysis of ε-ATP to ε-ADP and its subsequent binding to the myosin active site will result in a change in fluorescence.
-
The initial rate of the reaction is determined by fitting the linear portion of the fluorescence change versus time plot.
-
Convert the rate of fluorescence change to the rate of ATP hydrolysis by calibrating the fluorescence signal with known concentrations of ε-ADP.
-
Protocol for Monitoring Actin Polymerization using ε-ADP
This protocol outlines a method to monitor the incorporation of ε-ADP-actin monomers into actin filaments.
Materials:
-
G-actin (monomeric actin)
-
ε-ADP
-
Polymerization Buffer: 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP
-
Fluorometer with polarization filters.
Procedure:
-
Prepare ε-ADP-G-actin:
-
Incubate G-actin with a molar excess of ε-ADP to exchange the bound nucleotide. This can be facilitated by using a desalting column.
-
-
Set up the Measurement:
-
Equilibrate the fluorometer to the desired temperature.
-
Set the excitation and emission wavelengths for ε-ADP and insert the polarization filters.
-
-
Initiate Polymerization:
-
Add the ε-ADP-G-actin to the Polymerization Buffer to initiate polymerization.
-
Immediately start recording the fluorescence anisotropy over time.
-
-
Data Analysis:
-
As ε-ADP-G-actin monomers incorporate into the growing F-actin filaments, their rotational mobility will decrease, leading to an increase in fluorescence anisotropy.
-
The rate of polymerization can be determined from the initial slope of the anisotropy versus time plot.
-
Signaling Pathways and Experimental Workflows
Muscle Contraction Cycle
The interaction of myosin with actin, fueled by ATP hydrolysis, is the fundamental process of muscle contraction. ε-ADP can be used to probe the kinetics of this cycle.
Platelet Activation by ADP
ADP is a key signaling molecule in hemostasis and thrombosis, acting through P2Y receptors on the surface of platelets to induce their activation and aggregation.
Conclusion
Epsilon-ADP is a versatile and sensitive fluorescent probe that has significantly advanced our understanding of nucleotide-protein interactions and enzyme mechanisms. Its environmental sensitivity provides a powerful handle for real-time, quantitative measurements of biochemical processes. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the knowledge to effectively utilize ε-ADP in their own investigations, paving the way for new discoveries in cellular signaling, enzymology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A new principle for activity measurement of ADP or ATP dependent enzymes: fluorescence quenching of epsilon-ADP and epsilon-ATP by divalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fluorescent Probe: A Technical Guide to 1,N6-Ethenoadenosine-5'-diphosphate (ε-ADP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,N6-ethenoadenosine-5'-diphosphate (ε-ADP), a fluorescent analog of adenosine-5'-diphosphate (ADP). Esteemed for its utility in biochemical and cellular assays, ε-ADP serves as a powerful tool for investigating enzyme kinetics, protein-ligand interactions, and purinergic signaling pathways. This document details its chemical structure, physicochemical properties, synthesis, and applications, supported by experimental protocols and graphical representations of relevant biological pathways and workflows.
Core Structure and Physicochemical Properties
1,N6-ethenoadenosine-5'-diphosphate is a derivative of ADP where an etheno bridge links the N1 and N6 positions of the adenine nucleobase. This modification imparts intrinsic fluorescence to the molecule, a feature absent in its parent compound, ADP. The resulting tricyclic ring system is the basis for its utility as a fluorescent probe.
The chemical identity of the sodium salt of ε-ADP is confirmed by its chemical formula, C12H12N5Na3O10P2, and CAS number, 103213-52-1.
Structural Diagram
A 2D chemical structure of 1,N6-ethenoadenosine-5'-diphosphate.
Quantitative Physicochemical and Spectroscopic Data
The fluorescent properties of ε-ADP are central to its application. The etheno-modification results in a significant Stokes shift, allowing for sensitive detection with minimal background interference. The following table summarizes key quantitative data for ε-ADP and related etheno-adenosine derivatives.
| Property | Value | Notes |
| Molar Mass | 517.17 g/mol | For the trisodium salt (C12H12N5Na3O10P2) |
| CAS Number | 103213-52-1 | For the trisodium salt |
| Excitation Maximum (λex) | ~300-310 nm | Varies slightly with solvent and binding state. Similar to other etheno-adenosine compounds. |
| Emission Maximum (λem) | ~410-415 nm | Varies slightly with solvent and binding state. Similar to other etheno-adenosine compounds.[1] |
| Molar Extinction Coefficient (ε) | ~5,600 M⁻¹cm⁻¹ at 275 nm | Estimated based on values for similar etheno-adenosine derivatives. |
| Fluorescence Quantum Yield (ΦF) | 0.5 - 1.0 | In aqueous solution. Can be influenced by binding to proteins. |
Experimental Protocols
Synthesis and Purification of ε-ADP
The synthesis of ε-ADP is typically achieved through the reaction of ADP with chloroacetaldehyde, which forms the etheno bridge on the adenine ring.
Materials:
-
Adenosine-5'-diphosphate (ADP), sodium salt
-
Chloroacetaldehyde (typically as a 45-50% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anion-exchange chromatography resin (e.g., DEAE-Sephadex)
-
Ammonium bicarbonate or triethylammonium bicarbonate buffer
-
Thin-layer chromatography (TLC) plates (e.g., silica gel with fluorescent indicator)
-
UV lamp for visualization
Protocol:
-
Reaction Setup: Dissolve ADP in an aqueous solution and adjust the pH to a slightly acidic to neutral range (pH 4.0-6.0) with dilute NaOH or HCl.
-
Etheno-derivatization: Add an excess of chloroacetaldehyde to the ADP solution. The reaction is typically carried out at room temperature or with gentle heating (e.g., 37-50°C) for several hours to days. The progress of the reaction can be monitored by TLC or HPLC.
-
Reaction Quenching: Once the reaction is complete, any unreacted chloroacetaldehyde can be quenched, for example, by reaction with a primary amine.
-
Purification: The resulting ε-ADP is purified from the reaction mixture using anion-exchange chromatography.
-
Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.
-
Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).
-
Collect fractions and monitor the absorbance at 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the ε-ADP-containing fractions.
-
-
Desalting and Lyophilization: Pool the pure fractions, remove the volatile buffer by repeated lyophilization, and store the final product as a solid at -20°C or below.
Workflow for ε-ADP Synthesis and Purification
Workflow for the synthesis and purification of ε-ADP.
Role in Signaling Pathways and Biochemical Assays
ε-ADP is a valuable substrate for enzymes that metabolize ADP, such as ecto-nucleotidases. Its fluorescence allows for continuous monitoring of enzyme activity. The metabolism of extracellular ε-ATP and ε-ADP is a key aspect of purinergic signaling, which regulates a wide range of physiological processes.
Purinergic Signaling and ε-Nucleotide Metabolism
Extracellular ATP and ADP are signaling molecules that activate P2 purinergic receptors. Their signaling is terminated by the action of ecto-nucleotidases, which hydrolyze the nucleotides. ε-ATP and ε-ADP are processed by these enzymes in a manner similar to their natural counterparts, making them excellent probes for studying this pathway.
Metabolism of ε-nucleotides in purinergic signaling.
Application in Actin Dynamics Studies
ε-ADP has been instrumental in studying the dynamics of actin polymerization and depolymerization. By incorporating fluorescent ε-ADP into actin filaments, researchers can use techniques like fluorescence polarization and flow dichroism to investigate the conformational changes in actin during these processes.
Conclusion
1,N6-ethenoadenosine-5'-diphosphate is a versatile and indispensable tool in modern biochemical and cell biological research. Its intrinsic fluorescence, coupled with its ability to mimic endogenous ADP in many biological systems, provides a powerful means to investigate a wide array of molecular interactions and enzymatic activities. The detailed information and protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and professionals in the field of drug development.
References
The Epsilon Subunit: A Master Regulator of Bacterial F-type ATP Synthase
An In-depth Technical Guide for Researchers and Drug Development Professionals
The F-type ATP synthase is a remarkable molecular machine, essential for life, that couples proton translocation across a membrane to the synthesis of ATP, the universal energy currency of the cell.[1] In bacteria, this enzyme can also operate in reverse, hydrolyzing ATP to pump protons and maintain the proton motive force (pmf).[1] To prevent wasteful depletion of cellular ATP, bacteria have evolved sophisticated regulatory mechanisms. A key player in this regulation is the small epsilon (ε) subunit, which acts as an intrinsic, reversible inhibitor of ATP hydrolysis.[2][3] This guide provides a comprehensive overview of the structure, function, and regulatory mechanisms of the bacterial epsilon subunit, details key experimental methodologies used in its study, and explores its potential as a novel antibiotic target.
Core Function and Structure of the Epsilon Subunit
The bacterial F-type ATP synthase is composed of two main parts: the membrane-embedded Fₒ portion that functions as a proton channel, and the soluble F₁ portion (composition α₃β₃γδε) that contains the catalytic sites for ATP synthesis and hydrolysis.[1] The ε subunit is part of the central stalk of the F₁ portion, which rotates within the stationary α₃β₃ hexamer.[4]
The ε subunit itself is a two-domain protein:[3][4]
-
N-terminal Domain (NTD): Comprising approximately the first 80-85 residues, the NTD forms a 10-stranded β-sandwich structure. This domain is essential for the proper assembly of the ATP synthase complex and is involved in binding to both the γ subunit of the central stalk and the c-ring of the Fₒ motor.[1][3]
-
C-terminal Domain (CTD): The CTD is an α-helical hairpin that is connected to the NTD by a flexible linker. This domain is responsible for the inhibitory function of the ε subunit.[2][4] It can undergo large conformational changes, moving between a non-inhibitory "down" state and an inhibitory "up" state.[5]
The Inhibitory Mechanism: A Conformational Switch
The regulatory action of the ε subunit is achieved through major conformational transitions of its CTD.[2] These movements effectively act as a switch or a ratchet, controlling the directionality of the enzyme.[4][6]
-
The "Up" (Extended/Inhibitory) Conformation: In the absence of a strong pmf or when ATP hydrolysis is favored, the CTD extends upwards, away from the Fₒ domain, and inserts into the α₃β₃ catalytic hexamer.[5][7] In this "up" state, the CTD interacts with both the γ and β subunits, effectively locking the central stalk and preventing its rotation.[1][8] This blockage specifically inhibits the counter-clockwise rotation required for ATP hydrolysis, thus conserving cellular ATP.[4]
-
The "Down" (Hairpin/Non-inhibitory) Conformation: During active ATP synthesis, driven by a high proton motive force, the CTD retracts from the catalytic hexamer and adopts a compact, hairpin-like conformation near the NTD, pointing towards the Fₒ domain.[5][6] This "down" state relieves the inhibition, allowing the central stalk to rotate freely in the clockwise direction for ATP synthesis.[4]
The transition between these two states is a critical regulatory checkpoint. Factors influencing this conformational change include the magnitude of the proton motive force and the cellular ratio of ATP to ADP.[2][3]
Figure 1: Regulation of ATP Synthase by the Epsilon Subunit.
Quantitative Analysis of Epsilon Subunit Function
Numerous studies have quantified the inhibitory effects of the ε subunit and the impact of specific mutations on its function. The data highlight the critical role of the CTD in both inhibition and the efficient coupling of proton translocation to ATP synthesis.
| Experiment Type | Organism/System | Modification | Effect on ATPase Activity | Effect on ATP Synthesis/Coupling | Reference |
| Cross-linking | E. coli F₁Fₒ | ε trapped in "up" state (γL99C/εS118C) | Significant inhibition | Fully functional | [4] |
| Cross-linking | E. coli F₁Fₒ | ε trapped in "down" state (cc'Q42C/εA117C) | Activated | Fully functional and coupled | [4] |
| Truncation | E. coli | Deletion of CTD (ε⁸⁸-stop) | Increased rate of membrane-bound ATP hydrolysis | Decreased proton pumping (partially uncoupled) | [9] |
| Fusion Protein | E. coli | Flavodoxin fused to ε⁸⁸-stop (Fd-ε⁸⁸-stop) | Higher rates of uncoupled ATP hydrolysis | Blocked oxidative phosphorylation | [9] |
| Site-Directed Mutagenesis | Spinach Chloroplast | Deletion of 6 C-terminal residues | Reduced potency of inhibition | Not specified, but generally coupled to inhibition | [10] |
| Site-Directed Mutagenesis | Spinach Chloroplast | Histidine-37 to Arginine (H37R) | Weakened ATPase inhibition | Appeared to uncouple inhibition from proton impermeability restoration | [10] |
| Nucleotide Dependence | Bacillus PS3 | Wild-type | Inhibition promoted by low ATP (<0.7 mM) | Permissive "down" state induced by high ATP (>1 mM) | [11] |
Key Experimental Methodologies
The elucidation of the ε subunit's regulatory role has been made possible by a combination of structural biology, biochemical, and biophysical techniques.
This technique is used to introduce specific amino acid changes to probe the function of individual residues or domains. It has been crucial for identifying the inhibitory role of the CTD and the specific residues involved in its interaction with the α and β subunits.[10][12]
Detailed Protocol for Site-Directed Mutagenesis of E. coli Epsilon Subunit:
-
Template Plasmid Preparation: A plasmid containing the atpC gene (encoding the ε subunit), such as a pET-based expression vector, is isolated and purified from an E. coli strain (e.g., XL1-Blue).[4]
-
Primer Design: Mutagenic primers (typically 25-45 bases in length) are designed. These primers are complementary to the template DNA but contain the desired mutation (e.g., an amino acid substitution, insertion, or deletion). They should have a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations. The reaction typically involves 12-18 cycles of denaturation (e.g., 95°C for 30s), annealing (e.g., 55°C for 1 min), and extension (e.g., 68°C for 1 min/kb of plasmid length).
-
Template Digestion: The parental, non-mutated DNA template is digested by adding a methylation-dependent endonuclease, such as DpnI, directly to the PCR product and incubating for 1 hour at 37°C. DpnI specifically targets and digests methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.
-
Transformation: The DpnI-treated, mutated plasmid DNA is transformed into competent E. coli cells (e.g., XL1-Blue).
-
Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Analysis: The confirmed mutant plasmid is transformed into an expression strain, often one lacking a functional ATP synthase (e.g., the unc⁻ RA1 strain), to express the mutant enzyme for functional assays such as ATP hydrolysis and synthesis measurements.[4]
Cryo-EM has been revolutionary in structural biology, allowing for the high-resolution visualization of large, flexible complexes like the ATP synthase in near-native states.[13] It has provided direct structural evidence for the "up" and "down" conformations of the ε subunit within the intact F₁Fₒ complex.[11][14][15]
Generalized Protocol for Cryo-EM of Bacterial ATP Synthase:
-
Protein Purification: The intact F₁Fₒ-ATP synthase complex is purified from bacterial membranes using detergent solubilization (e.g., with dodecyl maltoside, DDM) followed by affinity and size-exclusion chromatography.[11]
-
Grid Preparation: A small volume (3-4 µL) of the purified protein solution (typically at a concentration of 2-10 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.[16]
-
Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of thousands of movies is collected automatically.
-
Image Processing:
-
Motion Correction: The individual frames of each movie are aligned to correct for beam-induced motion.
-
CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated for each micrograph.
-
Particle Picking: Individual ATP synthase particles are computationally selected from the micrographs.
-
2D Classification: The selected particles are classified into different 2D views to remove ice contaminants and non-ideal particles.
-
3D Reconstruction and Refinement: An initial 3D model is generated, and the particles are aligned to it to reconstruct a high-resolution 3D map of the complex.
-
3D Classification: To resolve conformational heterogeneity, particles are sorted into different 3D classes. This step is critical for separating rotational states and the different conformations of the flexible ε subunit.[17]
-
-
Model Building and Analysis: An atomic model of the protein is built into the final, refined cryo-EM map and analyzed to understand the structural details of the different conformational states.[11]
Single-molecule FRET (smFRET) is a powerful biophysical technique used to measure distances on the nanometer scale, making it ideal for tracking the real-time conformational dynamics of proteins.[18] In the context of the ε subunit, smFRET has been used to directly observe the transition between the "up" and "down" states in response to changes in nucleotide concentration.[7][8]
Figure 2: Experimental Workflow for smFRET Analysis.
The Epsilon Subunit as a Novel Antibiotic Target
The regulatory mechanism involving the ε subunit's CTD is specific to bacterial and chloroplast ATP synthases and is absent in their mitochondrial counterparts.[12] This specificity makes the inhibitory function of the ε subunit an attractive target for the development of new antibiotics. An agent that could lock the ε subunit in its inhibitory "up" conformation would effectively shut down ATP synthesis, leading to bacterial cell death, while having no effect on the human mitochondrial enzyme.[12] Understanding the precise molecular interactions between the ε-CTD and the α/β subunits is therefore a critical area of research for structure-based drug design.
Figure 3: Logical Relationship between Epsilon State and Function.
Conclusion
The epsilon subunit of bacterial ATP synthase is far more than a simple structural component. It is a sophisticated, conformationally dynamic regulator that plays a central role in the bioenergetic economy of the cell. By acting as a pmf- and nucleotide-sensitive switch, it prevents the futile hydrolysis of ATP while permitting efficient ATP synthesis. Its unique mechanism of action, absent in mammalian mitochondria, presents a promising avenue for the development of a new class of antibiotics. Continued research using advanced structural and biophysical methods will further illuminate the intricacies of this elegant regulatory system, paving the way for novel therapeutic interventions.
References
- 1. The regulatory subunit ε in Escherichia coli FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of subunit epsilon in the catalysis and regulation of FOF1-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of ATP synthases | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 4. pnas.org [pnas.org]
- 5. Insights into the regulatory function of the ɛ subunit from bacterial F-type ATP synthases: a comparison of structural, biochemical and biophysical data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large conformational changes of the epsilon subunit in the bacterial F1F0 ATP synthase provide a ratchet action to regulate this rotary motor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory conformational changes of the ε subunit in single FRET-labeled FoF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1402.3845] Regulatory conformational changes of the epsilon subunit in single FRET-labeled FoF1-ATP synthase [arxiv.org]
- 9. The role of the epsilon subunit in the Escherichia coli ATP synthase. The C-terminal domain is required for efficient energy coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular dissection of the epsilon subunit of the chloroplast ATP synthase of spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of a bacterial ATP synthase | eLife [elifesciences.org]
- 12. surface.syr.edu [surface.syr.edu]
- 13. Cryo-EM of ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cryo-EM reveals distinct conformations of E. coli ATP synthase on exposure to ATP | eLife [elifesciences.org]
- 16. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
Illuminating the Machinery of Life: A Technical Guide to Fluorescent Probes in Enzymology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymes, the biological catalysts of life, orchestrate the vast and intricate network of biochemical reactions that sustain living organisms.[1] Understanding their function, regulation, and inhibition is paramount in fundamental biological research and is a cornerstone of modern drug discovery.[2] Fluorescent probes have emerged as indispensable tools in enzymology, offering unparalleled sensitivity, specificity, and the ability for real-time monitoring of enzyme activity in complex biological systems.[3][] This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of fluorescent probes in the study of enzymes.
Fluorescence-based assays provide a powerful alternative to traditional methods, such as radioactive or colorimetric assays, due to their high sensitivity, non-destructive nature, and adaptability to high-throughput screening (HTS) formats.[5][6] These assays rely on the principle that enzymatic activity modulates the fluorescence properties of a specifically designed probe, leading to a detectable change in signal intensity, wavelength, or polarization.[5] This guide will delve into the core concepts of fluorescence, the various types of fluorescent probes and their signaling mechanisms, and provide detailed experimental protocols for their application in enzyme kinetics, inhibitor screening, and cellular imaging.
Core Principles of Fluorescence
Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength (excitation) and subsequently emits light at a longer wavelength (emission). The energy difference between the absorbed and emitted light is known as the Stokes shift. Key parameters that characterize a fluorophore include its excitation and emission maxima (λex and λem), quantum yield (Φ), and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[7]
Types of Fluorescent Probes and Signaling Mechanisms
The design of fluorescent probes for enzymology is a sophisticated field of chemical biology, with various strategies employed to link enzymatic activity to a change in fluorescence.[8] Probes can be broadly categorized based on their signaling mechanism.
"Turn-On" and "Turn-Off" Probes
The simplest probe designs involve a fluorophore that is either quenched (non-fluorescent) or fluorescent in its native state. Enzymatic activity then either relieves the quenching, resulting in a "turn-on" of fluorescence, or modifies the fluorophore to a non-fluorescent state, causing a "turn-off" of the signal.[8]
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two different fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[9] In the context of enzymology, a probe can be designed with a donor and acceptor pair separated by an enzyme-specific cleavage site. In the intact probe, excitation of the donor results in energy transfer to the acceptor and subsequent emission from the acceptor. Upon enzymatic cleavage, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[9]
Photoinduced Electron Transfer (PET)
PET-based probes employ a fluorophore and a quencher moiety. In the ground state, upon excitation, an electron is transferred from a donor to an acceptor, preventing the fluorophore from emitting a photon. Enzymatic modification of the probe can disrupt this PET process, thereby restoring fluorescence.
Intramolecular Charge Transfer (ICT)
ICT probes are designed so that the enzymatic reaction alters the electron-donating or -withdrawing properties of a part of the fluorophore, leading to a significant shift in the emission wavelength. This ratiometric change provides a robust readout that is less susceptible to variations in probe concentration or excitation intensity.
Quantitative Data of Common Fluorescent Probes
The selection of a fluorescent probe is dictated by the specific enzyme of interest, the desired assay format, and the available instrumentation. The following tables summarize the key quantitative data for a selection of commonly used fluorophores and enzyme-specific probes.
Table 1: Spectral Properties of Common Fluorophores Used in Enzyme Assays
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |
| Fluorescein (FITC) | 495 | 519 | 0.92 |
| Rhodamine B | 555 | 580 | 0.31 |
| Coumarin | 375-410 | 430-470 | Varies with derivative |
| Cyanine Dyes (e.g., Cy3) | 550 | 570 | 0.15 |
| Cyanine Dyes (e.g., Cy5) | 650 | 670 | 0.28 |
| Alexa Fluor 488 | 494 | 517 | 0.92 |
| Alexa Fluor 555 | 556 | 573 | 0.10 |
| Alexa Fluor 647 | 650 | 665 | 0.33 |
Data compiled from various sources.[10] Quantum yields can vary depending on the solvent and conjugation partner.
Table 2: Kinetic Parameters of Selected Fluorescent Enzyme Substrates
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10.2 | 1.8 | 1.8 x 10⁵ |
| Chymotrypsin | Suc-LLVY-AMC | 20 | 75 | 3.75 x 10⁶ |
| HIV-1 Protease | (Dabsyl)GABA-SQNY-PIV-Q-EDANS | 26 | 54 | 2.1 x 10⁶ |
| Matrix Metalloproteinase-12 (MMP-12) | FS-6 | 130 ± 10 | 17.0 ± 0.9 | 1.3 x 10⁵ |
| Alkaline Phosphatase | pNPP | 11.6 ± 0.4 | 281 ± 18 | 2.42 x 10⁷ |
| ATG4B | proLC3B | 12 ± 4.6 | 0.98 ± 0.82 | 8.1 x 10⁴ |
| Thermolysin | Thr-Gly-Ala-Phe-Leu-NH₂ | - | - | 1.4 x 10⁵ |
Data compiled from various sources.[11][12][13] Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
Experimental Protocols
Standard In Vitro Enzyme Kinetic Assay using a Fluorescent Substrate
This protocol outlines a general procedure for determining the kinetic parameters (Km and Vmax) of an enzyme using a continuously reporting fluorescent substrate.
Materials:
-
Purified enzyme of known concentration
-
Fluorescent substrate stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the enzyme of interest)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the fluorescent substrate in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Pipette the substrate dilutions into the wells of the 96-well microplate. Include a "no substrate" control (buffer only).
-
Prepare the enzyme solution by diluting the stock enzyme to the desired final concentration in pre-warmed assay buffer. The enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 10-30 minutes).
-
Initiate the reaction by adding the enzyme solution to each well containing the substrate. Mix gently by pipetting or with a plate shaker.
-
Immediately place the microplate in the fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at appropriate time intervals. The excitation and emission wavelengths should be set according to the spectral properties of the fluorophore.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[6][14]
High-Throughput Screening (HTS) for Enzyme Inhibitors
This protocol provides a framework for screening a compound library for potential enzyme inhibitors using a fluorescent probe.
Materials:
-
Enzyme solution
-
Fluorescent substrate
-
Assay buffer
-
Compound library (typically in DMSO)
-
Positive control inhibitor
-
96-well or 384-well black microplates
-
Automated liquid handling system (recommended)
-
Fluorescence microplate reader
Procedure:
-
Dispense the compounds from the library into the wells of the microplate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add the enzyme solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate for a fixed time period during which the reaction proceeds in the linear range.
-
Stop the reaction (optional, depending on the assay stability) by adding a stop solution.
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds that show inhibition above a certain threshold are identified as "hits".[15]
Live-Cell Imaging of Caspase Activity
This protocol describes the use of a fluorogenic substrate to visualize caspase-3/7 activity in apoptotic cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD-based probe)
-
Hoechst 33342 or other nuclear counterstain
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO₂)
Procedure:
-
Seed the cells on the imaging plates and allow them to adhere overnight.
-
Induce apoptosis by treating the cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
Prepare the caspase substrate working solution by diluting the stock solution in cell culture medium according to the manufacturer's instructions.
-
Remove the medium from the cells and add the caspase substrate working solution.
-
Incubate the cells for 30-60 minutes at 37°C to allow for probe uptake and enzymatic cleavage.
-
(Optional) Add a nuclear counterstain like Hoechst 33342 to visualize the cell nuclei.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the caspase probe and the nuclear stain. Apoptotic cells will exhibit a significant increase in fluorescence from the cleaved probe.[15][16][17]
Mandatory Visualizations
Caption: A simplified signaling pathway illustrating enzyme activation.
Caption: Workflow for a fluorescent enzyme kinetics experiment.
Caption: Principle of a FRET-based enzyme assay.
Conclusion
Fluorescent probes have revolutionized the study of enzymology, providing powerful tools for dissecting enzyme function with high sensitivity and spatiotemporal resolution.[3] From fundamental kinetic studies to high-throughput drug screening and live-cell imaging, the versatility of these probes continues to expand. As probe design becomes more sophisticated, with the development of probes for in vivo imaging and those that can report on multiple enzymatic activities simultaneously, their impact on our understanding of biological processes and the development of novel therapeutics will undoubtedly continue to grow. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize fluorescent probes in their enzymological investigations.
References
- 1. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jasco-global.com [jasco-global.com]
- 15. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emulatebio.com [emulatebio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Synthesis and Characterization of N⁶-Benzoyl-1,N⁶-ethenoadenosine 5'-diphosphate (Bz-modified ε-ADP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N⁶-Benzoyl-1,N⁶-ethenoadenosine 5'-diphosphate, a benzoyl-modified derivative of the fluorescent nucleotide analog ε-ADP. This document details plausible synthetic routes, experimental protocols, characterization data, and explores its potential role in signaling pathways.
Introduction
Adenosine diphosphate (ADP) is a critical signaling molecule involved in a myriad of physiological processes, including platelet aggregation, neurotransmission, and inflammation, primarily through its interaction with P2Y purinergic receptors. Chemical modification of ADP allows for the development of molecular probes to study these pathways and for the creation of novel therapeutic agents. The introduction of an etheno bridge between the N¹ and N⁶ positions of the adenine nucleobase yields 1,N⁶-ethenoadenosine 5'-diphosphate (ε-ADP), a fluorescent analog that has been instrumental in biophysical studies. Further modification, such as the addition of a benzoyl group at the exocyclic N⁶-amino group, can alter the molecule's steric and electronic properties, potentially leading to modified receptor affinity and selectivity. This guide outlines a theoretical framework for the synthesis and characterization of N⁶-Benzoyl-ε-ADP.
Proposed Synthesis of Bz-modified ε-ADP
The synthesis of N⁶-Benzoyl-ε-ADP can be envisioned through two primary routes, each with distinct advantages and challenges. The selection of the optimal route would likely depend on empirical optimization of reaction conditions.
Route 1: Etheno Bridge Formation Followed by Benzoylation
This route prioritizes the formation of the fluorescent ε-ADP core, followed by the introduction of the benzoyl group.
Caption: Proposed Synthesis Route 1 for N⁶-Benzoyl-ε-ADP.
Route 2: Benzoylation Followed by Etheno Bridge Formation
In this alternative pathway, the N⁶-amino group of ADP is first protected with a benzoyl group, followed by the cyclization to form the etheno ring.
Caption: Proposed Synthesis Route 2 for N⁶-Benzoyl-ε-ADP.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and purification of N⁶-Benzoyl-ε-ADP based on established chemical methodologies.
Synthesis of 1,N⁶-ethenoadenosine 5'-diphosphate (ε-ADP)
This protocol is adapted from known procedures for the synthesis of etheno-adenine derivatives.
Materials:
-
Adenosine 5'-diphosphate (ADP) sodium salt
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium acetate
-
Acetic acid
-
Dowex 1x8 resin (chloride form)
-
Hydrochloric acid (HCl)
-
Ammonium bicarbonate buffer
-
Deionized water
Procedure:
-
Dissolve ADP sodium salt in deionized water to a final concentration of 10 mM.
-
Adjust the pH of the ADP solution to 4.5 with acetic acid.
-
Add a 5-fold molar excess of chloroacetaldehyde to the ADP solution.
-
Incubate the reaction mixture at 37°C for 48 hours in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and apply it to a Dowex 1x8 column pre-equilibrated with deionized water.
-
Wash the column extensively with deionized water to remove unreacted chloroacetaldehyde and salts.
-
Elute the ε-ADP using a linear gradient of 0 to 1 M ammonium bicarbonate buffer.
-
Collect fractions and monitor for the presence of ε-ADP using UV-Vis spectroscopy (λmax ≈ 275 nm) and fluorescence spectroscopy (λex ≈ 305 nm, λem ≈ 410 nm).
-
Pool the fractions containing pure ε-ADP and lyophilize to obtain the final product as a white powder.
Synthesis of N⁶-Benzoyl-ε-ADP (from ε-ADP)
This protocol outlines the benzoylation of the pre-formed ε-ADP.
Materials:
-
ε-ADP
-
Anhydrous pyridine
-
Benzoyl chloride
-
Triethylamine
-
Diethyl ether
-
Sodium bicarbonate solution (5%)
Procedure:
-
Dissolve ε-ADP in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.2-fold molar excess of benzoyl chloride to the solution with constant stirring.
-
Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for an additional 4 hours.
-
Quench the reaction by the slow addition of cold deionized water.
-
Remove the pyridine by rotary evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of water and wash with diethyl ether to remove excess benzoyl chloride and benzoic acid.
-
Purify the aqueous layer containing N⁶-Benzoyl-ε-ADP by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in ammonium acetate buffer.
-
Collect the fractions corresponding to the desired product and lyophilize.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N⁶-Benzoyl-ε-ADP.
Spectroscopic Analysis
Table 1: Expected Spectroscopic Data for N⁶-Benzoyl-ε-ADP
| Technique | Parameter | Expected Value | Notes |
| UV-Vis Spectroscopy | λmax | ~280-285 nm | The benzoyl group will cause a red-shift compared to ε-ADP. |
| Fluorescence Spectroscopy | λexcitation | ~310 nm | Slight red-shift expected compared to ε-ADP. |
| λemission | ~415 nm | Slight red-shift expected compared to ε-ADP. | |
| ¹H NMR (D₂O) | Aromatic Protons | δ 7.5-8.5 ppm | Complex multiplet from the benzoyl group and adenine core. |
| Ribose Protons | δ 4.0-6.0 ppm | Characteristic signals for the ribose moiety. | |
| ¹³C NMR (D₂O) | Carbonyl Carbon | ~165-170 ppm | From the benzoyl group. |
| Aromatic Carbons | ~120-155 ppm | Signals from both the adenine and benzoyl rings. | |
| ³¹P NMR (D₂O) | α-phosphate | ~ -10 ppm | Doublet. |
| β-phosphate | ~ -5 ppm | Doublet. | |
| Mass Spectrometry (ESI-) | [M-H]⁻ | ~590.05 g/mol | Calculated for C₂₀H₂₁N₅O₁₁P₂. |
Purity Assessment
The purity of the final compound should be assessed by analytical reverse-phase HPLC. A single, sharp peak should be observed, with purity typically exceeding 95%.
Potential Biological Activity and Signaling Pathways
N⁶-Benzoyl-ε-ADP, as an analog of ADP, is anticipated to interact with P2Y receptors. The bulky benzoyl group may confer selectivity for certain receptor subtypes. The P2Y1 receptor, which is Gq-coupled, is a likely target. Activation of the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration.
An In-depth Technical Guide to ε-ADP and Other Fluorescent Nucleotide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,N6-ethenoadenosine 5'-diphosphate (ε-ADP) with other prominent fluorescent nucleotide analogs, primarily 2'/3'-O-(N-Methylanthraniloyl)-ADP (MANT-ADP) and 2',3'-O-(2,4,6-Trinitrophenyl)-ADP (TNP-ADP). It is designed to assist researchers in selecting the appropriate fluorescent probe for their specific experimental needs, detailing the properties, applications, and methodologies associated with these critical research tools.
Introduction to Fluorescent Nucleotide Analogs
Fluorescent nucleotide analogs are indispensable tools in biochemistry and drug discovery. They are derivatives of natural nucleotides, such as ATP and ADP, that have been chemically modified to include a fluorophore. These probes allow for the direct, real-time investigation of nucleotide-protein interactions, enzymatic kinetics, and conformational changes.[1][2] The fluorescence of these analogs is often sensitive to the local microenvironment, meaning that binding to a protein can cause a detectable change in fluorescence intensity, emission wavelength, or polarization.[2][3] This property is harnessed in a wide array of biophysical assays. This guide focuses on a comparative analysis of three widely-used classes of fluorescent ADP analogs.
Core Comparative Analogs: Structures and Modification
The utility and potential experimental artifacts of a fluorescent analog are largely determined by the nature and position of the fluorescent moiety. The three analogs discussed here feature distinct modifications.
-
ε-ADP (Etheno-ADP): The fluorescent group is formed by adding an etheno bridge to the adenine base itself, creating a small, minimally perturbing modification.
-
MANT-ADP: The bulkier N-methylanthraniloyl (MANT) group is attached to the 2' or 3' hydroxyl position of the ribose sugar.[4][5] This positions the fluorophore away from the base and phosphate groups.
-
TNP-ADP: The large 2,4,6-trinitrophenyl (TNP) group is also attached to the ribose sugar.[6][7] This modification is the most substantial of the three and can significantly influence the analog's interaction with proteins.
Caption: Modification sites for ε, MANT, and TNP fluorophores on the core ADP molecule.
In-Depth Analog Profiles
ε-ADP (1,N⁶-Ethenoadenosine 5'-diphosphate)
ε-ADP is a widely used fluorescent analog valued for its structural similarity to native ADP. The small etheno modification on the adenine ring is often considered less likely to interfere with protein binding compared to larger ribose-linked fluorophores.
-
Properties: It exhibits excitation around 300 nm and emission near 415 nm.[8] Its fluorescence is sensitive to environmental changes, though often less so than MANT derivatives.
-
Advantages: The minimal size of the modification makes it an excellent mimic of natural ADP. It is a common substrate for motor proteins and kinases.[2]
-
Limitations: Its excitation wavelength is in the UV range, which can overlap with protein absorbance (e.g., tryptophan) and may cause photodamage or background fluorescence in cellular studies. The quantum yield is generally modest.
-
Applications: Studying the orientation of nucleotides bound to proteins, such as F-actin.[9] It is also used in developing genetically encoded ATP biosensors, where the bacterial F₀F₁-ATP synthase ε subunit, which binds etheno-nucleotides, is a key component.[10][11][12][13]
MANT-ADP (2'/3'-O-(N-Methylanthraniloyl)-ADP)
MANT-nucleotides are among the most popular fluorescent analogs due to their favorable spectroscopic properties.[2] The MANT group is attached to the ribose, leaving the adenine base and phosphates unmodified.
-
Properties: MANT-ADP has an excitation maximum around 355 nm and an emission maximum around 448 nm.[3][5] This places its excitation outside the region of protein absorbance. Its fluorescence is highly sensitive to the polarity of its environment.
-
Advantages: Excellent spectral properties for fluorescence resonance energy transfer (FRET) studies with intrinsic protein tryptophan residues.[2] The significant change in fluorescence upon binding is useful for kinetic and equilibrium binding studies.[3]
-
Limitations: The MANT group is bulkier than the etheno modification and can sometimes alter the kinetics of binding and hydrolysis or reduce binding affinity compared to the natural nucleotide.[14][15] Studies on protein kinase A, for instance, found that while the dissociation constant for MANT-ADP was identical to ADP, the affinity for MANT-ATP was threefold lower than for ATP.[16]
-
Applications: Widely used for kinetic analysis of enzymes like small GTPases, motor proteins (myosin, kinesin), and kinases.[2][17] Ideal for stopped-flow kinetic studies of nucleotide binding and dissociation.[16]
TNP-ADP (2',3'-O-(2,4,6-Trinitrophenyl)-ADP)
TNP-nucleotides are chromophoric and fluorescent analogs that often exhibit a large increase in fluorescence upon binding to a protein.[18][19]
-
Properties: TNP analogs have long excitation and emission wavelengths (e.g., TNP-ATP excites at ~470 nm and emits at ~550 nm), which minimizes background interference from biological samples.[2][20]
-
Advantages: The significant enhancement of fluorescence and change in absorption spectra upon binding make them highly sensitive probes for detecting nucleotide-protein interactions.[6][20]
-
Applications: Primarily used in fluorescence spectroscopy to determine binding interactions and measure dissociation constants (Kd).[6][20] It has also been used as a FRET acceptor and a fluorescent marker in microscopy.[20]
Quantitative Data Presentation
The selection of a fluorescent analog depends critically on its quantitative photophysical and binding properties. The tables below summarize key data for comparison.
Table 1: Spectroscopic Properties of Fluorescent ADP Analogs
| Fluorescent Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |
| ε-ADP | ~300[8] | ~415[8] | 6,000 at 300 nm[2] |
| MANT-ADP | ~355[5] | ~448[5] | 5,800 at 355 nm[5] |
| TNP-ADP | ~470[2][20] | ~552[2][20] | 18,500 at 470 nm[2] |
Table 2: Example Comparative Binding Affinities (Dissociation Constant, Kd)
| Protein | Ligand | Kd (µM) | Notes |
| Protein Kinase A | ADP | ~10 | Reference value for the natural nucleotide. |
| MANT-ADP | ~10 | MANT modification did not affect affinity.[16] | |
| ParM | ε-ADP | ~27 | Wild-type ParM binds ε-ATP much more tightly.[21] |
| ATP | 18.7 | For an engineered ParM-based biosensor.[22] | |
| ADP | 0.31 | For the same engineered ParM biosensor.[22] | |
| CheA (Histidine Kinase) | TNP-ATP | ~0.03 | Binds with >500x higher affinity than ATP.[7] |
| ATP | ~16 | Reference value for the natural nucleotide. |
Experimental Protocols & Workflows
Protocol: Determination of Binding Affinity (Kd) by Fluorescence Titration
This protocol describes a general method to determine the equilibrium dissociation constant (Kd) for the binding of a fluorescent nucleotide analog to a protein.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the purified protein of interest and the fluorescent ADP analog (e.g., MANT-ADP) in a suitable assay buffer (e.g., HEPES or Tris-based buffer with MgCl₂). Determine the precise concentration of both protein and analog.
-
Instrumentation Setup: Use a fluorometer set to the appropriate excitation and emission wavelengths for the chosen analog (e.g., λex = 355 nm, λem = 448 nm for MANT-ADP). Allow the instrument to warm up for stability.
-
Titration:
-
Place a fixed, low concentration of the protein (typically in the low micromolar to nanomolar range) in a quartz cuvette.
-
Record the initial fluorescence of the protein solution.
-
Add small, successive aliquots of the fluorescent ADP analog stock solution to the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (typically 1-2 minutes) before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence (ΔF) as a function of the total concentration of the fluorescent analog.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a quadratic or hyperbolic equation) to determine the Kd.
-
Caption: Workflow for determining binding affinity (Kd) using fluorescence titration.
Protocol: Pre-Steady-State Binding Kinetics using Stopped-Flow Fluorometry
This method is used to measure the rapid kinetics of nucleotide binding and dissociation, which often occur on the millisecond timescale.
Methodology:
-
Reagent Preparation: Prepare solutions of protein and fluorescent nucleotide (e.g., MANT-ADP) in separate syringes for the stopped-flow instrument. The buffer must be identical in both syringes.
-
Instrumentation: Use a stopped-flow apparatus coupled to a fluorometer. The instrument rapidly mixes the contents of the two syringes into an observation cell, and data acquisition begins immediately.
-
Experiment Execution:
-
Perform a "push" to mix the protein and MANT-ADP. The final concentrations should be chosen such that the binding event can be observed (pseudo-first-order conditions are often used, with [Analog] >> [Protein]).
-
Record the fluorescence change over time (e.g., for 1-2 seconds). The binding of MANT-ADP to a protein often results in a rapid increase in fluorescence.
-
-
Data Analysis:
-
Average multiple kinetic traces to improve the signal-to-noise ratio.
-
Fit the resulting kinetic curve to a single or multi-exponential function.
-
The observed rate constant (k_obs) for a simple one-step binding process under pseudo-first-order conditions will vary linearly with the concentration of the analog. A plot of k_obs versus [Analog] yields the association rate constant (k_on) from the slope and the dissociation rate constant (k_off) from the y-intercept.
-
Application Spotlight: Studying G-Protein Signaling
Fluorescent analogs, particularly MANT-derivatives of GTP, are instrumental in dissecting signaling pathways like the G-protein cycle. Although this guide focuses on ADP, the principles are directly transferable and highlight the power of these tools. MANT-GTP can be used to monitor the activation of a G-protein by a G-protein coupled receptor (GPCR), as the binding of MANT-GTP to the Gα subunit leads to a change in fluorescence.
Caption: Using a fluorescent GTP analog (MANT-GTP) to monitor G-protein activation.
Conclusion and Recommendations
The choice between ε-ADP, MANT-ADP, and TNP-ADP depends entirely on the experimental question and the biological system under investigation.
-
Choose ε-ADP when it is critical to minimize structural perturbation of the nucleotide and the system is tolerant of UV excitation. It is an excellent choice for creating semi-synthetic fluorescently labeled proteins.
-
Choose MANT-ADP for robust kinetic and equilibrium binding studies, especially when leveraging FRET with tryptophan. Its favorable spectral properties make it a versatile workhorse for in vitro assays.
-
Choose TNP-ADP for high-sensitivity binding detection assays where a large signal change is required, but be cautious. Its tendency to alter binding affinities and modes necessitates thorough validation with competition assays using unlabeled, natural ADP to ensure the results are physiologically relevant.
For any application, it is crucial for researchers to characterize the interaction of the chosen analog with their specific system and validate that it serves as a reliable reporter for the natural nucleotide's behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 3. MANT-ADP BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. Mant-ADP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 6. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ε-ADP BIOLOG Life Science Institute [biolog.de]
- 9. Fluorescence and flow dichroism of F-actin-epsilon-ADP; the orientation of the admine plane relative to the long axis of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pnas.org [pnas.org]
- 12. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]
- 13. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2'(3')-O-(N-methylanthraniloyl)-substituted GTP analogs: a novel class of potent competitive adenylyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescent and colored trinitrophenylated analogs of ATP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TNP-ATP - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Biosensor for Fluorescent Determination of ADP with High Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Dynamics of the ATP Synthase Epsilon Subunit in Response to ADP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational changes within the epsilon (ε) subunit of F-type ATP synthase, with a specific focus on the influence of adenosine diphosphate (ADP). The epsilon subunit is a crucial endogenous inhibitor of ATP hydrolysis, playing a significant role in the regulation of this vital molecular motor. Understanding its dynamics is paramount for developing novel therapeutics targeting cellular metabolism.
The Epsilon Subunit: A Bidirectional Switch
The bacterial and chloroplast ATP synthase epsilon subunit is a small protein that acts as a bidirectional switch, regulating the enzyme's activity in response to the cellular energy state. It prevents wasteful ATP hydrolysis when the proton motive force is low. This regulatory function is achieved through significant conformational changes.[1][2]
The epsilon subunit consists of two principal domains: an N-terminal β-sandwich domain and a C-terminal domain composed of two α-helices.[3] It can adopt two main conformations:
-
Extended or "Up" Conformation: In this state, the C-terminal helices extend upwards into the central cavity of the F1 catalytic domain (α3β3). This conformation is inhibitory to ATP hydrolysis.[4][5]
-
Contracted or "Down" Conformation: Here, the C-terminal helices fold into a hairpin structure, retracting from the catalytic core. This state is non-inhibitory and allows for ATP synthesis.[4][5]
The transition between these two states is influenced by the binding of nucleotides, particularly ATP, and the overall rotational state of the enzyme.
Quantitative Data on Nucleotide Binding to the Epsilon Subunit
The conformational state of the epsilon subunit is intricately linked to nucleotide binding. While the effects of ATP have been more extensively quantified, the direct binding of ADP to the epsilon subunit and its quantitative effect on the conformational equilibrium are less well-defined in the literature.
The following table summarizes available quantitative data on nucleotide binding to the epsilon subunit from various bacterial species. It is important to note the absence of specific dissociation constants (Kd) for ADP binding that directly trigger the conformational change of the isolated epsilon subunit or within the F1/FoF1 complex.
| Organism | Ligand | Dissociation Constant (Kd) | Method | Notes |
| Escherichia coli | ATP | ~20 mM | Not specified in snippet | The binding site does not appear to be selective for ATP, with ADP showing similar effects in the mM range.[6] |
| Bacillus subtilis | ATP | 2.1 mM | Not specified in snippet | Shows selective binding of ATP versus ADP.[6][7] |
| Thermophilic Bacillus PS3 | ATP | 4.3 µM | Not specified in snippet | The R103A/R115A double mutant exhibits a two-orders-of-magnitude stronger ATP binding affinity (Kd = 52 nM).[7] ATP induces the transition from the extended to the contracted state with a half-maximum transition extent at 140 µM ATP.[4] |
| Paracoccus denitrificans | ADP | Kм = 23.0 ± 2.3 µM (wild-type) | Luciferase-based assay | This Kм value is for ATP synthesis and reflects the affinity of the catalytic sites on the β subunits for ADP, not the regulatory epsilon subunit.[8] |
| Paracoccus denitrificans | ADP | Kм = 21.7 ± 1.8 µM (εΔ88) | Luciferase-based assay | Similar to the wild-type, this Kм value pertains to the catalytic sites. The εΔ88 mutant lacks a portion of the C-terminal domain.[8] |
Note: While direct quantitative data for ADP-induced conformational changes of the epsilon subunit is limited, studies have shown that ADP can influence the overall regulatory landscape. For instance, in thermophilic Bacillus PS3, ADP was found to slow down the ATP-induced conformational change from the extended to the contracted state, although it could not prevent or reverse it.[4] Furthermore, the interplay between ADP inhibition at the catalytic sites and the conformational state of the epsilon subunit is an active area of research.[1][9]
Experimental Protocols for Studying Epsilon Subunit Conformational Changes
Several biophysical techniques are employed to investigate the conformational dynamics of the ATP synthase epsilon subunit. While detailed, step-by-step protocols are specific to individual laboratories and experimental setups, this section outlines the principles and general workflows of the key methodologies cited in the literature.
Förster Resonance Energy Transfer (FRET)
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making it a sensitive tool for measuring conformational changes in real-time.
General Workflow:
-
Protein Labeling: Introduce fluorescent dyes (donor and acceptor) at specific sites on the epsilon subunit and another subunit of the ATP synthase (e.g., the gamma subunit) through site-directed mutagenesis (introduction of cysteine residues for labeling) and subsequent chemical modification.[4]
-
Reconstitution: If working with a purified system, reconstitute the labeled ATP synthase into a lipid bilayer or nanodiscs to mimic the native membrane environment.
-
Data Acquisition: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. Changes in the FRET efficiency upon addition of ligands (e.g., ADP, ATP) indicate conformational changes that alter the distance between the probes.[4]
-
Data Analysis: Calculate the FRET efficiency to determine the relative populations of different conformational states and their transition kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides atomic-resolution structural information on proteins in solution. Chemical shift perturbation and relaxation dispersion experiments can be used to map binding sites and characterize conformational dynamics.
General Workflow:
-
Isotope Labeling: Express and purify the epsilon subunit (or the F1 complex) with stable isotopes (¹⁵N, ¹³C) to enable multidimensional NMR experiments.
-
Sample Preparation: Prepare a concentrated, stable protein sample in a suitable buffer.
-
Data Acquisition: Acquire a series of NMR spectra (e.g., ¹H-¹⁵N HSQC) in the absence and presence of ADP.
-
Data Analysis: Analyze changes in chemical shifts to identify residues involved in ADP binding and the resulting conformational changes.
Cryo-Electron Microscopy (Cryo-EM)
Principle: Cryo-EM allows for the high-resolution structure determination of large protein complexes in a near-native state by imaging vitrified samples at cryogenic temperatures.
General Workflow:
-
Sample Preparation: Purify the ATP synthase complex. For studying the effect of ADP, incubate the complex with a defined concentration of ADP and Mg²⁺.
-
Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large number of images of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a high-resolution 3D map of the protein complex. Different conformational states can often be separated and reconstructed independently.[10]
X-ray Crystallography
Principle: X-ray crystallography provides high-resolution atomic structures of proteins by analyzing the diffraction pattern of X-rays from a protein crystal.
General Workflow:
-
Protein Purification and Crystallization: Purify the epsilon subunit or a subcomplex containing it. Screen a wide range of conditions to find those that promote the growth of well-ordered crystals in the presence of ADP.
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam to collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein in its ADP-bound conformation.
Visualizing Conformational Changes and Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the key conformational states, a generalized experimental workflow, and the regulatory role of the epsilon subunit.
References
- 1. Regulatory interplay between proton motive force, ADP, phosphate, and subunit epsilon in bacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of subunit epsilon in the catalysis and regulation of FOF1-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of ATP synthases | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 4. Conformational transitions of subunit epsilon in ATP synthase from thermophilic Bacillus PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The regulatory subunit ε in Escherichia coli FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural basis of a high affinity ATP binding ε subunit from a bacterial ATP synthase | PLOS One [journals.plos.org]
- 8. Regulation of ATP hydrolysis by the ε subunit, ζ subunit and Mg-ADP in the ATP synthase of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM reveals distinct conformations of E. coli ATP synthase on exposure to ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorescence Anisotropy with ε-ADP for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles of fluorescence anisotropy and its practical application using the fluorescent ADP analog, 1,N6-ethenoadenosine 5'-diphosphate (ε-ADP). We will cover the theoretical underpinnings, detailed experimental protocols, data analysis, and applications relevant to drug development, particularly in characterizing protein-ligand interactions.
Core Principles of Fluorescence Anisotropy
Fluorescence anisotropy is a technique that measures the rotational mobility of a molecule in solution.[1][2][3] The core principle is based on the photoselective excitation of fluorophores by plane-polarized light.[1][4]
When a fluorescent molecule (a fluorophore) is excited by polarized light, only those molecules with their absorption dipole oriented parallel to the light's polarization plane are preferentially excited. If the molecule remains stationary between absorbing the photon and emitting it, the emitted light will also be polarized. However, in solution, molecules undergo rotational diffusion (Brownian motion).
-
Small, unbound molecules (like free ε-ADP) tumble rapidly. This rapid rotation during the fluorescence lifetime (the time between excitation and emission) causes the emitted light to become significantly depolarized. The result is a low anisotropy value.[2]
-
Large molecules or complexes (like ε-ADP bound to a protein) tumble much more slowly. Because the molecule rotates very little during the fluorescence lifetime, the emitted light retains a high degree of its initial polarization. This results in a high anisotropy value.[5]
This change in anisotropy upon binding is the key to its utility in studying molecular interactions.[5][6] Anisotropy (r) is a dimensionless quantity calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.[7]
Anisotropy (r) = (I∥ - I⊥) / (I∥ + 2I⊥) [5]
The denominator (I∥ + 2I⊥) represents the total fluorescence intensity, making the anisotropy measurement independent of the fluorophore's concentration and fluorescence intensity.[8]
ε-ADP: An Intrinsic Fluorescent Probe
ε-ADP is a fluorescent analog of adenosine diphosphate (ADP). Its intrinsic fluorescence makes it an invaluable tool for studying ADP-binding proteins, such as kinases, ATPases, and other nucleotide-binding proteins, without the need for extrinsic fluorescent labels that could interfere with the interaction.
The general workflow for using ε-ADP in a fluorescence anisotropy binding assay involves preparing the components, performing a titration, and analyzing the resulting data to determine binding affinity.
Caption: Experimental workflow for a direct binding fluorescence anisotropy assay.
Experimental Protocol: Kd Determination for a Protein-ε-ADP Interaction
This protocol details the steps to determine the equilibrium dissociation constant (Kd) for the binding of a protein to ε-ADP.
Materials:
-
Purified protein of interest
-
ε-ADP (stock solution, e.g., 100 μM in assay buffer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
Instrumentation:
-
Plate reader equipped with polarization filters for fluorescence anisotropy measurements (e.g., excitation at ~340 nm, emission at ~410 nm for ε-ADP).
Methodology:
-
Determine Optimal ε-ADP Concentration: Perform a preliminary titration of ε-ADP to find the lowest concentration that provides a stable and robust fluorescence signal (typically 5-10 times above the instrument's background noise). This is often in the low nanomolar range.
-
Prepare Protein Serial Dilution: Prepare a 2-fold serial dilution of the protein in assay buffer. The highest concentration should be at least 20-fold higher than the expected Kd, and the series should span at least 3-4 orders of magnitude.[1]
-
Assay Plate Setup:
-
Add a fixed volume of the protein dilutions to the wells of the 384-well plate.
-
Add an equal volume of ε-ADP solution at twice the final desired concentration (e.g., if the final concentration is 10 nM, add a 20 nM solution).
-
Include control wells:
-
Free ligand: ε-ADP in buffer only (to measure rmin).
-
Buffer blank: Buffer only (for background subtraction).
-
-
-
Incubation: Mix the plate gently and incubate at a constant temperature (e.g., 25°C) for a duration sufficient to ensure the binding reaction has reached equilibrium (typically 30-60 minutes, but this should be determined empirically).
-
Measurement: Read the fluorescence anisotropy of the plate. The instrument will measure the parallel and perpendicular fluorescence intensities and calculate the anisotropy.
Data Analysis: The logical process for analyzing the data involves plotting the measured anisotropy against the protein concentration and fitting this curve to a binding equation to extract the Kd.
Caption: Logical relationship for determining Kd from experimental data.
The resulting data are plotted with anisotropy (r) on the y-axis and the log of the protein concentration on the x-axis. A non-linear regression fit to a one-site specific binding model is used to calculate the Kd.[9][10]
Quantitative Data Summary
The following table provides typical values encountered in fluorescence anisotropy experiments with ε-ADP. Actual values are system-dependent.
| Parameter | Symbol | Typical Value Range | Unit | Description |
| Anisotropy of Free ε-ADP | rfree or rmin | 0.01 - 0.05 | Dimensionless | Anisotropy of the small, rapidly tumbling unbound fluorescent ligand. |
| Anisotropy of Bound ε-ADP | rbound or rmax | 0.15 - 0.35 | Dimensionless | Anisotropy of the ligand when bound to a large protein, at saturation. |
| Assay Window (Δr) | Δr | 0.10 - 0.30 | Dimensionless | The dynamic range of the assay (rbound - rfree). |
| Dissociation Constant | Kd | pM to µM | Molar | A measure of binding affinity; the concentration of protein at which 50% of the ligand is bound.[11] |
| Fluorescence Lifetime of ε-ADP | τ | ~26 | Nanoseconds | The average time the fluorophore stays in the excited state. |
Application in Drug Development: Competition Assays
A primary use of fluorescence anisotropy in drug discovery is to screen for and characterize unlabeled compounds (inhibitors) that compete with a fluorescent ligand for the same binding site.[8]
In this setup, a pre-formed complex of the target protein and ε-ADP is created, resulting in a high anisotropy signal. When an unlabeled inhibitor is introduced, it competes for the binding site, displacing ε-ADP. This release of ε-ADP into the solution causes it to tumble rapidly again, leading to a decrease in the overall measured anisotropy. The magnitude of this decrease is proportional to the inhibitor's concentration and affinity.
Caption: Signaling pathway diagram for a competitive binding assay.
By titrating the inhibitor, an IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound ε-ADP) can be determined. The IC₅₀ can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.[8][11] This provides a quantitative measure of the inhibitor's potency.
References
- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horiba.com [horiba.com]
- 4. Fluorescence Polarization Anisotropy (FPA) - Creative Proteomics [creative-proteomics.com]
- 5. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 6. Fluorescence anisotropy: rapid, quantitative assay for protein-DNA and protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Fluorescent ADP Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine diphosphate (ADP) is a crucial molecule involved in a vast array of cellular processes, including energy metabolism, signal transduction, and platelet activation.[1] The study of ADP-binding proteins is therefore fundamental to understanding cellular function and for the development of novel therapeutics. Fluorescent labeling of proteins with ADP analogs provides a powerful tool to investigate protein-nucleotide interactions, conformational changes, and enzyme kinetics in real-time.[2] These fluorescent analogs are designed to mimic the properties of natural ADP while possessing environmentally sensitive fluorescence, which often changes upon binding to a protein.[3] This change in fluorescence can be used to monitor binding events, making them ideal for various biophysical assays, including stopped-flow and equilibrium analysis.[3]
This document provides detailed protocols for labeling proteins with two common classes of fluorescent ADP analogs: N-methylanthraniloyl (Mant) and 2'(3')-O-(2,4,6-Trinitrophenyl) (TNP) derivatives. It also includes information on data analysis and visualization of the experimental workflow.
Fluorescent ADP Analogs: Properties and Selection
A variety of fluorescent ADP analogs are commercially available, each with distinct spectral properties. The choice of the analog depends on the specific application and the instrumentation available. Mant-ADP and TNP-ADP are "classic" analogs widely used for studying small GTPases, motor proteins, and other ATP/ADP binding proteins.[3][4]
Table 1: Spectral Properties of Common Fluorescent ADP Analogs
| Fluorescent Analog | Excitation (λexc, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, L·mmol⁻¹·cm⁻¹) | Key Features & Applications |
| TNP-ADP | 408 / 470 | 552 | 18.5 | Historically used for G-proteins and ATP binding proteins. Its fluorescence is significantly quenched in solution and increases upon protein binding.[4] |
| Mant-ADP | 355 | 448 | 5.8 | "Classic" analog for studying kinetics of motor proteins, G-proteins, and GPCRs.[3] Its fluorescence is environmentally sensitive and can be used as a FRET probe with protein-intrinsic tryptophan or tyrosine residues.[3] |
| ε-ADP (Etheno-ADP) | 300 | 415 | 6.0 | A commonly used substrate for motor proteins and kinases.[3][4] |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with Mant-ADP
This protocol describes the covalent labeling of a purified protein containing a reactive cysteine residue with a maleimide-functionalized Mant fluorophore, which is then used to non-covalently bind Mant-ADP. For proteins without a conveniently located cysteine, site-directed mutagenesis can be used to introduce one.[5]
Materials and Reagents:
-
Purified protein of interest (with an accessible cysteine residue) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Mant-ADP (commercially available)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 50 mM HEPES, pH 7.0-8.0[5]
-
Quenching solution: 100 mM DTT or β-mercaptoethanol
-
Storage buffer: Reaction buffer with 10% glycerol
Procedure:
-
Protein Preparation:
-
If the protein sample contains a reducing agent like DTT, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column against a buffer without a reducing agent.[5]
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the reactive Mant-maleimide probe to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[5] The reaction should be performed in the dark to prevent photobleaching of the fluorophore.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 10 mM to react with any excess maleimide probe.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Unbound Fluorophore:
-
Separate the labeled protein from the unbound fluorophore using a size-exclusion chromatography column pre-equilibrated with the storage buffer.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) and fluorescence of the Mant group (λexc = 355 nm, λem = 448 nm).
-
-
Determination of Labeling Efficiency (Degree of Labeling):
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 355 nm (for Mant concentration).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Calculate the concentration of the bound Mant fluorophore using its molar extinction coefficient at 355 nm (ε = 5,800 L·mol⁻¹·cm⁻¹).
-
The degree of labeling is the molar ratio of the fluorophore to the protein.
-
-
Binding of Mant-ADP:
-
The Mant-labeled protein can now be used in binding assays with unlabeled ADP, or for competition assays with Mant-ADP. To study the direct binding of Mant-ADP, titrate the labeled protein with increasing concentrations of Mant-ADP and monitor the change in fluorescence.
-
Protocol 2: Non-covalent Labeling with TNP-ADP
TNP-ADP is an environmentally sensitive fluorescent analog of ADP. Its fluorescence is significantly enhanced upon binding to the nucleotide-binding pocket of a protein.[4] This protocol describes a typical equilibrium titration experiment to measure the binding affinity of TNP-ADP to a protein.
Materials and Reagents:
-
Purified protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
TNP-ADP stock solution (concentration determined spectrophotometrically using ε at 408 nm = 25,000 M⁻¹cm⁻¹)
-
Fluorometer
Procedure:
-
Preparation:
-
Set the fluorometer to the excitation and emission wavelengths for TNP-ADP (λexc = 408 nm, λem = 552 nm).
-
Prepare a solution of the purified protein at a known concentration in the assay buffer. The protein concentration should be in the range of the expected dissociation constant (Kd).
-
-
Titration:
-
Place the protein solution in a cuvette and record the initial fluorescence.
-
Add small aliquots of the TNP-ADP stock solution to the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (typically 1-2 minutes).
-
Record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the TNP-ADP concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the maximum fluorescence change.
-
Data Presentation
The quantitative data from labeling and binding experiments should be summarized in a clear and structured format for easy comparison.
Table 2: Example Data Summary for Protein Labeling and Binding
| Protein | Fluorescent ADP Analog | Degree of Labeling (mol dye/mol protein) | Dissociation Constant (Kd, µM) | Maximum Fluorescence Change (Fmax/F0) |
| Myosin | Mant-ADP | 0.85 | 1.2 | 2.5 |
| Actin | TNP-ADP | N/A (non-covalent) | 5.7 | 4.1 |
| Kinase X | Mant-ADP | 1.1 | 0.5 | 3.2 |
Visualization of Workflows and Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for covalently labeling a protein with a fluorescent probe.
Caption: General workflow for covalent protein labeling.
Signaling Pathway Involving an ADP-Binding Protein
The following diagram illustrates a simplified signaling pathway involving a G-protein-coupled receptor (GPCR), where the G-protein binds GDP/GTP (and can be studied with fluorescent ADP/ATP analogs).
Caption: Simplified GPCR signaling pathway.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for ε-ADP in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ε-ADP (1,N⁶-ethenoadenosine 5'-diphosphate), a fluorescent analog of adenosine diphosphate (ADP), in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a powerful technique for investigating molecular interactions, conformational changes, and enzymatic activities, and ε-ADP serves as a valuable tool in this context, particularly for studying ATPases, kinases, and other nucleotide-binding proteins.
Introduction to ε-ADP in FRET
ε-ADP is an intrinsically fluorescent molecule that can act as a FRET donor. Its fluorescence arises from the etheno bridge modification of the adenine ring. This modification provides spectroscopic properties that are sensitive to the local environment, making it an excellent probe for monitoring changes in protein conformation upon nucleotide binding, exchange, or hydrolysis. In a typical FRET experiment involving ε-ADP, the energy from the excited ε-ADP (donor) is transferred non-radiatively to a nearby acceptor fluorophore when they are within a close proximity (typically 1-10 nm). This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission, or in the case of a quencher acceptor, a decrease in the donor's fluorescence without a corresponding acceptor emission.
The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "spectroscopic ruler" to measure intramolecular and intermolecular distances.
Applications of ε-ADP in FRET
The unique properties of ε-ADP make it a versatile tool for a range of applications in basic research and drug development.
Studying Protein-Protein Interactions
ε-ADP-based FRET can be employed to monitor the association and dissociation of protein complexes where one protein partner binds ADP.
-
Muscle Contraction: A notable application is in the study of the muscle protein machinery. For instance, FRET between ε-ADP bound to F-actin (the donor) and a fluorescent probe on troponin-C (the acceptor) has been used to elucidate the calcium-dependent conformational changes in the thin filament, providing insights into the regulation of muscle contraction[1].
-
Signal Transduction Complexes: In signaling pathways, the assembly of protein complexes is often dependent on the nucleotide-binding state of one of the partners. ε-ADP FRET can be used to study the dynamics of these interactions in real-time.
Monitoring Conformational Changes in Proteins
Many proteins undergo significant conformational changes upon binding, hydrolysis, or release of nucleotides. ε-ADP FRET is an ideal method to probe these dynamic events.
-
Molecular Motors: Proteins like myosin and kinesin, which are ATP-driven molecular motors, can be studied using ε-ADP. FRET between ε-ADP trapped in the active site and a fluorescent label on another domain of the motor protein can reveal the intricate conformational changes that drive motility[2]. For example, FRET has been used to detect two conformations in human β-cardiac myosin, providing a tool to study the structural effects of disease-causing mutations[3].
-
ATP Synthase: The rotary mechanism of F-type ATP synthases can be investigated using ε-ADP FRET. By labeling different subunits of the enzyme with a FRET pair, where one component is ε-ADP, the rotational movement and associated conformational changes can be monitored.
-
G-proteins: The activation cycle of G-proteins involves the exchange of GDP for GTP. While not directly ε-ADP, FRET biosensors have been developed to monitor the activity of G-proteins, and similar principles can be applied using fluorescent nucleotide analogs.
High-Throughput Screening (HTS) for Drug Discovery
FRET-based assays are well-suited for HTS due to their sensitivity and homogeneous format. ε-ADP can be used to develop assays for screening inhibitors of ATPases and kinases.
-
Kinase Inhibition Assays: The activity of kinases results in the conversion of ATP to ADP. An increase in ADP can be detected using a competitive FRET assay. In one such format, ε-ADP could compete with a labeled ADP tracer for binding to an anti-ADP antibody that is part of a FRET pair. Inhibitors of the kinase would lead to lower ADP production and thus a change in the FRET signal. Several commercial kits, such as the Transcreener® ADP² TR-FRET Assay, utilize this principle with a terbium-labeled antibody and a fluorescent ADP tracer[4].
-
ATPase Activity Assays: Similarly, the activity of ATPases can be monitored by detecting the production of ADP. FRET assays can be designed to screen for compounds that modulate the activity of these enzymes, which are important drug targets in various diseases.
Quantitative Data Presentation
The efficiency of FRET (E) is related to the distance (r) between the donor and acceptor by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. R₀ is dependent on the spectral properties of the donor and acceptor.
| FRET Pair (Donor - Acceptor) | Förster Distance (R₀) (Å) | Key Application Areas | Reference |
| ε-ADP - NBD (7-nitrobenz-2-oxa-1,3-diazole) | ~40-50 (estimated) | Muscle protein dynamics, protein-protein interactions | [1] |
| ε-ADP - Fluorescein | ~45-55 (estimated) | Conformational changes in enzymes, biosensors | General FRET knowledge |
| ε-ADP - Rhodamine | ~50-60 (estimated) | Single-molecule studies, HTS assays | General FRET knowledge |
| Tryptophan - ε-ADP | ~20-30 | Intrinsic protein fluorescence studies | General FRET knowledge |
Note: The Förster distance (R₀) for ε-ADP with various acceptors is not extensively documented in the literature. The values presented here are estimates based on the spectral properties of ε-ADP and common acceptors. The actual R₀ should be experimentally determined for precise distance measurements. The calculation of R₀ depends on the quantum yield of the donor, the extinction coefficient of the acceptor, and the spectral overlap between the donor's emission and the acceptor's absorption.
Experimental Protocols
Protocol 1: Labeling of Proteins with ε-ADP via Nucleotide Exchange
This protocol is suitable for proteins that non-covalently bind ADP in a specific pocket and can be induced to exchange it for ε-ADP.
Materials:
-
Purified protein of interest (e.g., G-actin, myosin subfragment 1)
-
ε-ADP (1,N⁶-ethenoadenosine 5'-diphosphate)
-
Nucleotide exchange buffer (specific to the protein, but typically low in magnesium and endogenous nucleotides)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrofluorometer
Procedure:
-
Preparation of Nucleotide-Free Protein: To facilitate the binding of ε-ADP, it is often necessary to first remove the endogenous nucleotide (ADP or ATP). This can be achieved by dialysis against a nucleotide-free buffer, often containing a chelating agent like EDTA to sequester magnesium ions that hold the nucleotide in the binding pocket. For some proteins, treatment with alkaline phosphatase can be used to hydrolyze the bound nucleotide.
-
Nucleotide Exchange: Incubate the nucleotide-depleted protein with a 5- to 10-fold molar excess of ε-ADP in the nucleotide exchange buffer. The incubation time and temperature will be protein-specific and should be optimized (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Removal of Unbound ε-ADP: Separate the protein-ε-ADP complex from free ε-ADP using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired assay buffer.
-
Quantification of Labeling: Determine the concentration of the protein (e.g., by Bradford or BCA assay) and the concentration of bound ε-ADP by measuring its absorbance at its excitation maximum (~305 nm) and using its molar extinction coefficient. The labeling stoichiometry can then be calculated.
-
Fluorescence Characterization: Record the fluorescence emission spectrum of the protein-ε-ADP complex to confirm successful incorporation and to determine the emission maximum.
Protocol 2: General FRET Measurement of Protein-Protein Interaction
This protocol describes a steady-state FRET measurement to detect the interaction between a protein labeled with ε-ADP (Donor) and another protein labeled with a suitable acceptor fluorophore (Acceptor).
Materials:
-
Protein-A labeled with ε-ADP (Donor)
-
Protein-B labeled with an acceptor fluorophore (e.g., Fluorescein-5-isothiocyanate - FITC)
-
Assay buffer
-
Spectrofluorometer with dual emission detection capabilities
Procedure:
-
Sample Preparation:
-
Prepare a sample containing only the donor protein (Protein-A-ε-ADP) in the assay buffer. This is the "Donor Only" control.
-
Prepare a sample containing the donor protein and the unlabeled acceptor protein (Protein-B). This is a control to check for non-FRET related fluorescence changes.
-
Prepare the experimental sample containing both the donor (Protein-A-ε-ADP) and the acceptor-labeled protein (Protein-B-Acceptor).
-
-
Fluorescence Measurements:
-
Excite the "Donor Only" sample at the excitation maximum of ε-ADP (~305 nm) and record the emission spectrum. Note the peak fluorescence intensity of the donor (F_D).
-
Excite the experimental sample at the same wavelength and record the emission spectrum. Note the fluorescence intensity of the donor in the presence of the acceptor (F_DA) and the sensitized emission of the acceptor at its emission maximum.
-
-
Calculation of FRET Efficiency:
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (F_DA / F_D)
-
-
Data Analysis:
-
By performing a titration experiment where the concentration of the acceptor-labeled protein is varied while keeping the donor concentration constant, a binding curve can be generated. This allows for the determination of the dissociation constant (Kd) of the protein-protein interaction.
-
Protocol 3: High-Throughput Screening (HTS) FRET Assay for Kinase Activity (Adapted from TR-FRET principle)
This protocol outlines a competitive FRET assay for screening kinase inhibitors.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Anti-ADP antibody labeled with a FRET donor (e.g., a terbium cryptate)
-
ADP tracer labeled with a FRET acceptor (e.g., d2)
-
Test compounds (potential inhibitors)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Kinase Reaction:
-
In a microplate, add the kinase, its substrate, and ATP to the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate to allow the kinase reaction to proceed and produce ADP.
-
-
Detection:
-
Add a mixture of the donor-labeled anti-ADP antibody and the acceptor-labeled ADP tracer to each well.
-
Incubate to allow the binding equilibrium to be reached.
-
-
FRET Measurement:
-
Measure the time-resolved fluorescence of both the donor and the acceptor in the microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
In the absence of an inhibitor, the kinase produces a high concentration of ADP, which displaces the ADP tracer from the antibody, leading to a low FRET signal.
-
In the presence of an effective inhibitor, kinase activity is low, resulting in low ADP levels. The ADP tracer remains bound to the antibody, leading to a high FRET signal.
-
Plot the FRET ratio against the concentration of the test compound to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: A generic kinase cascade and the principle of an ε-ADP FRET assay to monitor the activity of a downstream kinase.
Caption: Regulation of muscle contraction and the application of ε-ADP FRET to study thin filament conformational changes.
Caption: A typical experimental workflow for a FRET-based protein-protein interaction study using ε-ADP.
References
Application Notes and Protocols for Fluorescence Polarization Assays with ε-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful and versatile technique for studying molecular interactions in solution. It is a homogeneous assay format, meaning it does not require separation of bound and free components, making it highly amenable to high-throughput screening (HTS) in drug discovery. This document provides detailed application notes and protocols for the use of ε-ADP (1,N6-ethenoadenosine 5'-diphosphate) as a tracer in competitive FP assays to monitor the activity of ADP-producing enzymes such as kinases and ATPases. These enzymes play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.
The principle of the competitive FP assay for ADP-producing enzymes is based on the displacement of a fluorescent ADP analog, ε-ADP, from a specific anti-ADP antibody.[1] Initially, the ε-ADP tracer is bound to the larger antibody, resulting in a slow tumbling rate and, consequently, a high fluorescence polarization value. When an enzyme in the assay produces ADP through ATP hydrolysis, the unlabeled ADP competes with the ε-ADP tracer for binding to the antibody. This displacement of the tracer into the solution leads to a faster tumbling rate and a decrease in the fluorescence polarization signal. The magnitude of this decrease is directly proportional to the amount of ADP produced by the enzyme.[1][2]
Key Applications
-
Enzyme Activity Assays: Quantifying the enzymatic activity of kinases, ATPases, and other ADP-producing enzymes.
-
High-Throughput Screening (HTS): Screening large compound libraries for inhibitors or activators of target enzymes.
-
Inhibitor Characterization: Determining the potency of lead compounds by generating IC50 values.
-
Mechanism of Action Studies: Investigating the kinetics and inhibition mechanisms of enzymes.
Signaling Pathway Example: MEK1 Kinase Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. MEK1 is a dual-specificity protein kinase that phosphorylates and activates ERK. A fluorescence polarization assay using ε-ADP can be employed to screen for and characterize inhibitors of MEK1 kinase activity. In this context, the assay measures the production of ADP resulting from MEK1's autophosphorylation or phosphorylation of a substrate, such as ERK.
Diagram of the MEK1 signaling pathway and the point of intervention for an FP assay.
Experimental Workflow for a Competitive FP Assay
The general workflow for a competitive fluorescence polarization assay to screen for enzyme inhibitors involves several key steps, from initial setup to data analysis.
General experimental workflow for an ε-ADP based FP assay.
Detailed Experimental Protocols
Materials and Reagents
-
Enzyme: Purified kinase or ATPase of interest.
-
Substrate: Specific substrate for the enzyme (if applicable, beyond ATP).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
ε-ADP Tracer: 1,N6-ethenoadenosine 5'-diphosphate.
-
Anti-ADP Antibody: A monoclonal antibody with high affinity for ADP and low cross-reactivity with ATP.
-
Assay Buffer: Buffer composition will be enzyme-dependent, but a typical kinase buffer is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Stop/Detection Buffer: Assay buffer supplemented with EDTA to chelate divalent cations and stop the enzymatic reaction (e.g., 50 mM HEPES, pH 7.5, 40 mM EDTA, 0.02% Brij-35).
-
Test Compounds: Potential inhibitors dissolved in DMSO.
-
Microplates: Low-volume, black, non-binding surface 384-well or 1536-well plates are recommended.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for ε-ADP (Excitation: ~340 nm, Emission: ~420 nm).
Protocol 1: Enzyme Titration
Objective: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
Prepare a serial dilution of the enzyme in the assay buffer.
-
In a microplate, add the diluted enzyme to the wells.
-
Add the substrate and ATP to initiate the reaction. The ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 60 minutes).
-
Prepare the detection mixture by diluting the anti-ADP antibody and ε-ADP tracer in the stop/detection buffer.
-
Add the detection mixture to all wells to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for at least 60 minutes to allow the antibody-nucleotide binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the change in millipolarization (mP) units versus the enzyme concentration and select a concentration that gives approximately 80% of the maximal signal change (EC₈₀).
Protocol 2: ADP/ATP Standard Curve
Objective: To correlate the change in FP signal to the concentration of ADP produced.
-
Prepare a series of standards with a constant total adenine nucleotide concentration (ATP + ADP) but varying ratios of ATP to ADP, representing different percentages of ATP conversion.
-
Add these standards to the wells of the microplate.
-
Add the detection mixture (anti-ADP antibody and ε-ADP tracer in stop/detection buffer) to each well.
-
Incubate at room temperature for at least 60 minutes.
-
Measure the fluorescence polarization.
-
Plot the mP values against the known ADP concentrations to generate a standard curve. This curve can be used to convert the FP signal from the enzyme reactions into the amount of ADP produced.
Protocol 3: Inhibitor IC₅₀ Determination
Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Prepare a serial dilution of the test compound (inhibitor) in DMSO, and then dilute further in the assay buffer.
-
In a microplate, add the diluted inhibitor solutions or DMSO (for positive and negative controls) to the appropriate wells.
-
Add the enzyme (at its predetermined optimal concentration) to all wells except the "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of ATP and substrate.
-
Incubate for a time that results in approximately 10-20% conversion of ATP to ADP in the uninhibited control wells.
-
Stop the reaction and detect the ADP produced by adding the detection mixture.
-
Incubate for at least 60 minutes at room temperature.
-
Read the fluorescence polarization.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and plot the results to determine the IC₅₀ value using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).
Data Presentation
Quantitative data from FP assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Sample Data for MEK1 Inhibitor Titration
| Inhibitor Conc. (µM) | Average mP | Std. Dev. | % Inhibition |
| 0 (No Inhibitor) | 150 | 5 | 0 |
| 0.01 | 152 | 6 | -1.3 |
| 0.03 | 148 | 4 | 1.3 |
| 0.1 | 165 | 7 | -10.0 |
| 0.3 | 188 | 8 | -25.3 |
| 1.0 | 225 | 10 | -50.0 |
| 3.0 | 260 | 9 | -73.3 |
| 10.0 | 285 | 11 | -90.0 |
| 30.0 | 295 | 12 | -96.7 |
| 100.0 | 298 | 10 | -98.7 |
| No Enzyme Control | 300 | 7 | 100 |
Note: In this competitive assay format, a decrease in ADP production due to inhibition leads to less displacement of the tracer, resulting in a higher mP value. The percent inhibition is calculated relative to the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
Table 2: Summary of IC₅₀ Values for Different MEK1 Inhibitors
| Compound | IC₅₀ (µM) | 95% Confidence Interval |
| Inhibitor A | 0.85 | 0.75 - 0.96 |
| Inhibitor B | 1.23 | 1.05 - 1.44 |
| Inhibitor C | 5.67 | 4.98 - 6.45 |
| Reference Compound | 0.05 | 0.04 - 0.06 |
Troubleshooting and Considerations
-
Fluorescent Compounds: Test compounds that are fluorescent at the excitation and emission wavelengths of ε-ADP can interfere with the assay. It is important to pre-screen compounds for auto-fluorescence.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells, as high concentrations can affect enzyme activity and the FP signal.
-
Z'-Factor: To assess the quality and robustness of the assay for HTS, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reagent Stability: Ensure the stability of all reagents, particularly the enzyme and nucleotides, throughout the experiment.
-
Instrument Settings: Optimize the instrument settings, such as gain and number of flashes, to ensure a stable and robust signal with minimal variability.
References
Application Notes and Protocols for the Synthesis and Purification of Epsilon-Labeled Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of epsilon (ε)-labeled nucleotides. These fluorescent analogs of purine nucleotides, such as ε-ATP and ε-GTP, are invaluable tools for studying a wide range of biological processes, including enzyme kinetics, protein-nucleotide interactions, and signal transduction.
I. Introduction to Epsilon-Labeled Nucleotides
Epsilon-labeled nucleotides are derived from their corresponding purine bases (adenine or guanine) by the introduction of an etheno bridge between the N1 and N6 atoms of adenine or the N1 and N2 atoms of guanine. This modification imparts intrinsic fluorescence to the nucleotide without significantly altering its overall structure, allowing it to be recognized by many enzymes that utilize ATP or GTP. The fluorescence of ε-nucleotides is sensitive to their local environment, making them excellent probes for studying conformational changes in proteins and nucleic acids.
Key Properties of Epsilon-Labeled Nucleotides:
| Property | Value | Reference |
| Excitation Wavelength (ε-ATP) | ~300-310 nm | [1] |
| Emission Wavelength (ε-ATP) | ~410-420 nm | [1] |
| Quantum Yield | Environment-dependent | [2] |
| Molar Extinction Coefficient (at 275 nm) | ~5,600 M⁻¹cm⁻¹ |
II. Synthesis of Epsilon-Labeled Nucleotides
There are two primary methods for the synthesis of epsilon-labeled nucleotides: chemical synthesis and enzymatic synthesis.
A. Chemical Synthesis using Chloroacetaldehyde
This method involves the reaction of the parent nucleotide with chloroacetaldehyde (CAA) under mildly acidic conditions. The reaction proceeds via the formation of a cyclic intermediate, which then rearranges to form the stable etheno-adduct.
Experimental Protocol: Chemical Synthesis of ε-ATP
-
Reaction Setup:
-
Dissolve 100 mg of ATP (disodium salt) in 10 mL of 1 M sodium acetate buffer (pH 4.5).
-
Add 1 mL of a 50% aqueous solution of chloroacetaldehyde (CAA). Caution: CAA is a toxic and corrosive chemical. Handle in a fume hood with appropriate personal protective equipment.
-
Incubate the reaction mixture at 60°C for 4-6 hours in the dark.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates using a mobile phase of n-butanol:acetic acid:water (5:2:3, v/v/v).
-
Alternatively, HPLC analysis can be used to monitor the formation of ε-ATP.
-
-
Quenching the Reaction:
-
After the reaction is complete (as determined by TLC or HPLC), cool the mixture to room temperature.
-
The reaction can be stopped by neutralizing the solution with 1 M NaOH to pH 7.0.
-
Quantitative Data for Chemical Synthesis:
| Parameter | Value |
| Starting Material | 100 mg ATP |
| Reagent | 1 mL 50% Chloroacetaldehyde |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60°C |
| Typical Yield | 70-85% |
| Purity (before purification) | 60-80% |
Logical Workflow for Chemical Synthesis:
Caption: Chemical synthesis of ε-ATP workflow.
B. Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical synthesis, particularly for producing ε-nucleoside triphosphates from their corresponding monophosphates. This method typically involves a series of kinase enzymes.
Experimental Protocol: Enzymatic Synthesis of ε-ATP
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
10 mM ε-AMP
-
20 mM ATP (as a phosphate donor)
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 units/mL Adenylate Kinase
-
5 units/mL Pyruvate Kinase
-
20 mM Phosphoenolpyruvate (PEP)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-3 hours.
-
-
Monitoring and Termination:
-
Monitor the reaction by HPLC.
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzymes.
-
Quantitative Data for Enzymatic Synthesis:
| Parameter | Value |
| Starting Material | 10 mM ε-AMP |
| Key Enzymes | Adenylate Kinase, Pyruvate Kinase |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 37°C |
| Typical Yield | >95% |
| Purity (before purification) | >90% |
Enzymatic Synthesis Pathway:
Caption: Enzymatic synthesis of ε-ATP.
III. Purification of Epsilon-Labeled Nucleotides
Purification is a critical step to remove unreacted starting materials, byproducts, and enzymes. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are the most common methods.
A. Ion-Pair Reversed-Phase HPLC
This technique is effective for separating nucleotides based on their polarity and the number of phosphate groups.
Experimental Protocol: HPLC Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm and fluorescence (Ex: 310 nm, Em: 410 nm).
Typical Elution Order: ε-Adenosine, ε-AMP, ε-ADP, ε-ATP.
B. Anion-Exchange FPLC
Anion-exchange chromatography separates molecules based on their net negative charge. Since nucleotides are negatively charged due to their phosphate groups, this method is highly effective.
Experimental Protocol: FPLC Purification
-
Column: Strong anion-exchange column (e.g., Mono Q or Resource Q).
-
Buffer A: 20 mM Tris-HCl, pH 7.5.
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
Gradient:
-
0-5 CV: 0% B
-
5-25 CV: 0-100% B (linear gradient)
-
25-30 CV: 100% B
-
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV at 275 nm.
Quantitative Data for Purification:
| Method | Typical Purity Achieved | Typical Recovery |
| HPLC | >98% | 80-90% |
| FPLC | >99% | 85-95% |
Purification Workflow:
Caption: Purification workflow for ε-nucleotides.
IV. Applications in Research and Drug Development
Epsilon-labeled nucleotides are versatile tools for:
-
Enzyme Kinetics: Studying the binding and catalytic mechanisms of ATPases, kinases, and other nucleotide-binding proteins.[2]
-
Fluorescence Resonance Energy Transfer (FRET): Acting as a donor or acceptor in FRET-based assays to measure molecular distances and interactions.
-
High-Throughput Screening (HTS): Developing fluorescence-based assays for screening compound libraries against nucleotide-binding enzymes.
-
Signal Transduction Studies: Investigating signaling pathways involving protein kinases and G-proteins.[3]
Signaling Pathway Example: Protein Kinase Activation
Caption: ε-ATP in a protein kinase signaling pathway.
V. Conclusion
The synthesis and purification of epsilon-labeled nucleotides are well-established processes that provide researchers with powerful tools to investigate a multitude of biological questions. The choice between chemical and enzymatic synthesis will depend on the desired scale, purity requirements, and available resources. Proper purification by HPLC or FPLC is essential to obtain high-quality probes for sensitive biochemical and biophysical assays.
References
- 1. Kinetic mechanism of 1-N6-etheno-2-aza-ATP and 1-N6-etheno-2-aza-ADP binding to bovine ventricular actomyosin-S1 and myofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epsilon-adenylylated glutamine synthetase: an internal fluorescence probe for enzyme conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein-Nucleotide Interactions Using ε-ADP
Audience: Researchers, scientists, and drug development professionals.
Introduction to ε-ADP
1,N⁶-ethenoadenosine diphosphate (ε-ADP) is a fluorescent analog of adenosine diphosphate (ADP).[1] It is synthesized by the reaction of ADP with chloroacetaldehyde, which forms an additional etheno ring system on the adenine base. This modification confers intrinsic fluorescence to the molecule, making it a valuable tool for studying protein-nucleotide interactions without the need for extrinsic fluorophores.
The key feature of ε-ADP is that its fluorescence properties, such as intensity and polarization, often change upon binding to a protein.[1][2] This change can be monitored to provide quantitative information about binding affinity, kinetics, and conformational changes within the protein's nucleotide-binding site.
Key Properties of ε-ADP:
-
Fluorescence: ε-ADP exhibits fluorescence with an excitation maximum (λexc) typically around 300-310 nm and an emission maximum (λem) around 410-415 nm.[3][4][5]
-
Environmental Sensitivity: The fluorescence quantum yield of ε-ADP can increase significantly when it moves from a polar aqueous environment to the more nonpolar, hydrophobic environment of a protein's binding pocket. This property is the basis for many binding assays.
-
Biological Activity: In many cases, ε-ADP can functionally replace ADP in biological systems, acting as a substrate or an inhibitor for enzymes like ATPases and kinases.[1][6] This allows for the study of enzymatic reactions in real-time.
Applications in Studying Protein-Nucleotide Interactions
ε-ADP is a versatile tool with several key applications in biochemistry, biophysics, and drug discovery.
2.1. Determination of Binding Affinity (Kd) Fluorescence titration is the most common application. By titrating a fixed concentration of protein with increasing concentrations of ε-ADP (or vice versa), the change in fluorescence can be measured. This data can be fitted to a binding isotherm to determine the equilibrium dissociation constant (Kd), which quantifies the affinity of the protein for the nucleotide.
2.2. Enzyme Kinetics and Mechanism For enzymes that bind or hydrolyze ATP/ADP, ε-ADP can be used to monitor kinetic processes.[7][8]
-
Stopped-Flow Kinetics: The rapid change in fluorescence upon mixing an enzyme with ε-ATP (which is hydrolyzed to ε-ADP) can be used to measure pre-steady-state kinetics, revealing individual steps in the catalytic cycle.
-
Inhibition Assays: ε-ADP can act as a competitive inhibitor. Its binding can be monitored to understand the mechanism of enzymes that are regulated by ADP.[7]
2.3. High-Throughput Screening (HTS) for Drug Discovery ε-ADP is valuable in competitive binding assays for screening compound libraries. A pre-formed complex of a target protein and ε-ADP exhibits a stable fluorescent signal. If a test compound binds to the nucleotide-binding site, it will displace ε-ADP, leading to a measurable decrease in fluorescence. This format is amenable to HTS to identify potential inhibitors.[9][10]
2.4. Structural Biology ε-ADP can be used as a stable ligand to trap proteins in a specific nucleotide-bound conformation for structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM).[11][12] The resulting structures provide atomic-level insights into how the protein recognizes and interacts with the nucleotide.
Experimental Protocols
3.1. Protocol 1: Determination of Binding Affinity (Kd) by Fluorescence Titration
This protocol describes how to measure the binding affinity of a protein for ε-ADP by monitoring the change in fluorescence intensity.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5).
-
ε-ADP stock solution (e.g., 1 mM in buffer).
-
Fluorometer with temperature control.
-
Quartz cuvette.
Methodology:
-
Preparation:
-
Prepare a solution of the protein at a concentration estimated to be close to the expected Kd. If the Kd is unknown, start with a concentration of 1 µM.
-
Prepare a concentrated stock solution of ε-ADP (e.g., 20-50 times the protein concentration).
-
Ensure all solutions are filtered and degassed to minimize light scattering.
-
-
Instrument Setup:
-
Set the fluorometer excitation wavelength to 305 nm and the emission wavelength to 410 nm.
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Place a known volume and concentration of the protein solution into the cuvette (e.g., 2 mL of 1 µM protein).
-
Record the initial fluorescence of the protein solution (this is the baseline).
-
Add small aliquots of the ε-ADP stock solution directly to the cuvette. After each addition, mix gently and allow the system to reach equilibrium (typically 1-2 minutes).
-
Record the fluorescence intensity after each addition.
-
Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each reading by a dilution factor (V_total / V_initial).
-
Subtract the fluorescence of a buffer-only titration (to account for the intrinsic fluorescence of ε-ADP in solution) from your protein titration data.
-
Plot the change in fluorescence (ΔF) as a function of the total ε-ADP concentration.
-
Fit the resulting curve to a suitable binding equation, such as the one-site binding (hyperbola) equation, using non-linear regression software (e.g., GraphPad Prism, Origin): ΔF = (Bmax * [L]) / (Kd + [L]) Where:
-
ΔF is the change in fluorescence intensity.
-
Bmax is the maximum fluorescence change at saturation.
-
[L] is the concentration of free ε-ADP.
-
Kd is the dissociation constant.
-
-
3.2. Protocol 2: Competitive Binding Assay for Inhibitor Screening
This protocol outlines a method to screen for compounds that compete with ε-ADP for binding to a protein.
Materials:
-
Target protein.
-
ε-ADP solution.
-
Library of test compounds (inhibitors).
-
Assay buffer.
-
Multi-well microplate reader capable of fluorescence detection.
Methodology:
-
Assay Development:
-
Determine the Kd for the protein-ε-ADP interaction using Protocol 1.
-
Establish assay conditions by choosing a concentration of protein and ε-ADP that gives a robust fluorescence signal and is sensitive to displacement. Typically, use a protein concentration around the Kd and an ε-ADP concentration that results in 50-80% saturation.
-
-
Screening:
-
In a microplate, add the assay buffer, target protein, and ε-ADP to each well.
-
Add the test compounds from the library to individual wells (a single concentration for primary screening, e.g., 10 µM). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Incubate the plate for a set time to allow the reaction to reach equilibrium.
-
-
Detection:
-
Read the fluorescence intensity of each well using a plate reader (λexc ≈ 305 nm, λem ≈ 410 nm).
-
-
Data Analysis:
-
A decrease in fluorescence intensity compared to the negative control indicates that the test compound has displaced ε-ADP from the protein's binding site.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (F_compound - F_min) / (F_max - F_min)) Where:
-
F_compound is the fluorescence in the presence of the test compound.
-
F_max is the fluorescence of the protein-ε-ADP complex (negative control).
-
F_min is the fluorescence of the protein alone (or in the presence of a saturating known inhibitor).
-
-
Compounds showing significant inhibition ("hits") can be further characterized by generating dose-response curves to determine their IC₅₀ values.
-
References
- 1. Characterization of the properties of ethenoadenosine nucleotides bound or trapped at the active site of myosin subfragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Di(1,N6-ethenoadenosine)5', 5'''-P1,P4-tetraphosphate, a fluorescent enzymatically active derivative of Ap4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ε-ADP BIOLOG Life Science Institute [biolog.de]
- 5. ε-ADPR BIOLOG Life Science Institute [biolog.de]
- 6. ATP binds to proteasomal ATPases in pairs with distinct functional effects implying an ordered reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ATP hydrolysis by the ε subunit, ζ subunit and Mg-ADP in the ATP synthase of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.aps.org [journals.aps.org]
- 9. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 10. ADP receptors--targets for developing antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols: ε-Subunit of ATP Synthase as a Probe for Monitoring Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The F-type ATP synthase is a remarkable molecular machine essential for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate (Pi)[1]. This process is driven by a proton motive force across the membrane. The enzyme is composed of two main domains: the membrane-embedded Fₒ domain, which contains the proton channel, and the soluble F₁ domain, which houses the catalytic sites for ATP synthesis[1][2]. The ε-subunit is a key component of the central stalk that connects the Fₒ and F₁ domains[3][4]. Its conformation is highly sensitive to the nucleotide occupancy of the catalytic sites, making it an excellent intrinsic probe for monitoring the dynamic conformational changes of the entire enzyme complex during catalysis. This document provides detailed application notes and protocols for utilizing the ε-subunit, often through Förster Resonance Energy Transfer (FRET), to study ATP synthase function and to screen for potential drug candidates that modulate its activity.
Principle
The regulatory mechanism of ATP synthase involves significant conformational changes within its subunits. The ε-subunit, in particular, undergoes a distinct conformational change between an "extended" and a "contracted" state, which is dependent on the binding of ATP or ADP to the catalytic sites of the F₁ domain.[5] In the presence of high ATP concentrations, the ε-subunit adopts a contracted conformation, which promotes the enzyme's rotational catalysis and ATP synthesis. Conversely, when ATP levels are low and ADP is present, the ε-subunit extends, inhibiting the rotation of the enzyme and preventing wasteful ATP hydrolysis.[5]
This conformational change can be monitored in real-time by labeling the ε-subunit and a stationary part of the ATP synthase with a FRET donor-acceptor pair of fluorophores[6][7]. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, whose efficiency is highly dependent on the distance between them (typically in the 1-10 nm range)[8][9]. By measuring the FRET efficiency, one can deduce the proximity of the ε-subunit to another part of the enzyme, thereby tracking its conformational state and, consequently, the enzyme's activity.
Applications
-
Elucidating the Mechanism of ATP Synthase: Monitoring the conformational changes of the ε-subunit provides insights into the coupling between proton translocation, subunit rotation, and ATP synthesis/hydrolysis[4].
-
High-Throughput Drug Screening: FRET-based assays using the ε-subunit can be employed to screen for compounds that inhibit or modulate ATP synthase activity.[10][11][12] A change in the FRET signal in the presence of a test compound can indicate a direct interaction with the enzyme and a modulation of its conformational dynamics.
-
Studying Disease Mechanisms: Dysfunctional ATP synthase is implicated in various human diseases. Using the ε-subunit as a probe can help in understanding how pathological conditions or specific mutations affect the enzyme's function.[11]
-
Development of Novel Antimicrobials: Bacterial ATP synthase is a validated target for new antibiotics. Assays monitoring the ε-subunit's conformation can be used to identify inhibitors specific to bacterial enzymes.[10][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use of the ε-subunit and FRET-based biosensors for monitoring ATP synthase.
| Parameter | Value | Organism/System | Measurement Method | Reference |
| ATeam Dissociation Constants (Kd) for ATP | ||||
| AT1.03 | 7.4 µM - 3.3 mM | E. coli ε-subunit based | FRET | [13] |
| ATP Hydrolysis Rates | ||||
| E. coli ATP synthase (ε-CTD present) | 0.80 µmol min-1 mg-1 | E. coli | Spectrophotometric assay | [4] |
| E. coli ATP synthase (ε-CTD removed) | 1.20 µmol min-1 mg-1 | E. coli | Spectrophotometric assay | [4] |
| FRET Efficiency Changes | ||||
| FoF1-ATP synthase in liposomes | Three distinct FRET efficiencies (Low, Medium, High) corresponding to different rotor orientations of the ε-subunit. | E. coli | Single-molecule FRET (smFRET) | [7] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Fluorophore Labeling of ATP Synthase
This protocol describes the preparation of FRET-labeled ATP synthase by introducing cysteine residues at specific sites for fluorophore attachment.
Materials:
-
Expression vector containing the gene for the desired ATP synthase subunit (e.g., from E. coli).
-
Site-directed mutagenesis kit.
-
Competent E. coli cells for protein expression.
-
Cell culture media and antibiotics.
-
Cell lysis buffer (e.g., 50 mM MOPS-KOH pH 7.3, 50 mM KCl, 0.5 mM MgCl₂, 1 mM DTT).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Maleimide-derivatized donor and acceptor fluorophores (e.g., Alexa Fluor 488 C₅ maleimide and Alexa Fluor 594 C₅ maleimide).
-
Size-exclusion chromatography column.
Procedure:
-
Introduce Cysteine Residues: Use site-directed mutagenesis to introduce unique cysteine residues at the desired locations on the ε-subunit (the mobile part) and a stationary subunit (e.g., the 'a' subunit or one of the β subunits).
-
Protein Expression and Purification: Transform the mutated plasmid into an appropriate E. coli expression strain. Induce protein expression and purify the ATP synthase complex using affinity chromatography.
-
Fluorophore Labeling: a. Reduce any existing disulfide bonds by incubating the purified protein with DTT. b. Remove DTT using a desalting column. c. Incubate the protein with a 10-fold molar excess of the donor and acceptor fluorophores (maleimide chemistry targets the thiol group of cysteine) for 2 hours at 4°C in the dark. d. Quench the labeling reaction by adding an excess of a thiol-containing compound (e.g., DTT or β-mercaptoethanol).
-
Removal of Free Dye: Separate the labeled protein from the unreacted fluorophores using size-exclusion chromatography.
-
Verification of Labeling: Confirm the labeling stoichiometry using UV-Vis spectrophotometry to measure the protein concentration and the concentration of each fluorophore.
Protocol 2: Bulk FRET Assay for Monitoring ATP Synthase Activity
This protocol outlines how to perform a bulk FRET measurement to observe conformational changes in response to nucleotides.
Materials:
-
FRET-labeled ATP synthase.
-
Assay buffer (e.g., 50 mM MOPS-KOH pH 7.3, 50 mM KCl, 2.5 mM MgCl₂).
-
ATP and ADP stock solutions.
-
Fluorometer capable of measuring donor and acceptor emission spectra.
Procedure:
-
Sample Preparation: Dilute the FRET-labeled ATP synthase in the assay buffer to a final concentration suitable for the fluorometer.
-
Baseline Measurement: Record the fluorescence emission spectrum of the donor and acceptor fluorophores by exciting the donor fluorophore at its excitation maximum.
-
Initiate Reaction: Add ATP to the cuvette to initiate the reaction and induce conformational changes.
-
Time-Lapsed Measurement: Record the fluorescence emission spectra at regular intervals to monitor the change in FRET efficiency over time.
-
ADP Addition: In a separate experiment, or after the ATP-induced signal has stabilized, add ADP to observe the reverse conformational change.
-
Data Analysis: Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the donor fluorescence intensity in the presence of the acceptor, and FD is the donor fluorescence intensity in the absence of the acceptor. Alternatively, the ratio of acceptor to donor fluorescence (IA/ID) can be plotted against time.
Protocol 3: Single-Molecule FRET (smFRET) for Observing Individual Enzyme Dynamics
This protocol provides a general workflow for smFRET experiments to observe the real-time conformational dynamics of single ATP synthase molecules.
Materials:
-
FRET-labeled ATP synthase.
-
Liposomes for reconstitution.
-
Total Internal Reflection Fluorescence (TIRF) microscope or a confocal microscope with single-molecule sensitivity.
-
Immobilization strategy for the liposome-reconstituted enzyme (e.g., biotin-streptavidin).
-
Assay buffer with an oxygen scavenging system to reduce photobleaching.
Procedure:
-
Reconstitution into Liposomes: Reconstitute the FRET-labeled ATP synthase into liposomes to mimic the native membrane environment.
-
Immobilization: Immobilize the proteoliposomes onto a passivated glass coverslip for observation.
-
Imaging: Use the TIRF or confocal microscope to visualize individual molecules. Excite the donor fluorophore and simultaneously record the donor and acceptor fluorescence emission using two separate detectors.
-
Data Acquisition: Record time traces of the donor and acceptor fluorescence intensities for individual molecules.
-
Data Analysis: a. Identify single-molecule events and correct for background noise. b. Calculate the FRET efficiency for each time point. c. Generate FRET efficiency histograms to identify distinct conformational states. d. Analyze the dwell times in each state to extract kinetic information about the conformational transitions.
Visualizations
Caption: Regulation of ATP synthase by the ε-subunit's conformational state.
Caption: Experimental workflow for FRET-based analysis of ATP synthase.
Conclusion
The conformational dynamics of the ε-subunit of ATP synthase serve as a powerful endogenous probe for understanding the intricate mechanism of this vital enzyme. By employing techniques such as FRET, researchers can gain real-time insights into the enzyme's catalytic cycle and its regulation. The protocols and data presented here provide a framework for utilizing the ε-subunit in both fundamental research and applied settings, such as the development of novel therapeutics targeting cellular energy metabolism.
References
- 1. ATP synthase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Regulation of ATP hydrolysis by the ε subunit, ζ subunit and Mg-ADP in the ATP synthase of Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Single-molecule fluorescence resonance energy transfer techniques on rotary ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indicators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ε-ADP Fluorescence Stability
Welcome to the technical support center for ε-ADP (1,N⁶-ethenoadenosine 5'-diphosphate). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the fluorescence stability of ε-ADP during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ε-ADP and why is its fluorescence stability important?
A1: ε-ADP is a fluorescent analog of adenosine diphosphate (ADP). It is widely used in biochemical and biophysical studies to investigate the binding and kinetics of ADP-dependent enzymes, such as kinases and ATPases. The stability of its fluorescence signal is crucial for obtaining accurate and reproducible data in these assays. Unstable fluorescence can lead to erroneous measurements of enzyme activity, binding affinities, and kinetic parameters.
Q2: What are the primary factors that can affect the fluorescence stability of ε-ADP?
A2: The fluorescence of ε-ADP can be influenced by several factors, including:
-
Photobleaching: Irreversible photo-degradation of the fluorophore upon exposure to excitation light.
-
Quenching: Reduction of fluorescence intensity due to interactions with other molecules in the solution.
-
pH: The acidity or alkalinity of the buffer can alter the protonation state of the fluorophore, affecting its fluorescence.
-
Temperature: Changes in temperature can impact the rate of non-radiative decay processes, leading to decreased fluorescence.
-
Buffer Composition: The presence of certain ions or molecules in the buffer can quench fluorescence.
Q3: How should I properly store ε-ADP to maintain its fluorescence integrity?
A3: To ensure the long-term stability of ε-ADP, it is recommended to:
-
Store it in a concentrated stock solution in a suitable buffer (e.g., Tris-HCl or HEPES) at -20°C or below.
-
Protect the stock solution from light by using amber vials or wrapping the container in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using ε-ADP.
Issue 1: Rapid Decrease in Fluorescence Signal (Photobleaching)
Symptoms:
-
A steady and irreversible decline in fluorescence intensity over the course of the measurement when the sample is continuously illuminated.
-
The initial fluorescence reading is strong but fades quickly.
Possible Causes:
-
High intensity of the excitation light.
-
Prolonged exposure to the excitation light.
-
Presence of oxygen, which can accelerate photobleaching.
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using intermittent excitation or by taking measurements at discrete time points rather than continuously.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavengers (e.g., glucose oxidase/catalase system) into your buffer system.
-
Deoxygenate Solutions: If compatible with your experimental system, deoxygenate your buffers by bubbling with an inert gas like nitrogen or argon.
Issue 2: Low or No Fluorescence Signal
Symptoms:
-
The fluorescence intensity is much lower than expected or is indistinguishable from the background.
Possible Causes:
-
Incorrect excitation and emission wavelength settings on the fluorometer.
-
Degradation of the ε-ADP stock solution.
-
Fluorescence quenching by components in the assay buffer.
-
Incorrect concentration of ε-ADP.
Solutions:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths are set correctly for ε-ADP (typically around 340 nm for excitation and 410 nm for emission, but it's best to determine the optimal wavelengths empirically on your instrument).
-
Check ε-ADP Integrity: Test the fluorescence of a fresh dilution of your ε-ADP stock in a simple, non-quenching buffer to confirm its activity.
-
Identify and Remove Quenchers: Review your buffer composition for potential quenchers (see Issue 3 for more details).
-
Confirm Concentration: Verify the concentration of your ε-ADP stock solution using its extinction coefficient.
Issue 3: Inconsistent or Unstable Fluorescence Readings
Symptoms:
-
Fluorescence readings fluctuate erratically.
-
Poor reproducibility between replicate samples.
Possible Causes:
-
Presence of quenching agents in the sample.[1]
-
Fluctuations in temperature or pH.
-
Precipitation of ε-ADP or other reaction components.
Solutions:
-
Identify Potential Quenchers: Divalent metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) are known to quench the fluorescence of ε-ADP.[1] If their presence is not essential for the experiment, consider adding a chelating agent like EDTA to your buffer. However, be mindful that EDTA can interfere with enzymes that require divalent cations for activity.
-
Maintain Stable Temperature and pH: Use a temperature-controlled cuvette holder and a well-buffered solution to minimize fluctuations.
-
Ensure Solubility: Check for any signs of precipitation in your samples. If necessary, adjust the buffer composition or the concentration of components to improve solubility.
Quantitative Data on ε-ADP Fluorescence Stability
The stability of ε-ADP fluorescence is highly dependent on the experimental conditions. The following tables provide an overview of how different factors can influence its fluorescence properties. Note that the exact values can vary between instruments and specific buffer compositions, and it is recommended to determine these parameters empirically for your system.
Table 1: Effect of pH on the Fluorescence Quantum Yield of ε-ADP
| pH | Relative Quantum Yield* |
| 5.0 | 0.85 |
| 6.0 | 0.95 |
| 7.0 | 1.00 |
| 8.0 | 0.98 |
| 9.0 | 0.92 |
*Relative quantum yield is normalized to the value at pH 7.0. Data is illustrative and based on typical trends for similar fluorophores.
Table 2: Effect of Temperature on the Fluorescence Lifetime of ε-ADP
| Temperature (°C) | Fluorescence Lifetime (ns)* |
| 10 | 3.8 |
| 20 | 3.5 |
| 30 | 3.2 |
| 40 | 2.9 |
*Fluorescence lifetime values are approximate and can be influenced by the solvent and other solutes. Generally, fluorescence lifetime decreases with increasing temperature.[2][3][4]
Table 3: Stern-Volmer Quenching Constants (Ksv) for ε-ADP with Divalent Metal Ions
| Quencher (Metal Ion) | Ksv (M⁻¹)* |
| Cu²⁺ | ~1.5 x 10⁴ |
| Ni²⁺ | ~5.0 x 10³ |
| Co²⁺ | ~3.0 x 10³ |
| Mn²⁺ | ~1.0 x 10³ |
*Ksv values are indicative and can vary with buffer conditions. A higher Ksv value indicates a more effective quencher.[1][5][6][7][8]
Experimental Protocols
Protocol 1: General Assessment of ε-ADP Photostability
Objective: To determine the rate of photobleaching of ε-ADP under specific experimental conditions.
Materials:
-
ε-ADP stock solution
-
Experimental buffer
-
Fluorometer with a time-scan mode
-
Cuvette or microplate
Methodology:
-
Prepare a solution of ε-ADP in your experimental buffer at the desired concentration.
-
Transfer the solution to a cuvette or a well of a black microplate.
-
Place the sample in the fluorometer and set the excitation and emission wavelengths to the optimal values for ε-ADP.
-
Set the instrument to time-scan mode to record fluorescence intensity over time.
-
Start the measurement and continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10-15 minutes).
-
Plot the fluorescence intensity as a function of time. The rate of decrease in intensity reflects the photobleaching rate.
-
The photobleaching half-life (t₁/₂) can be calculated as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 2: Enzyme Kinetics Assay Using ε-ADP
Objective: To measure the activity of an ADP-producing enzyme by monitoring the change in ε-ADP fluorescence.
Materials:
-
ε-ADP
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Fluorometer
Methodology:
-
Prepare a reaction mixture containing the assay buffer, the enzyme's substrate, and any necessary cofactors.
-
Add ε-ADP to the reaction mixture to a final concentration that is appropriate for your assay.
-
Place the reaction mixture in a temperature-controlled fluorometer and allow it to equilibrate.
-
Initiate the enzymatic reaction by adding the enzyme of interest.
-
Monitor the change in fluorescence intensity over time. For an ADP-producing enzyme, you would typically see a decrease in the fluorescence of a fluorescent ATP analog or an increase if using a coupled assay where ε-ADP is a product. In a direct binding assay, the fluorescence of ε-ADP may change upon binding to the enzyme.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Perform control experiments, such as a reaction without the enzyme or without the substrate, to account for any background fluorescence changes.
Visualizations
Caption: The process of photobleaching in ε-ADP.
Caption: Mechanism of fluorescence quenching of ε-ADP.
Caption: Troubleshooting workflow for ε-ADP fluorescence instability.
References
- 1. A new principle for activity measurement of ADP or ATP dependent enzymes: fluorescence quenching of epsilon-ADP and epsilon-ATP by divalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edinst.com [edinst.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epsilon-ADP Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epsilon-ADP (ε-ADP) binding assays, particularly those utilizing fluorescence polarization (FP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ε-ADP binding assays.
Q1: Why am I observing a low fluorescence polarization (mP) signal or a small assay window?
A1: A small change in polarization suggests that the binding of ε-ADP to your protein of interest is not being effectively detected. Several factors could be responsible:
-
Low Binding Affinity: The interaction between your protein and ε-ADP may be weak under the current buffer conditions. Optimization of pH, salt concentration, and other buffer components is crucial.
-
Fluorophore Mobility (Propeller Effect): The fluorescent ε-tag may have too much rotational freedom even when the ADP moiety is bound to the protein. This can be due to a long linker between the fluorophore and the nucleotide.[1]
-
Incorrect Fluorophore: The chosen fluorophore might have a fluorescence lifetime that is not suitable for FP measurements on the timescale of your molecule's rotation.[1]
-
Protein Concentration: The protein concentration may be too low relative to the binding affinity (Kd) to observe a significant bound population.
Troubleshooting Steps:
-
Vary Protein Concentration: Perform a titration with a wide range of protein concentrations to determine if a signal window can be achieved.
-
Optimize Buffer Conditions: Systematically vary the pH, salt concentration, and divalent cation concentration (see tables below).
-
Consider a Different Fluorescent ADP Analog: If possible, try an analog with a different fluorophore or linker.
Q2: My polarization signal is high in the buffer-only control. What could be the cause?
A2: High background polarization can be caused by several factors:
-
Buffer Autofluorescence: Some buffer components can be inherently fluorescent at the excitation and emission wavelengths used for your assay.[1]
-
Contaminants: The buffer or other reagents may be contaminated with fluorescent impurities.
-
Light Scatter: High concentrations of protein or other molecules can lead to light scattering, which can increase the measured polarization.
Troubleshooting Steps:
-
Test Individual Buffer Components: Measure the fluorescence of each buffer component separately to identify the source of the background signal.
-
Use High-Purity Reagents: Ensure that all chemicals and water used to prepare buffers are of the highest possible purity.
-
Filter Your Buffer: Passing the buffer through a 0.22 µm filter can remove particulate matter that may cause light scattering.
-
Optimize Wavelength Selection: Use narrow bandpass filters for excitation and emission to minimize the detection of background fluorescence.[2]
Q3: The polarization signal does not reach a plateau (saturate) even at high protein concentrations. Why?
A3: A lack of saturation can indicate several potential issues:
-
Non-Specific Binding: The ε-ADP probe may be binding to sites other than the intended binding pocket, or it may be interacting with aggregated protein.
-
Protein Aggregation: At high concentrations, your protein may be aggregating, leading to an increase in polarization that is not due to specific binding.
-
Insufficient Protein Concentration: You may not have reached a high enough protein concentration to saturate the binding.
Troubleshooting Steps:
-
Include a Detergent: Adding a non-ionic detergent, such as 0.01% Tween-20 or Brij-35, can help to reduce non-specific binding and protein aggregation.[3][4]
-
Check Protein Quality: Use techniques like dynamic light scattering (DLS) to assess the aggregation state of your protein stock.
-
Further Increase Protein Concentration: If possible, and if aggregation is not an issue, continue to titrate the protein to higher concentrations.
Q4: What is the optimal pH for my ε-ADP binding assay?
A4: The optimal pH is highly dependent on the specific protein being studied. Different proteins have different pH optima for ligand binding. For instance, the affinity of some ATP/ADP binding proteins is strongly pH-dependent, with optimal binding observed in distinct pH ranges.[5][6][7] It is recommended to perform a pH screen from approximately 6.0 to 8.5 to determine the ideal condition for your protein. ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[8]
Q5: How does salt concentration affect my binding assay?
A5: Salt concentration can have a significant impact on binding interactions. Electrostatic interactions are often critical for binding, and these are sensitive to the ionic strength of the buffer. High salt concentrations can weaken these interactions, while very low salt concentrations can sometimes lead to non-specific binding. The optimal salt concentration needs to be determined empirically for each protein-ligand pair.
Data on Buffer Components
The following tables summarize common buffer components and their typical concentration ranges for optimizing ε-ADP binding assays.
Table 1: Common Buffering Agents
| Buffer Agent | Typical pH Range | Typical Concentration | Notes |
| HEPES | 6.8 - 8.2 | 20 - 50 mM | A common buffer for many biological assays.[4][9] |
| Tris-HCl | 7.5 - 9.0 | 10 - 50 mM | pH is temperature-dependent. Widely used in protein studies.[9][10] |
| Phosphate Buffer | 6.0 - 8.0 | 20 - 50 mM | Can sometimes interfere with phosphate-binding proteins. |
| Borate Buffer | 8.0 - 10.0 | 20 - 50 mM | Used in some FP assays.[3] |
Table 2: Key Buffer Additives
| Additive | Typical Concentration | Purpose |
| NaCl or KCl | 25 - 200 mM | Modulates ionic strength to optimize specific binding and reduce non-specific electrostatic interactions.[9][10] |
| MgCl₂ | 1 - 10 mM | Often essential for nucleotide binding as it forms a complex with ADP/ATP.[8][9] |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent to prevent oxidation of cysteine residues in the protein.[9] |
| EDTA | 0.2 - 20 mM | A chelating agent used to remove divalent cations, can be used as a control or in specific buffer systems.[4][9] |
| Glycerol | 5 - 10% (v/v) | Acts as a protein stabilizer and can help prevent aggregation.[9] |
| Tween-20 / Brij-35 | 0.01 - 0.1% (v/v) | Non-ionic detergents that reduce non-specific binding to plate surfaces and can help prevent protein aggregation.[3][4] |
| Bovine Serum Albumin (BSA) | 0.01 - 0.1 mg/mL | Can be used to prevent non-specific adsorption of the protein to assay plates. |
Experimental Protocols
Protocol: Optimizing Buffer Conditions using Fluorescence Polarization
This protocol outlines a general procedure for determining the optimal buffer conditions for an ε-ADP binding assay.
1. Reagent Preparation:
- Protein Stock: Prepare a concentrated stock of your purified protein in a minimal, stable buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.5). Determine the concentration accurately.
- ε-ADP Stock: Prepare a concentrated stock solution of ε-ADP in the same minimal buffer. Protect from light.
- Buffer Component Stocks: Prepare concentrated stocks of each buffer component to be tested (e.g., 1 M NaCl, 1 M MgCl₂, various pH buffers).
2. Assay Procedure:
- In a low-volume, black, non-binding surface microplate, add the buffer components to be tested.
- Add a fixed, low concentration of ε-ADP to each well (typically in the low nanomolar range).
- Add a concentration of your protein that gives a partial binding signal (e.g., the EC50 value from a preliminary titration).
- For each condition, prepare a "no protein" control well containing only the buffer and ε-ADP.
- Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[4]
- Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- Subtract the polarization value of the "no protein" control from the corresponding wells with protein to get the net polarization signal.
- Compare the net polarization signals across the different buffer conditions. The condition that yields the largest and most stable signal is considered optimal.
Visualizations
Caption: Workflow for an epsilon-ADP fluorescence polarization binding assay.
Caption: A logical flow for troubleshooting low signal in FP binding assays.
Caption: The principle of fluorescence polarization in a competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. vontifobio.com [vontifobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Optimization of a Red-Shifted Fluorescence Polarization ADP Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP binding by an F1Fo ATP synthase ε subunit is pH dependent, suggesting a diversity of ε subunit functional regulation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of pH and ADP on ammonia affinity for human glutamate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. Development and Characterization of Recombinant ADP-Ribose Binding Reagents that Allow Simultaneous Detection of Mono and Poly ADP-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A molecular toolbox for ADP-ribosyl binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal-to-noise ratio in fluorescence polarization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing fluorescence polarization (FP) assays.
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can manifest as inconsistent readings, high data variability, and difficulty in determining binding events. The following sections provide a step-by-step guide to identify and resolve the root causes of a poor S/N ratio.
1. Is your fluorescent signal sufficiently above background?
A low fluorescent signal is a primary contributor to a poor S/N ratio. The raw fluorescence intensity of your tracer should be significantly higher than the background signal from your buffer and microplate.
-
Recommendation: The fluorescence intensity of the well containing the tracer should be at least three times the intensity of a well containing only the assay buffer.
-
Troubleshooting Steps:
-
Increase Tracer Concentration: If the signal is too low, consider increasing the concentration of your fluorescently labeled molecule (tracer). Be mindful that the tracer concentration should ideally be kept at or below the binding affinity (Kd) of the interaction and lower than the concentration of the binding partner (binder).
-
Check Instrument Settings: Ensure that the excitation and emission wavelengths on the plate reader are set correctly for your chosen fluorophore. Optimize the gain settings to enhance signal detection without saturating the detector.
-
Evaluate Fluorophore Choice: The quantum yield and extinction coefficient of your fluorophore directly impact signal intensity. If the signal remains low, consider using a brighter fluorophore.
-
2. Are you experiencing high background fluorescence?
High background fluorescence can mask the specific signal from your tracer, leading to a reduced S/N ratio.
-
Troubleshooting Steps:
-
Buffer components: Some buffer components, like bovine serum albumin (BSA), can be inherently fluorescent or bind non-specifically to the fluorophore, increasing background. Test the fluorescence of each buffer component individually to identify the source. Consider using alternative blocking agents like bovine gamma globulin (BGG).
-
Contaminated Reagents: Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.
-
Microplate Selection: Use black, opaque microplates to minimize background fluorescence and prevent light scatter. White or clear plates can contribute to high background.
-
3. Is the change in polarization (ΔmP) upon binding sufficient?
A small dynamic range, meaning a small change in millipolarization (mP) units between the free and bound states of the tracer, can make it difficult to distinguish signal from noise.
-
Recommendation: A robust FP assay should ideally have a change in mP of at least 100 mP.
-
Troubleshooting Steps:
-
Optimize Binder Concentration: The concentration of the binder should be titrated to achieve the maximal polarization window. A concentration that results in approximately 75% of the tracer being bound is often a good starting point for competitive assays.
-
Fluorophore Position: The location of the fluorophore on the tracer can impact its mobility and the resulting polarization change upon binding. If the linker is too long or flexible, the fluorophore may retain significant rotational freedom even when the tracer is bound, an issue known as the "propeller effect." Consider synthesizing a new tracer with the fluorophore at a different position or with a shorter, more rigid linker.
-
Re-evaluate Tracer and Binder Size: The difference in molecular weight between the tracer and the binder is a key determinant of the polarization change. A larger difference in size will generally result in a larger ΔmP.
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in a fluorescence polarization assay?
A low S/N ratio can be caused by several factors, including:
-
Low fluorescence signal: Insufficient tracer concentration, suboptimal instrument settings, or a fluorophore with low quantum yield.
-
High background fluorescence: Intrinsic fluorescence of buffer components, contaminated reagents, or inappropriate microplate selection (e.g., using white or clear plates).
-
Small polarization window (ΔmP): Insufficient difference in molecular weight between the tracer and binder, suboptimal binder concentration, or the "propeller effect" due to a flexible linker.
-
Instrument noise: Fluctuations in the light source or detector of the plate reader.
Q2: How do I choose the right fluorophore for my FP assay?
The ideal fluorophore should have:
-
High quantum yield and extinction coefficient: For a strong fluorescence signal.
-
Appropriate fluorescence lifetime: The lifetime of the fluorophore influences the polarization values.
-
Minimal impact on binding: The fluorophore should not interfere with the binding of the tracer to its partner.
-
Photostability: To resist photobleaching during measurements.
-
Excitation and emission spectra compatible with your instrument.
Q3: What type of microplate should I use for my FP assay?
Black, opaque microplates are strongly recommended to minimize background fluorescence and prevent well-to-well crosstalk. Non-binding surface plates can also be beneficial to prevent the tracer from adsorbing to the plastic, which can lead to artificially high polarization readings.
Q4: My polarization values are decreasing when I expect them to increase. What could be the cause?
This can happen if the binding event causes a conformational change that increases the mobility of the fluorophore. Another possibility is that the fluorophore is interacting with the tracer itself, and this interaction is disrupted upon binding to the larger molecule, leading to increased fluorophore mobility and lower polarization.
Q5: How can I be sure that my tracer and binder are pure enough for an FP assay?
-
Tracer Purity: The tracer should be highly pure, with minimal free fluorophore. Free dye will contribute to the unbound signal and reduce the overall polarization window. Purity can be assessed by techniques like HPLC. The tracer should be >90% labeled.
-
Binder Purity: The binder should also be of high purity. Aggregates or contaminants in the binder preparation can cause light scattering, which can lead to artificially high and variable polarization readings. Size-exclusion chromatography can be used to assess the homogeneity of the binder.
Experimental Protocols
Protocol 1: Tracer Concentration Optimization
Objective: To determine the optimal concentration of the fluorescently labeled tracer that provides a stable and sufficient signal without causing aggregation or other artifacts.
Methodology:
-
Prepare a serial dilution of the tracer in the assay buffer. A typical concentration range to test is 0.1 nM to 100 nM.
-
Dispense each concentration into multiple wells of a black microplate (at least triplicates).
-
Include wells with only the assay buffer to measure the background fluorescence.
-
Read the plate in both fluorescence intensity and fluorescence polarization modes.
-
Data Analysis:
-
Plot the fluorescence intensity against the tracer concentration. The intensity should increase linearly with concentration.
-
Plot the millipolarization (mP) values against the tracer concentration. The mP value should be relatively constant across the concentration range. A significant increase in mP at higher concentrations may indicate tracer aggregation.
-
Calculate the signal-to-noise ratio (S/N) at each concentration by dividing the average intensity of the tracer wells by the average intensity of the buffer-only wells.
-
-
Selection: Choose the lowest tracer concentration that gives a stable mP value and a signal-to-noise ratio of at least 3.
Protocol 2: Binder Titration
Objective: To determine the optimal concentration of the binder that results in a maximal polarization window.
Methodology:
-
Prepare a serial dilution of the binder in the assay buffer. A suggested starting range is from 1 nM to 1 µM.
-
In a black microplate, add the optimized concentration of the tracer (determined in Protocol 1) to each well.
-
Add the serial dilutions of the binder to the wells.
-
Include control wells with only the tracer (no binder) and wells with only the buffer.
-
Incubate the plate for an appropriate time to allow the binding reaction to reach equilibrium.
-
Read the plate in fluorescence polarization mode.
-
Data Analysis:
-
Subtract the background mP value (from buffer-only wells) from all other readings.
-
Plot the change in millipolarization (ΔmP) against the binder concentration.
-
The resulting curve should be sigmoidal, reaching a plateau at high binder concentrations.
-
-
Selection: The optimal binder concentration for competitive assays is often the one that gives approximately 75% of the maximum ΔmP. For direct binding assays, the concentration that gives the maximum stable ΔmP is typically used.
Data Presentation
Table 1: Key Parameters for a Robust Fluorescence Polarization Assay
| Parameter | Recommended Value/Range | Rationale |
| Signal-to-Noise (S/N) Ratio | ≥ 3 (Tracer Intensity vs. Buffer Intensity) | Ensures the fluorescent signal is distinguishable from background noise. |
| Change in Polarization (ΔmP) | ≥ 100 mP | Provides a sufficient dynamic range to accurately measure binding events. |
| Tracer Concentration | ≤ Kd and < Binder Concentration | Minimizes artifacts and ensures the binding equilibrium is not significantly perturbed. |
| Tracer Purity | > 90% labeled | Reduces background from free fluorophore and improves the accuracy of the assay. |
| Binder Purity | High (minimal aggregates) | Prevents light scattering and non-specific binding that can interfere with measurements. |
Visualizations
avoiding photobleaching of epsilon-ADP during microscopy
Welcome to the technical support center for microscopy applications involving epsilon-ADP (ε-ADP). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize photobleaching and acquire high-quality fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is ε-ADP and what are its spectral properties?
A1: 1,N6-ethenoadenosine diphosphate (ε-ADP) is a fluorescent analog of adenosine diphosphate (ADP). It is used in various biochemical and biophysical studies to investigate processes involving ADP, such as enzyme kinetics and nucleotide binding, due to its intrinsic fluorescence. Its key spectral properties are summarized in the table below.
Q2: What is photobleaching and why is it a problem for ε-ADP?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as ε-ADP, upon exposure to excitation light.[1][2] This phenomenon leads to a permanent loss of the molecule's ability to fluoresce.[1] When an excited fluorophore interacts with molecular oxygen, reactive oxygen species (ROS) can be generated, which then chemically damage the fluorophore, rendering it non-fluorescent.[1][2] This process is a significant issue in fluorescence microscopy as it results in a progressive decrease in signal intensity, which can lead to poor image quality and inaccurate quantitative analysis.[2]
Q3: How can I tell if my ε-ADP signal is photobleaching?
A3: The primary indicator of photobleaching is a noticeable fading of the fluorescence signal during continuous or repeated exposure to the excitation light source.[2] If you observe that the initial images are bright, but subsequent images in a time-lapse series become progressively dimmer, it is highly likely that your ε-ADP is photobleaching. To confirm this, you can create a photobleaching curve by imaging a single field of view continuously and plotting the fluorescence intensity over time. A decaying curve is characteristic of photobleaching.[2]
Q4: What are the general strategies to minimize photobleaching?
A4: There are several effective strategies to combat photobleaching:
-
Minimize Exposure: Reduce the total time your sample is exposed to the excitation light. This can be achieved by using the lowest possible exposure times and acquiring only the necessary number of images.[2][3]
-
Reduce Illumination Intensity: Lower the power of your light source (e.g., laser or lamp) to the minimum level required for a sufficient signal-to-noise ratio. Using neutral density filters can help reduce light intensity without changing its spectral properties.[1][2][4]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging buffer or mounting medium. These chemicals, such as Trolox, ProLong™ Gold, or VECTASHIELD®, work by scavenging reactive oxygen species that cause photobleaching.[1][5]
-
Choose the Right Objective: Use an objective with a high numerical aperture (NA) to collect more light from the sample, which allows you to reduce the excitation intensity while maintaining a good signal.[4]
-
Optimize Imaging Settings: Adjust camera gain or binning to increase signal detection sensitivity, which can compensate for lower excitation light levels.[2]
Troubleshooting Guide: Dim or Fading ε-ADP Signal
This guide will help you address common issues related to ε-ADP fluorescence signal during microscopy experiments.
Problem: The fluorescent signal is bright initially but fades quickly.
| Possible Cause | Suggested Solution |
| Excessive Illumination Intensity | Reduce the laser/lamp power. Use a neutral density filter to attenuate the excitation light.[2][4] |
| Prolonged Exposure Time | Decrease the camera exposure time to the minimum necessary for a clear image. For time-lapse experiments, increase the interval between acquisitions.[2][3] |
| Absence of Antifade Reagents | Add a commercially available antifade reagent to your imaging buffer. For fixed samples, use an antifade mounting medium.[1][5] |
| High Oxygen Concentration (in vitro) | For in vitro assays, consider using an oxygen scavenger system in your buffer to reduce the formation of reactive oxygen species.[6] |
Problem: The signal is weak from the beginning.
| Possible Cause | Suggested Solution |
| Low Concentration of ε-ADP | Ensure that the concentration of ε-ADP is optimal for your experimental setup. You may need to perform a titration to determine the ideal concentration. |
| Suboptimal Imaging Settings | Increase the camera gain or use binning to improve signal detection. Ensure you are using the correct filter sets for ε-ADP's excitation and emission spectra. |
| Incorrect Focus | Use transmitted light or a lower magnification to find the area of interest and focus before switching to fluorescence imaging to minimize photobleaching during setup.[2] |
| Objective with Low Numerical Aperture (NA) | Switch to an objective with a higher NA to improve light collection efficiency.[4] |
Quantitative Data Summary
Table 1: Spectral Properties of ε-ADP
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λexc) | ~300 nm | Jena Bioscience |
| Emission Maximum (λem) | ~415 nm | Jena Bioscience |
| Molar Extinction Coefficient (ε) | 6,000 L·mol⁻¹·cm⁻¹ at 275 nm | Jena Bioscience |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Photobleaching during ε-ADP Imaging
This protocol outlines a systematic approach to setting up a fluorescence microscopy experiment to minimize photobleaching of ε-ADP.
Caption: Workflow for minimizing photobleaching.
Methodology:
-
Sample Preparation: Prepare your cells or tissue sample according to your specific experimental protocol.
-
Imaging Buffer: Prepare an imaging buffer containing a suitable antifade reagent (see Protocol 2).
-
Microscope Setup:
-
Turn on the microscope and light source.
-
Select the appropriate objective, preferably one with a high numerical aperture.
-
Set the excitation and emission filters for ε-ADP (e.g., excitation ~300 nm, emission ~415 nm).
-
-
Focusing:
-
Place the sample on the microscope stage.
-
Start with a low magnification and use transmitted light (e.g., DIC or phase contrast) to locate the region of interest.
-
Switch to a higher magnification and fine-tune the focus using transmitted light to avoid unnecessary exposure of the fluorophore.[2]
-
-
Optimizing Settings:
-
Set the excitation light source to its lowest possible power setting.
-
Set the camera to the shortest exposure time that provides a detectable signal.
-
Adjust the gain or binning if necessary to enhance the signal.
-
-
Image Acquisition:
-
Acquire a single image or a time-lapse series.
-
For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.
-
-
Data Analysis:
-
Analyze the acquired images. If photobleaching is still significant, consider further reducing the illumination intensity or exposure time.
-
Protocol 2: Preparing an Imaging Buffer with an Antifade Reagent
This protocol describes how to prepare a basic imaging buffer with a common antifade reagent for live-cell or in vitro experiments.
-
Base Buffer: Start with your standard imaging buffer (e.g., HEPES-buffered saline or your specific experimental buffer).
-
Antifade Reagent:
-
Many antifade reagents are available commercially as ready-to-use solutions or as powders.
-
A common and effective antifade reagent is Trolox (a water-soluble analog of Vitamin E).
-
-
Preparation:
-
Prepare a stock solution of Trolox (e.g., 100 mM in DMSO or ethanol). Store at -20°C.
-
On the day of the experiment, dilute the Trolox stock solution into your imaging buffer to a final concentration of 0.1-1 mM.
-
Some protocols also include an oxygen scavenger system, such as glucose oxidase and catalase, along with glucose, to further reduce photobleaching.
-
-
Usage:
-
Replace the standard buffer on your sample with the freshly prepared antifade imaging buffer just before starting your microscopy session.
-
Ensure the buffer is equilibrated to the correct temperature for your experiment.
-
Visual Guides
Diagram 1: The Process of Photobleaching
This diagram illustrates the transition of a fluorophore to a non-fluorescent state due to interaction with reactive oxygen species (ROS).
Caption: The mechanism of fluorophore photobleaching.
Diagram 2: Decision-Making Workflow for Troubleshooting Photobleaching
This workflow provides a step-by-step guide to diagnosing and resolving photobleaching issues.
Caption: Troubleshooting workflow for photobleaching.
References
- 1. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A Step-By-Step Protocol for Correlative Light and Electron Microscopy Imaging of Proteinaceous Deposits in Cultured Cells and Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo ATP/ADP measurements [protocols.io]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of Modified ADP Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified ADP analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing modified ADP analogs?
A1: The primary challenges include:
-
Low reaction yields: This can be due to incomplete reactions, side product formation, or degradation of the starting materials or product.
-
Side reactions: Unwanted reactions, such as hydrolysis of the pyrophosphate bond or reactions with protecting groups, can significantly reduce the yield of the desired product.
-
Purification difficulties: The high polarity and charge of ADP analogs, along with the presence of closely related impurities, can make purification by methods like HPLC challenging.
-
Instability of the final product: Modified ADP analogs can be sensitive to pH, temperature, and enzymatic degradation, leading to decomposition during purification and storage.
Q2: What are the key considerations when choosing a synthetic strategy (chemical vs. enzymatic)?
A2: The choice between chemical and enzymatic synthesis depends on several factors:
-
Chemical Synthesis: Offers greater flexibility for introducing a wide variety of modifications. However, it often requires multi-step processes involving protection and deprotection of functional groups, which can be complex and lead to lower overall yields.
-
Enzymatic Synthesis: Can be highly specific and efficient, often proceeding under mild reaction conditions which helps to preserve the integrity of the molecule.[1] However, the range of modifications is limited by the substrate specificity of the enzymes used.
Q3: How can I improve the stability of my modified ADP analog during purification and storage?
A3: To enhance stability:
-
Control pH: ADP analogs are generally most stable in aqueous solutions with a pH between 6.8 and 7.4.[2] Avoid strongly acidic or basic conditions, which can lead to rapid hydrolysis.
-
Maintain low temperatures: Perform purification steps at low temperatures (e.g., 4°C) and store the final product at -20°C or -80°C.
-
Use nuclease-free water and reagents: To prevent enzymatic degradation.
-
Consider lyophilization: For long-term storage, lyophilizing the purified analog can improve its stability.
Troubleshooting Guides
Section 1: Synthesis-Related Issues
Problem 1: Low Yield in Chemical Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase the molar excess of the activating agent or the modified moiety. - Optimize the reaction temperature. |
| Degradation of starting materials | - Ensure the quality and purity of starting materials. - Use fresh, anhydrous solvents. |
| Inefficient protecting group strategy | - Choose protecting groups that are stable under the reaction conditions but can be removed with high efficiency under mild conditions. - For ribose hydroxyls, consider using silyl ethers or acetals. |
| Side product formation | - Optimize reaction conditions (temperature, solvent, pH) to minimize side reactions. - Use a more specific activating agent. |
Problem 2: Prominent Side Reactions
| Side Reaction | Troubleshooting Steps |
| Hydrolysis of the pyrophosphate bond | - Maintain anhydrous conditions throughout the reaction. - Use a non-aqueous workup if possible. - Purify the product at a neutral pH.[2] |
| Reaction at unintended positions (e.g., ribose hydroxyls) | - Employ an appropriate protecting group strategy for the ribose hydroxyls. - Use a more regioselective reaction. |
| Formation of pyrophosphate from ATP starting material | - This can occur during phosphorylation reactions. Optimize the stoichiometry of reactants to favor the desired product. |
Section 2: Purification-Related Issues (HPLC)
Problem 1: Poor Peak Shape (Tailing)
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | - For basic analogs, add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - For acidic analogs, add a small amount of a competing acid (e.g., trifluoroacetic acid). |
| Column overload | - Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH | - Adjust the mobile phase pH to be at least 2 units away from the pKa of your analog to ensure it is in a single ionic state. |
| Column degradation | - Use a guard column to protect the analytical column. - If the column is old or has been used extensively, consider replacing it. |
Problem 2: Co-elution of Product and Impurities
| Possible Cause | Suggested Solution |
| Insufficient resolution | - Optimize the gradient steepness in reversed-phase HPLC. A shallower gradient can improve separation. - Try a different stationary phase (e.g., a column with a different chemistry or particle size). |
| Similar retention times of impurities | - If the impurity is a starting material, adjust the mobile phase to better separate the more polar product from the less polar starting material. - Consider using a different purification technique, such as ion-exchange chromatography, which separates based on charge. |
Quantitative Data Summary
Table 1: Comparison of Yields in Enzymatic Synthesis of ATP Analogs
| Enzyme System | Starting Material | Product | Conversion Yield (%) | Reference |
| Polyphosphate Kinase 2 (PPK2) | Base-modified AMP analogs | Base-modified ATP analogs | 64 - 73 | [3] |
| Adenylate Kinase & Pyruvate Kinase | Modified AMP/ADP | Modified ATP | ~70 | [4] |
Table 2: HPLC Purity Analysis of Adenine Nucleotides
| Nucleotide | Purity (%) | HPLC Conditions | Reference |
| ATP | >97.5 | Reversed-phase C18 column with UV detection. | [5] |
| ADP | >95.4 | Reversed-phase C18 column with UV detection. | [5] |
| AMP | >98.5 | Reversed-phase C18 column with UV detection. | [5] |
Experimental Protocols
Protocol 1: General Chemical Synthesis of a γ-Phosphate Modified ADP Analog
-
Protection of Ribose Hydroxyls: Protect the 2' and 3' hydroxyl groups of adenosine with a suitable protecting group (e.g., tert-butyldimethylsilyl).
-
Monophosphorylation: React the protected adenosine with a phosphorylating agent (e.g., POCl₃) to obtain the 5'-monophosphate.
-
Activation: Activate the 5'-monophosphate to form a reactive intermediate, such as an imidazolide.
-
Coupling: React the activated monophosphate with a modified pyrophosphate derivative.
-
Deprotection: Remove the protecting groups from the ribose hydroxyls under mild acidic conditions.
-
Purification: Purify the crude product using reversed-phase HPLC.
Protocol 2: General Enzymatic Synthesis of a Modified ADP Analog
-
Reaction Setup: Prepare a reaction mixture containing the starting nucleoside or nucleotide, the appropriate kinase(s), a phosphate donor (e.g., ATP or polyphosphate), and a suitable buffer at the optimal pH for the enzyme(s).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme(s) for a sufficient time to allow for maximum conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the enzyme(s) by heat denaturation or by adding a denaturing agent.
-
Purification: Remove the inactivated enzyme(s) by centrifugation or filtration and purify the product from the remaining reactants and byproducts using HPLC.
Protocol 3: HPLC Purification of Modified ADP Analogs
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase A: 0.1 M triethylammonium bicarbonate (TEAB) or ammonium acetate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase the concentration to elute the more hydrophobic components. The exact gradient will need to be optimized for the specific analog.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Solvent Removal: Remove the volatile buffer and solvent from the collected fractions by lyophilization.
Visualizations
Caption: General workflow for the synthesis and purification of modified ADP analogs.
Caption: Troubleshooting guide for common HPLC purification issues.
References
- 1. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate FRET Measurements with ε-ADP
Welcome to the technical support center for improving the accuracy of Förster Resonance Energy Transfer (FRET) measurements using ε-ADP (1,N6-ethenoadenosine 5'-diphosphate). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inaccurate FRET measurements when using ε-ADP?
A1: Inaccurate FRET measurements with ε-ADP can stem from several factors:
-
Spectral Bleed-Through: The emission spectrum of the donor fluorophore may overlap with the excitation spectrum of ε-ADP, or the donor's emission may "bleed into" the acceptor's detection channel.[1]
-
Low Signal-to-Noise Ratio (SNR): The inherent loss of energy during FRET and the fluorescence contributions of two molecules can lead to a low SNR, making it difficult to detect small changes in FRET efficiency.[2]
-
Background Fluorescence: Autofluorescence from cellular components or contaminants in the sample can interfere with the FRET signal.[1][3]
-
Incorrect Stoichiometry: An inappropriate ratio of donor to acceptor molecules can limit the detection of FRET.
-
Environmental Sensitivity: The fluorescence properties of many fluorophores are sensitive to changes in their local environment, such as pH, ionic concentrations, and temperature, which can affect FRET measurements.
Q2: How do I choose the right donor fluorophore to pair with ε-ADP?
A2: Selecting an appropriate donor is critical for successful FRET experiments. Key considerations include:
-
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the absorption spectrum of ε-ADP.[1]
-
Förster Distance (R₀): The R₀ value, the distance at which FRET efficiency is 50%, should be appropriate for the biological system being studied. The R₀ for the IAEDANS (donor) and ε-ADP (acceptor) pair is approximately 29 Å.
-
Quantum Yield and Extinction Coefficient: Choose a donor with a high quantum yield and an acceptor with a high extinction coefficient to maximize the FRET signal.[4]
-
Minimal Spectral Overlap of Donor: The donor's absorption and emission spectra should have minimal overlap to reduce donor-to-donor self-transfer.[1]
Q3: Can I use ε-ATP instead of ε-ADP?
A3: While both are fluorescent nucleotide analogs, their binding affinities and interactions within a biological system can differ. It is crucial to use the nucleotide that is relevant to your specific biological question. Some FRET-based biosensors for ATP may also show some cross-reactivity with ADP, so careful characterization is necessary.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your FRET experiments with ε-ADP.
Problem 1: High background signal obscuring the FRET measurement.
| Possible Cause | Solution |
| Autofluorescence | 1. Measure Autofluorescence: Before the experiment, measure the fluorescence of an unlabeled sample under the same conditions to determine the background level.[7] 2. Pixel-by-Pixel Correction: Use software tools to perform a pixel-by-pixel autofluorescence correction for more accurate results, especially in samples with spatially varied autofluorescence.[7] 3. Use Red-Shifted Dyes: If possible, use donor fluorophores with emission spectra in the red region, as cellular autofluorescence is less pronounced at longer wavelengths.[7] |
| Contamination | 1. Use High-Purity Reagents: Ensure all buffers and solutions are prepared with high-purity water and reagents to minimize fluorescent contaminants. 2. Clean Optics: Regularly clean all microscope objectives and filters to remove fluorescent dust and residues. |
| Direct Excitation of ε-ADP | 1. Select Appropriate Filters: Use narrow bandpass filters for the donor excitation to minimize direct excitation of the ε-ADP acceptor.[1] 2. Control Experiments: Perform a control experiment with only the acceptor (ε-ADP) present and excite at the donor's excitation wavelength to quantify the amount of direct acceptor excitation. |
Problem 2: Low or no detectable FRET signal.
| Possible Cause | Solution |
| Incorrect Donor-Acceptor Distance or Orientation | 1. Re-evaluate the Labeling Strategy: The distance between the donor and ε-ADP must be within the Förster distance (typically 1-10 nm) for FRET to occur.[8] Consider alternative labeling sites on your protein of interest. 2. Use Flexible Linkers: If designing a FRET biosensor, incorporating flexible linkers between the fluorescent proteins and the sensing domain can allow for the necessary conformational changes. |
| Low Donor Quantum Yield or Acceptor Extinction Coefficient | 1. Choose a Brighter Donor: Select a donor fluorophore with a higher quantum yield. 2. Confirm ε-ADP Integrity: Ensure the ε-ADP has not degraded. Check its absorption spectrum. |
| Suboptimal Stoichiometry | 1. Titrate Donor and Acceptor Concentrations: Experiment with different donor-to-acceptor ratios to find the optimal balance for your system. |
| Photobleaching | 1. Minimize Exposure Time: Use the lowest possible excitation intensity and the shortest exposure time necessary to obtain a good signal. 2. Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed samples. |
Data Presentation
Table 1: Photophysical Properties of a Common FRET Pair with ε-ADP
| Donor | Acceptor | Förster Distance (R₀) in Å | Reference |
| IAEDANS | ε-ADP | 29 | [9] |
Note: R₀ values can be environmentally sensitive and should be determined under your specific experimental conditions if high accuracy is required.
Experimental Protocols
Protocol 1: Sensitized Emission FRET Measurement
This protocol describes how to measure FRET by exciting the donor and detecting the sensitized emission from the acceptor.
-
Sample Preparation:
-
Prepare three samples:
-
Donor-only sample.
-
Acceptor-only (ε-ADP) sample.
-
Donor and Acceptor (experimental) sample.
-
-
-
Image Acquisition:
-
Acquire three images for each sample using appropriate filter sets:
-
Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
-
Correction for Spectral Bleed-Through:
-
Use the donor-only and acceptor-only samples to determine the bleed-through coefficients.
-
The corrected FRET signal (FRETc) can be calculated using various established algorithms that subtract the donor bleed-through and the direct acceptor excitation.
-
-
FRET Efficiency Calculation:
-
Calculate the apparent FRET efficiency (E) using the corrected fluorescence intensities.
-
Protocol 2: Acceptor Photobleaching FRET
This method quantifies FRET by measuring the increase in donor fluorescence after photobleaching the acceptor.[8]
-
Pre-Bleach Image Acquisition:
-
Acquire an image of the donor fluorescence in your experimental sample (containing both donor and ε-ADP).
-
-
Acceptor Photobleaching:
-
Selectively photobleach the ε-ADP acceptor using a high-intensity light source at its absorption maximum. Ensure the bleaching process does not significantly affect the donor fluorophore.[8]
-
-
Post-Bleach Image Acquisition:
-
Acquire a second image of the donor fluorescence.
-
-
FRET Efficiency Calculation:
-
The FRET efficiency (E) is calculated from the increase in donor intensity: E = 1 - (I_pre / I_post) Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
-
Visualizations
Caption: Workflow for Sensitized Emission FRET.
Caption: Troubleshooting logic for inaccurate FRET.
References
- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 2. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I optimize FRET? | AAT Bioquest [aatbio.com]
- 5. An Improved Ratiometric FRET Biosensor with Higher Affinity for Extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pixel-by-pixel autofluorescence corrected FRET in fluorescence microscopy improves accuracy for samples with spatially varied autofluorescence to signal ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. people.bu.edu [people.bu.edu]
Technical Support Center: Managing Non-Specific Binding of ε-ADP to Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of epsilon-ADP (ε-ADP) in various experimental assays.
I. Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues related to non-specific ε-ADP binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of ε-ADP?
A1: Non-specific binding of ε-ADP can arise from several factors:
-
Hydrophobic Interactions: The adenine ring of ε-ADP can interact non-specifically with hydrophobic patches on a protein's surface.
-
Electrostatic Interactions: The negatively charged phosphate groups of ε-ADP can interact with positively charged residues on a protein.
-
Protein Aggregation: Aggregated protein can create binding pockets that non-specifically trap ε-ADP.
-
Ligand Aggregation: At high concentrations, ε-ADP itself may form aggregates that can interact non-specifically with proteins.
Q2: How can I differentiate between specific and non-specific binding?
A2: Specific binding is characterized by saturability and high affinity, whereas non-specific binding is typically linear and non-saturable. To distinguish between the two, you can perform a competition assay. In this assay, you measure the binding of a fixed concentration of labeled ε-ADP in the presence of increasing concentrations of an unlabeled competitor (e.g., ADP or ATP). A specific interaction will be competed off by the unlabeled ligand, resulting in a decrease in signal, while non-specific binding will remain largely unaffected.
Troubleshooting Common Issues
Issue 1: High background signal in Fluorescence Polarization (FP) assays.
-
Possible Cause: Non-specific binding of the ε-ADP tracer to the protein or other components in the assay buffer.
-
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
Increase Ionic Strength: Adding salts like NaCl or KCl (50-200 mM) can help to disrupt non-specific electrostatic interactions.
-
Include a Non-ionic Detergent: Low concentrations (0.01-0.1%) of detergents like Tween-20 or Triton X-100 can reduce hydrophobic interactions.[1]
-
-
Add a Blocking Agent:
-
Bovine Serum Albumin (BSA): Include BSA (0.1-1 mg/mL) in your assay buffer to block non-specific binding sites on your protein of interest.[1]
-
Casein: Another effective blocking agent that can be used at similar concentrations to BSA.
-
-
Vary Protein Concentration: Test a range of protein concentrations. High protein concentrations can sometimes lead to aggregation and increased non-specific binding.
-
Issue 2: Poor signal-to-noise ratio in Isothermal Titration Calorimetry (ITC) experiments.
-
Possible Cause: The heat of binding is being masked by large heats of dilution or non-specific interactions.
-
Troubleshooting Steps:
-
Ensure Perfect Buffer Matching: Dialyze both the protein and ε-ADP against the same buffer stock to minimize the heat of dilution.
-
Perform Control Titrations: Titrate ε-ADP into buffer alone to determine the heat of dilution, which can then be subtracted from the experimental data.
-
Optimize pH: The ionization state of both the protein and ε-ADP can influence binding. Perform experiments at different pH values to find the optimal condition for specific binding.
-
Include Additives: As with FP assays, the inclusion of salts and non-ionic detergents can help to minimize non-specific interactions.
-
Issue 3: Inconsistent or irreproducible results.
-
Possible Cause: Aggregation of the protein or ε-ADP.
-
Troubleshooting Steps:
-
Assess Protein Quality: Use size-exclusion chromatography (SEC) to ensure your protein is monodisperse and free of aggregates.
-
Check ε-ADP Solubility: Prepare fresh stock solutions of ε-ADP and filter them before use to remove any potential aggregates.
-
Optimize Storage Conditions: Store protein and ε-ADP aliquots at -80°C to prevent degradation and aggregation. Avoid repeated freeze-thaw cycles.
-
II. Quantitative Data
The following table summarizes typical experimental conditions and binding affinities for ε-ADP with various proteins. This data can serve as a starting point for your own assay development.
| Protein Target | Assay Type | Buffer Conditions | Blocking Agent | ε-ADP Concentration | Reported Kd | Reference |
| Myosin | Fluorescence Polarization | 20 mM MOPS, pH 7.0, 5 mM MgCl2, 0.1 mM DTT | 0.1 mg/mL BSA | 100 nM | 1.2 µM | F-actin dependent |
| Hsp70 | Isothermal Titration Calorimetry | 25 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2 | None | 100 µM in syringe | 6.5 nM | In presence of Pi |
| STAT4 SH2 Domain | Fluorescence Polarization | 50 mM Tris, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20 | 0.1 mg/mL BSA | 10 nM | 34 nM (for fluorescent peptide) | Assay for inhibitor screening |
| Kinase (general) | ADP-Glo Assay | Varies by kinase | Varies | N/A (product detection) | N/A | For HTS of inhibitors[2][3] |
III. Experimental Protocols
Protocol 1: Fluorescence Polarization Competition Assay for Kinase Inhibitor Screening
This protocol is designed for high-throughput screening of small molecule inhibitors of a target kinase using ε-ADP as a tracer.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% (v/v) Tween-20.
-
ε-ADP Tracer Stock: Prepare a 10 µM stock solution of ε-ADP in the assay buffer.
-
Kinase Stock: Prepare a 2X concentrated stock of the purified kinase in assay buffer.
-
Competitor (ADP) Stock: Prepare a 10 mM stock solution of ADP in assay buffer for control experiments.
-
Compound Plate: Serially dilute test compounds in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of test compound or DMSO (control) to the appropriate wells.
-
Add 10 µL of the 2X kinase stock to all wells.
-
Add 10 µL of the ε-ADP tracer stock (final concentration will be half of the stock).
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the ε-ADP fluorophore.
-
-
Data Analysis:
-
Normalize the data to the high control (no inhibitor) and low control (no kinase or excess unlabeled ADP).
-
Plot the normalized FP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Characterizing ε-ADP Binding
This protocol describes the use of ITC to determine the thermodynamic parameters of ε-ADP binding to a protein.
-
Sample Preparation:
-
Protein Sample: Dialyze the purified protein extensively against the ITC buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2). After dialysis, determine the precise protein concentration.
-
Ligand Sample: Dissolve ε-ADP in the final dialysis buffer to a concentration 10-20 times that of the protein concentration in the cell.
-
Buffer Matching: Ensure the pH of the protein and ligand solutions are identical.
-
-
ITC Experiment Setup:
-
Instrument Equilibration: Thoroughly clean the sample and reference cells and allow the instrument to equilibrate to the desired temperature (e.g., 25°C).
-
Loading: Load the protein solution into the sample cell and the ε-ADP solution into the injection syringe.
-
Titration Parameters: Set the injection volume (e.g., 2 µL), spacing between injections (e.g., 180 s), and the total number of injections (e.g., 20).
-
-
Data Acquisition and Analysis:
-
Control Titration: Perform a control experiment by titrating ε-ADP into the buffer to measure the heat of dilution.
-
Experimental Titration: Perform the titration of ε-ADP into the protein solution.
-
Data Fitting: Integrate the raw ITC data and subtract the heat of dilution. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
IV. Visualizations
Signaling Pathway: P2Y Receptor Signaling
Caption: P2Y receptor signaling pathways activated by ADP.
Experimental Workflow: Fluorescence Polarization Competition Assay
Caption: Workflow for an FP-based inhibitor screen.
Logical Relationship: Troubleshooting Non-Specific Binding
References
Technical Support Center: Optimizing ε-ADP Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ε-ADP and other critical parameters for successful kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of ε-ADP in a kinase assay?
A1: In many kinase assay formats, particularly those based on fluorescence polarization (FP), a fluorescently labeled ADP analog like ε-ADP (ethenoadenosine diphosphate) or a tracer molecule is used. This molecule competes with the ADP generated by the kinase reaction for binding to an ADP-specific antibody. The change in fluorescence polarization is then used to quantify the amount of ADP produced, which is directly proportional to the kinase activity.[1][2]
Q2: How do I determine the optimal concentration of ε-ADP tracer?
A2: The optimal ε-ADP tracer concentration is crucial for achieving a maximal assay window (the difference in signal between the minimum and maximum kinase activity).[1] A common method is to perform a tracer titration experiment. This involves measuring the fluorescence polarization at a fixed concentration of the ADP-detecting antibody and varying concentrations of the ε-ADP tracer in the absence of any kinase activity. The optimal tracer concentration is typically the one that gives a signal that is high enough to be robust but can be effectively displaced by the ADP produced in the kinase reaction. For some commercial assays, the manufacturer provides recommended tracer concentrations based on the ATP concentration used.[3][4][5]
Q3: What is the importance of the ATP concentration in my kinase assay?
A3: The ATP concentration significantly influences the kinase reaction rate and the inhibitory potency of ATP-competitive inhibitors.[6] For inhibitor screening, assays are often performed at an ATP concentration close to the Km value of the kinase for ATP. This allows for sensitive detection of ATP-competitive inhibitors.[6] However, cellular ATP concentrations are in the millimolar range, which is often much higher than the Km. Therefore, it is also important to characterize inhibitor potency at physiological ATP concentrations to better predict their efficacy in a cellular context.[6]
Q4: How do I prepare an ATP/ADP standard curve?
A4: An ATP/ADP standard curve is essential for converting the raw assay signal (e.g., luminescence or fluorescence polarization) into the amount of ADP produced. To generate this curve, a series of standards are prepared with varying ratios of ATP to ADP, while keeping the total adenine nucleotide concentration constant and equal to the initial ATP concentration in the kinase reaction.[1][7] This mimics the conversion of ATP to ADP during the enzymatic reaction.
Q5: What is a good Z' factor, and how can I improve it?
A5: The Z' factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. A Z' factor greater than 0.5 is generally considered indicative of a robust and reliable assay.[7] To improve the Z' factor, you can optimize several parameters, including:
-
Enzyme and substrate concentrations: Titrate the kinase and substrate to find concentrations that yield a robust signal with low variability.[8]
-
Incubation time: Determine the optimal reaction time where the reaction is still in the linear range.[8]
-
Reagent dispensing: Ensure accurate and precise pipetting, as this is a common source of variability.[9][10]
-
Plate uniformity: Minimize temperature or evaporation gradients across the assay plate.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | Contamination of ATP stock with ADP. | Use a high-quality ATP source with low ADP contamination.[7] Prepare fresh ATP solutions. |
| Non-specific binding of assay components to the plate. | Use non-binding surface plates. | |
| Autofluorescence of test compounds. | Measure the fluorescence of the compounds alone and subtract this background. | |
| Low signal window or poor Z' factor | Suboptimal enzyme or substrate concentration. | Titrate the kinase and substrate to find the optimal concentrations that provide a robust signal.[8] |
| Incorrect ε-ADP tracer concentration. | Perform a tracer titration to determine the optimal concentration for your assay conditions.[3][4][5] | |
| Insufficient reaction time. | Optimize the incubation time to ensure sufficient product formation while remaining in the linear range of the reaction.[8] | |
| Pipetting errors and high variability. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput applications to improve precision.[9] | |
| Inconsistent results with known inhibitors | Incorrect ATP concentration for the type of inhibitor. | For ATP-competitive inhibitors, the apparent IC50 will increase with higher ATP concentrations. Ensure the ATP concentration is appropriate for the scientific question.[6] |
| Inhibitor instability or precipitation. | Check the solubility and stability of the inhibitor in the assay buffer. | |
| Pipetting errors during inhibitor titration. | Prepare inhibitor dilutions carefully and ensure accurate dispensing into the assay plate.[10] | |
| Edge effects in multi-well plates | Temperature gradients across the plate. | Equilibrate plates and reagents to room temperature before starting the assay.[7] |
| Evaporation from wells on the edge of the plate. | Use plate sealers and maintain a humidified environment if necessary. |
Quantitative Data Summary
The following tables provide typical concentration ranges and performance metrics for common kinase assay formats. These values should be used as a starting point, and optimization is recommended for each specific kinase system.
Table 1: Typical Reagent Concentrations in Kinase Assays
| Parameter | Luminescence-Based (e.g., ADP-Glo™) | Fluorescence Polarization (FP) |
| ATP Concentration | 1 µM - 1 mM[7] | 0.1 µM - 1 mM[1] |
| Kinase Concentration | Enzyme-dependent; typically in the ng/mL range. Titration is crucial.[8] | Enzyme-dependent; typically in the ng/mL to µg/mL range. Titration is crucial.[3] |
| Substrate Concentration | Typically at or above the Km for the substrate. | Typically at or above the Km for the substrate. |
| ε-ADP Tracer/Antibody | Not applicable. | Tracer: Low nM range.[1][5] Antibody: Concentration is optimized relative to the tracer.[1] |
Table 2: Typical Kinase Assay Performance Metrics
| Parameter | Luminescence-Based (e.g., ADP-Glo™) | Fluorescence Polarization (FP) |
| Signal-to-Background Ratio | High, can detect low percent ATP conversion.[7] | Dependent on assay window; typically lower than luminescence. |
| Z' Factor | Routinely > 0.7[7] | > 0.7 at 10% substrate consumption is achievable.[1] |
| Assay Window (ΔmP) | Not applicable. | A change of > 70 mP is generally considered good.[11] |
Experimental Protocols
Key Experiment: ATP/ADP Standard Curve for a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol describes the preparation of a standard curve to correlate luminescence with the percentage of ATP to ADP conversion.
-
Prepare ATP and ADP Stock Solutions: Prepare 10 mM stock solutions of high-quality ATP and ADP in kinase reaction buffer.
-
Prepare ATP/ADP Mixtures: In separate tubes, prepare a dilution series representing 0% to 100% conversion of ATP to ADP. The total adenine nucleotide concentration should remain constant and equal to the initial ATP concentration in your kinase assay (e.g., 10 µM).
-
0% Conversion (10 µM ATP): 1 µL of 10 mM ATP + 999 µL buffer.
-
10% Conversion (9 µM ATP, 1 µM ADP): 0.9 µL of 10 mM ATP + 0.1 µL of 10 mM ADP + 999 µL buffer.
-
...and so on for 25%, 50%, 75%, and 100% conversion.
-
-
Dispense Standards: Add a small volume (e.g., 5 µL) of each standard to triplicate wells of a white, opaque multi-well plate.
-
Add ADP-Glo™ Reagent: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to stop the "reaction" and deplete the ATP. Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Plot Data: Plot the Relative Light Units (RLU) against the concentration of ADP.
Key Experiment: ε-ADP Tracer Titration for a Fluorescence Polarization Assay
This protocol outlines how to determine the optimal concentration of an ε-ADP tracer.
-
Prepare Reagents:
-
A dilution series of the ε-ADP tracer in assay buffer.
-
A fixed, pre-determined concentration of the ADP-detecting antibody in assay buffer.
-
-
Dispense Reagents:
-
In a black, low-volume multi-well plate, add the fixed concentration of the antibody to a set of wells.
-
Add the varying concentrations of the ε-ADP tracer to these wells.
-
Include control wells with tracer only (no antibody) and buffer only.
-
-
Incubate: Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure Fluorescence Polarization: Read the fluorescence polarization (in mP) using a plate reader equipped with appropriate filters for the fluorophore on the tracer.
-
Analyze Data: Plot the mP values against the tracer concentration. The optimal tracer concentration is often chosen from the steep part of the curve, where a small change in ADP concentration will result in a significant change in polarization.[3][4][5]
Visualizations
Caption: A generalized workflow for performing a kinase assay.
Caption: Simplified EGFR signaling pathway.[12][13]
Caption: The PI3K/Akt signaling pathway.[14][15][16][17][18]
References
- 1. Characterization and Optimization of a Red-Shifted Fluorescence Polarization ADP Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. laboratory-equipment.com [laboratory-equipment.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 13. Zongertinib, a Novel HER2 Tyrosine Kinase Inhibitor, Maintains an Anticancer Activity for Trastuzumab Deruxtecan-Resistant Cancers Harboring HER2-Overexpression [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 18. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Epsilon-ADP and Mant-ADP for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein binding studies, fluorescent nucleotide analogs are indispensable tools for elucidating the intricacies of protein-nucleotide interactions. Among the most utilized are epsilon-ADP (1,N⁶-ethenoadenosine 5'-diphosphate) and mant-ADP (2'(3')-O-(N-methylanthraniloyl) adenosine 5'-diphosphate). This guide provides a comprehensive comparison of these two fluorescent probes, supported by experimental data, to aid researchers in selecting the optimal analog for their specific applications.
At a Glance: Epsilon-ADP vs. Mant-ADP
| Feature | Epsilon-ADP (ε-ADP) | Mant-ADP |
| Fluorophore | 1,N⁶-ethenoadenosine | N-methylanthraniloyl |
| Excitation (λex) | ~300 - 330 nm | ~355 nm[1] |
| Emission (λem) | ~410 - 415 nm[2] | ~448 nm[1] |
| Environmental Sensitivity | High; fluorescence quenched by tryptophan residues and water.[3] | High; fluorescence properties change upon binding to a protein.[4] |
| Primary Application | Probing the local environment of nucleotide-binding sites. | Determining binding affinities and kinetics.[5][6] |
Quantitative Data Summary
The selection of a fluorescent analog is often dictated by its specific photophysical properties and its affinity for the protein of interest. Below is a summary of key quantitative data for epsilon-ADP and mant-ADP.
Table 1: Spectroscopic Properties
| Parameter | Epsilon-ADP (ε-ADP) | Mant-ADP |
| Molar Extinction Coefficient (ε) at λmax | ~6,000 M⁻¹cm⁻¹ at 300 nm[2] | 5,800 M⁻¹cm⁻¹ at 355 nm[1] |
| Quantum Yield (Φ) | 0.028 (for ε-NAD+)[3] | Varies with environment |
| Fluorescence Lifetime (τ) | 2.1 ns (for ε-NAD+)[3] | Varies with environment |
Table 2: Reported Dissociation Constants (Kd)
| Protein | Ligand | Dissociation Constant (Kd) | Notes |
| Protein Kinase A (PKA) | mant-ADP | Identical to ADP[5] | Allows for direct measurement of nucleotide affinity.[5] |
| A-CAT | mant-ADP | 15 µM (with Mg²⁺), 70 µM (without Mg²⁺)[6] | Demonstrates dependence on divalent cations.[6] |
| JAK2 Tyrosine Kinase | mant-ADP | 50 - 80 nM | Tight binding observed. |
| P2Y12 Receptor | mant-ADP | - | Acts as an agonist.[2] |
| Myosin Subfragment 1 | ε-ADP | - | Trapping at the active site studied.[7] |
| G-actin | ε-ATP | - | Bound nucleotide is inaccessible to water. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for fluorescence titration experiments using epsilon-ADP and mant-ADP.
Fluorescence Titration with Mant-ADP
This protocol is adapted from studies on protein kinases.[5][8]
Objective: To determine the dissociation constant (Kd) of mant-ADP for a target protein.
Materials:
-
Purified target protein of known concentration.
-
Mant-ADP stock solution.
-
Assay buffer (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentrations.
-
Fluorometer.
Procedure:
-
Set the fluorometer to the excitation and emission wavelengths for mant-ADP (e.g., λex = 355 nm, λem = 448 nm).
-
To a cuvette, add a fixed concentration of the target protein in the assay buffer.
-
Record the baseline fluorescence of the protein solution.
-
Make successive additions of small aliquots of the mant-ADP stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
Continue the titration until the fluorescence signal reaches saturation, indicating that all protein binding sites are occupied.
-
Correct the fluorescence readings for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence as a function of the mant-ADP concentration.
-
Fit the data to a suitable binding isotherm (e.g., hyperbolic or quadratic equation) to determine the Kd.
Fluorescence Titration with Epsilon-ADP
This protocol is a general guide based on the known properties of epsilon-adenine nucleotides.
Objective: To probe the environment of the nucleotide-binding site and potentially determine binding affinity.
Materials:
-
Purified target protein of known concentration.
-
Epsilon-ADP stock solution.
-
Assay buffer.
-
Fluorometer.
Procedure:
-
Set the fluorometer to the excitation and emission wavelengths for epsilon-ADP (e.g., λex = 330 nm, λem = 410 nm).
-
Record the fluorescence spectrum of a known concentration of epsilon-ADP in the assay buffer.
-
Add the target protein to the cuvette containing epsilon-ADP.
-
Monitor changes in fluorescence intensity and emission maximum. A significant change suggests binding and provides information about the polarity of the binding pocket.
-
To determine the Kd, perform a titration as described for mant-ADP, titrating a fixed concentration of epsilon-ADP with increasing concentrations of the protein, or vice versa.
-
Plot the change in fluorescence against the titrant concentration and fit the data to a binding model.
Mandatory Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation by ADP
Many cell surface receptors that bind ADP, such as the P2Y family of receptors, are G-protein coupled receptors (GPCRs). The binding of ADP initiates a signaling cascade that is crucial in various physiological processes.
Caption: ADP binding to a P2Y GPCR activates a G-protein, leading to the production of cAMP.
Experimental Workflow: Fluorescence Titration for Kd Determination
The following diagram illustrates the general workflow for determining the dissociation constant (Kd) of a fluorescent ADP analog for a protein.
Caption: Workflow for determining Kd using fluorescence titration.
Concluding Remarks
Both epsilon-ADP and mant-ADP are powerful tools for investigating protein-nucleotide interactions. The choice between them depends on the specific research question. Mant-ADP is often the preferred choice for quantitative determination of binding affinities due to the significant and reliable fluorescence change upon binding to a wide range of proteins. Epsilon-ADP, with its sensitivity to the local environment, is particularly well-suited for probing the structure and dynamics of the nucleotide-binding pocket, especially in relation to tryptophan residues. Careful consideration of their distinct fluorescent properties and experimental validation are paramount for successful and insightful protein binding studies.
References
- 1. Mant-ADP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the properties of ethenoadenosine nucleotides bound or trapped at the active site of myosin subfragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fluorescence Data with Other Biophysical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescence spectroscopy is a powerful and widely used technique in biophysical research and drug development, offering high sensitivity for studying protein-ligand interactions, protein stability, and conformational changes. However, to ensure the accuracy and robustness of fluorescence-based data, cross-validation with orthogonal biophysical techniques is crucial. This guide provides an objective comparison of fluorescence spectroscopy with Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Protein-Ligand Binding Affinity
Quantifying the binding affinity between a protein and a ligand is a cornerstone of drug discovery and fundamental research. While fluorescence quenching or fluorescence polarization assays are common methods, SPR and ITC provide label-free and in-solution validation of these interactions.
A study by Papalia et al. (2006) provides an excellent example of cross-validating binding data for the interaction of carbonic anhydrase II (CA II) with two different sulfonamide inhibitors. The equilibrium dissociation constants (KD), association rate constants (ka), dissociation rate constants (kd), and thermodynamic parameters were determined using SPR, ITC, and stopped-flow fluorescence.[1]
| Parameter | Technique | 4-carboxybenzenesulfonamide (CBS) | Dansylamide (DNSA) |
| KD (nM) | SPR | 760 ± 30 | 420 ± 20 |
| ITC | 730 ± 20 | 360 ± 40 | |
| Stopped-Flow Fluorescence | - | 420 ± 80 | |
| ka (104 M-1s-1) | SPR | 4.8 ± 0.2 | 31 ± 1 |
| Stopped-Flow Fluorescence | - | 38 ± 9 | |
| kd (s-1) | SPR | 0.0365 ± 0.0006 | 0.13 ± 0.01 |
| Stopped-Flow Fluorescence | - | 0.16 ± 0.03 | |
| ΔH (kcal/mol) | ITC | -10.3 ± 0.1 | -5.7 ± 0.2 |
| -TΔS (kcal/mol) | ITC | 1.9 ± 0.1 | -3.2 ± 0.2 |
Data adapted from Papalia et al., 2006.[1]
The data clearly shows a strong correlation between the KD values obtained by the different techniques, providing high confidence in the measured binding affinities.
A generalized workflow for comparing these techniques is presented below.
Detailed Methodologies:
-
Fluorescence Spectroscopy (Tryptophan Quenching):
-
Prepare solutions of the protein and a concentrated stock of the ligand in the same buffer.
-
Place the protein solution in a quartz cuvette.
-
Excite the tryptophan residues of the protein (typically around 295 nm) and record the emission spectrum (typically 310-400 nm).
-
Sequentially add small aliquots of the ligand stock solution to the protein solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[2][3]
-
Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a suitable binding model to determine the KD.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the protein (ligand) onto a sensor chip surface.
-
Flow a solution containing the ligand (analyte) at various concentrations over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
After each injection, flow buffer over the surface to monitor dissociation.
-
Regenerate the sensor surface to remove the bound analyte.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model to determine ka, kd, and KD.[4]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the protein solution in the sample cell and the ligand solution in the injection syringe. Ensure both are in identical, degassed buffers to minimize heats of dilution.
-
Inject small, precise volumes of the ligand into the protein solution at a constant temperature.
-
Measure the heat released or absorbed during each injection.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Protein Stability
Assessing protein stability, often by measuring the melting temperature (Tm), is critical in drug development and protein engineering. Intrinsic fluorescence and Circular Dichroism (CD) are two common spectroscopic methods for this purpose, and their results can be validated by Differential Scanning Calorimetry (DSC), considered the "gold standard".[5]
A study by Matejka et al. (2025) provides a comparison of Tm values for several proteins determined by intrinsic Differential Scanning Fluorimetry (DSF), CD, and Differential Scanning microCalorimetry (µDSC).
| Protein | Method | Tm1 (°C) | Tm2 (°C) |
| Adalimumab | Intrinsic DSF | 71.57 ± 0.07 | 84.33 ± 1.07 |
| CD | 73.50 ± 0.14 | n.d. | |
| µDSC | 72.07 ± 0.00 | 81.15 ± 0.03 | |
| Bevacizumab | Intrinsic DSF | 72.47 ± 0.04 | 84.11 ± 0.05 |
| CD | 74.22 ± 0.31 | n.d. | |
| µDSC | 72.72 ± 0.04 | 81.83 ± 0.03 | |
| HEWL | Intrinsic DSF | 74.21 ± 0.04 | - |
| CD | 76.25 ± 0.09 | - | |
| µDSC | 76.01 ± 0.22 | - |
Data adapted from Matejka et al., 2025.[4] n.d. = not determined.
The data shows good agreement between the techniques, although DSF can sometimes yield slightly lower Tm values.[4][6]
The general workflow for comparing protein stability measurements is outlined below.
Detailed Methodologies:
-
Intrinsic Fluorescence (Differential Scanning Fluorimetry - DSF):
-
Prepare the protein solution in a suitable buffer.
-
Place the solution in a qPCR plate or specialized capillaries.
-
Increase the temperature at a controlled rate (e.g., 1 °C/min).
-
Continuously monitor the intrinsic tryptophan fluorescence (excitation ~280 nm, emission ~330-350 nm).
-
As the protein unfolds, tryptophan residues are exposed to the aqueous environment, causing a shift in the emission maximum and a change in intensity.
-
Plot the fluorescence signal versus temperature. The midpoint of the transition is the Tm.[4][7]
-
-
Circular Dichroism (CD) Spectroscopy:
-
Prepare a dilute protein solution (typically 0.1-0.5 mg/mL) in a buffer that does not have high absorbance in the far-UV region.
-
Place the solution in a quartz cuvette with a short path length (e.g., 1 mm).
-
Increase the temperature at a controlled rate.
-
Monitor the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helices).
-
Plot the ellipticity versus temperature. The midpoint of the transition corresponds to the Tm.[8]
-
-
Differential Scanning Calorimetry (DSC):
-
Prepare the protein solution and a matching buffer solution, both thoroughly degassed.
-
Load the protein solution into the sample cell and the buffer into the reference cell of the calorimeter.
-
Increase the temperature at a constant scan rate.
-
The instrument measures the heat capacity difference between the sample and reference cells.
-
As the protein unfolds, it absorbs heat, resulting in a peak in the heat capacity.
-
The temperature at the peak maximum of the thermogram is the Tm.[5]
-
Protein Conformational Changes and Dynamics
Förster Resonance Energy Transfer (FRET) is a fluorescence-based technique widely used to measure distances and detect conformational changes in proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution information about protein structure and dynamics, making it an excellent tool for validating FRET data.
Direct quantitative comparison in a single table is less common for FRET and NMR as they often measure different aspects of molecular dynamics. However, they are highly complementary. FRET provides information on the distance between two specific points, while NMR can provide a more global view of conformational dynamics. A study by Peter et al. (2022) performed a large-scale cross-validation of smFRET and PELDOR/DEER (a related technique to NMR for distance measurements), highlighting the strengths and potential inconsistencies of these methods.[9][10]
| Feature | Single-Molecule FRET (smFRET) | Nuclear Magnetic Resonance (NMR) |
| Principle | Non-radiative energy transfer between two fluorophores. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information | Distance between two labeled sites (1-10 nm), conformational heterogeneity, and dynamics.[11][12] | Atomic-resolution structure, dynamics on multiple timescales, and ligand binding sites.[13][14] |
| Strengths | High sensitivity (single-molecule level), real-time measurements, applicable in living cells. | Provides atomic-level detail, no need for fluorescent labels (for some experiments), can characterize a wide range of motions. |
| Limitations | Requires site-specific labeling with fluorophores, which can potentially perturb the system. Distance information is limited to the labeled sites. | Requires high protein concentrations and is generally limited to smaller proteins (<40 kDa). |
The signaling pathway below illustrates the complementary use of FRET and NMR to study a protein that undergoes a conformational change upon ligand binding.
Detailed Methodologies:
-
Förster Resonance Energy Transfer (FRET):
-
Site-specifically label the protein with a donor and an acceptor fluorophore at two locations of interest.
-
Measure the fluorescence emission of the donor and acceptor upon excitation of the donor in the absence and presence of the conformational trigger (e.g., ligand).
-
Calculate the FRET efficiency, which is dependent on the distance between the two fluorophores.
-
A change in FRET efficiency indicates a change in the distance between the labeled sites, reflecting a conformational change.[13] Time-resolved FRET can provide information on the distribution of distances.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a highly concentrated and pure sample of the protein, often isotopically labeled (15N, 13C).
-
Acquire a series of NMR experiments (e.g., 1H-15N HSQC) in the absence and presence of the ligand.
-
Chemical shift perturbations in the spectra upon ligand binding can identify the binding site and regions undergoing conformational changes.
-
Advanced NMR experiments, such as relaxation dispersion, can provide quantitative information on the kinetics and thermodynamics of the conformational exchange.[13]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. NMR and Single-Molecule FRET Insights into Fast Protein Motions and Their Relation to Function | Annual Reviews [annualreviews.org]
- 13. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An NMR View of Protein Dynamics in Health and Disease | Annual Reviews [annualreviews.org]
- 15. depts.washington.edu [depts.washington.edu]
A Comparative Kinetic Analysis of Wild-Type ADP and ε-ADP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic properties of wild-type adenosine diphosphate (ADP) and its fluorescent analog, ε-ADP (1,N6-ethenoadenosine 5'-diphosphate). While both molecules play crucial roles as nucleotides in various cellular processes, their kinetic behaviors can differ significantly when interacting with enzymes and receptors. This comparison is essential for researchers utilizing ε-ADP as a probe in fluorescence-based assays to ensure accurate interpretation of experimental results.
Executive Summary
Wild-type ADP is a fundamental nucleotide involved in energy metabolism and cell signaling. Its fluorescent analog, ε-ADP, is a valuable tool for studying the kinetics of ADP-dependent enzymes and receptors due to its environmentally sensitive fluorescence. However, the structural modification in ε-ADP can alter its binding affinity and turnover rates compared to the native ligand. This guide synthesizes available kinetic data for both molecules, highlighting key differences in their interactions with important proteins like myosin and purinergic receptors. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may vary.
Quantitative Kinetic Data Comparison
The following table summarizes available kinetic parameters for wild-type ADP and ε-ADP with various proteins. It is critical to recognize that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions such as temperature, pH, and buffer composition.
| Parameter | Molecule | Enzyme/Receptor | Value | Source |
| k_off (ADP dissociation rate constant) | Wild-type ADP | Bovine Ventricular Actomyosin-S1 | 65 ± 10 s⁻¹ (at 15°C) | [1] |
| k_off (ADP dissociation rate constant) | Wild-type ADP | Rabbit Skeletal Actomyosin-S1 | > 500 s⁻¹ | [1] |
| K_A (Association constant for ADP binding) | Wild-type ADP | Bovine Ventricular Actomyosin-S1 | 1.5 x 10⁵ M⁻¹ (at 15°C) | [1] |
| K_A (Association constant for ADP binding) | Wild-type ADP | Rabbit Skeletal Actomyosin-S1 | 6 x 10³ M⁻¹ | [1] |
| Binding Affinity | Wild-type ADP | P2Y12 Receptor | Potent Agonist | [2][3][4][5] |
| k_off (ε-aza-ADP dissociation rate) | ε-aza-ADP | Bovine Cardiac Actomyosin-S1 | 20 s⁻¹ (at 0°C) | |
| k_off (ε-aza-ADP dissociation rate) | ε-aza-ADP | Bovine Cardiac Myofibrils | 18 s⁻¹ (at 0°C) |
Note: Data for a direct ε-ADP analog was not available in the initial searches. The provided data for "ε-aza-ADP" is from a closely related fluorescent analog.
Key Kinetic Differences and Implications
The available data, though not from direct comparative studies, suggests that the structural modifications in ε-ADP analogs can influence their interaction with proteins. For instance, the dissociation rate of ε-aza-ADP from actomyosin appears to be slower than that of wild-type ADP from skeletal actomyosin, although temperature differences in the experiments must be considered.
The difference in association constants for wild-type ADP with bovine ventricular versus rabbit skeletal actomyosin-S1 highlights the isoform-specific nature of these interactions[1]. When using ε-ADP as a substitute for ADP in kinetic assays, it is crucial to determine its specific kinetic parameters for the system under investigation, as they are unlikely to be identical to those of the native nucleotide. The use of fluorescent analogs offers the significant advantage of real-time monitoring of binding and dissociation events, which can be challenging with unlabeled nucleotides.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of ADP and ε-ADP kinetics.
Stopped-Flow Fluorimetry for Measuring Nucleotide Binding and Dissociation
This technique is commonly used to measure the kinetics of nucleotide binding to proteins, especially when using fluorescent analogs like ε-ADP.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants of a nucleotide for a specific protein.
Materials:
-
Stopped-flow spectrofluorometer
-
Protein of interest (e.g., myosin-S1, P2Y receptor preparation)
-
Wild-type ADP or ε-ADP
-
Reaction buffer (specific to the protein of interest, e.g., Tris-HCl buffer with MgCl₂ and KCl)
-
Syringes for the stopped-flow instrument
Procedure:
-
Preparation:
-
Prepare solutions of the protein and the nucleotide (wild-type ADP or ε-ADP) in the reaction buffer. The concentrations should be optimized for the specific experiment (e.g., pseudo-first-order conditions for association rate measurements).
-
Equilibrate all solutions to the desired experimental temperature.
-
-
Association Rate (k_on) Measurement:
-
Load one syringe of the stopped-flow instrument with the protein solution and the other with a range of concentrations of the fluorescent nucleotide (ε-ADP).
-
Rapidly mix the two solutions. The fluorescence signal will change as the nucleotide binds to the protein.
-
Record the change in fluorescence over time. The data is typically fitted to a single or double exponential function to obtain the observed rate constant (k_obs).
-
Plot the k_obs values against the nucleotide concentrations. The slope of this linear plot gives the association rate constant (k_on).
-
-
Dissociation Rate (k_off) Measurement:
-
Pre-incubate the protein with a stoichiometric amount of the fluorescent nucleotide (ε-ADP) to form the protein-nucleotide complex.
-
Load one syringe with the pre-formed complex and the other with a high concentration of a non-fluorescent competitor (e.g., wild-type ATP or ADP).
-
Rapidly mix the solutions. The competitor will displace the fluorescent nucleotide, leading to a decrease in fluorescence.
-
Record the fluorescence decay over time. The rate of this decay corresponds to the dissociation rate constant (k_off).
-
Visualization of a Relevant Signaling Pathway
ADP is a critical signaling molecule that activates purinergic receptors. The P2Y12 receptor, in particular, plays a central role in platelet aggregation. The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor.
Caption: ADP-mediated P2Y12 receptor signaling pathway in platelets.
References
comparative analysis of ATP synthase epsilon subunit inhibitors
A Comparative Analysis of ATP Synthase Epsilon Subunit Inhibitory Mechanisms
The F1Fo-ATP synthase is a marvel of biological engineering, responsible for the majority of ATP production in most living organisms. Its activity is tightly regulated to match cellular energy demands. In bacteria and chloroplasts, the epsilon (ε) subunit plays a critical role as an endogenous inhibitor, primarily targeting the enzyme's ATP hydrolysis (ATPase) activity to prevent wasteful ATP consumption when a proton motive force is absent. This guide provides a comparative analysis of the inhibitory effects of the wild-type epsilon subunit and its modified forms, supported by experimental data and detailed protocols.
Comparative Analysis of Epsilon Subunit Inhibition
The inhibitory function of the epsilon subunit resides primarily in its C-terminal domain, which undergoes a significant conformational change to block the rotation of the central stalk of the ATP synthase, thereby inhibiting ATP hydrolysis.[1] Studies involving truncation and site-directed mutagenesis of the epsilon subunit have provided valuable insights into its mechanism of action. Below is a summary of the quantitative effects of various epsilon subunit modifications on ATP synthase activity.
| Epsilon Subunit Variant | Organism/System | Key Modification(s) | Effect on ATP Hydrolysis Activity | Effect on ATP Synthesis Activity | Reference |
| Wild-Type (WT) | E. coli | - | Baseline (inhibited) | 100% | [1] |
| εΔCTH2 | E. coli | Deletion of the second C-terminal α-helix | Increased ATPase activity | Growth phenotype similar to C-terminal deletions | [2] |
| εΔCTH1+2 | E. coli | Deletion of both C-terminal α-helices | Significantly increased ATPase activity | - | [2] |
| εA97M and εA97Q | E. coli | Alanine 97 to Methionine or Glutamine | Almost no activation by LDAO, suggesting lack of ε-inhibition | - | [3] |
| γL99C/εS118C (cross-linked) | E. coli | Cysteine mutations to create a disulfide bond | Reduced to ~150% of non-cross-linked enzyme | Significantly reduced | [1] |
| εA117C/cc′Q42C (cross-linked) | E. coli | Cysteine mutations to create a disulfide bond | Stimulated to ~150% of non-cross-linked enzyme | 67% of wild-type before cross-linking | [1] |
| C-terminal deletion (6 amino acids) | Spinach Chloroplast | Deletion of the last 6 C-terminal residues | Reduced inhibitory potency | - | [4] |
| H37R | Spinach Chloroplast | Histidine 37 to Arginine | Weakened ATPase inhibition | Appears to uncouple inhibition from proton impermeability restoration | [4] |
Experimental Protocols
Preparation of ATP Synthase Variants
Objective: To obtain ATP synthase enzymes with modified epsilon subunits for comparative activity assays.
Methodology:
-
Site-Directed Mutagenesis: Introduce desired mutations (truncations, point mutations) into the gene encoding the epsilon subunit (atpE) using standard molecular biology techniques (e.g., PCR-based mutagenesis).
-
Expression and Purification:
-
For bacterial systems like E. coli, the mutated atpE gene can be expressed in a strain lacking the endogenous epsilon subunit.
-
The F1Fo-ATP synthase complex can be purified from the cell membranes by solubilization with a mild detergent (e.g., lauryldimethylamine N-oxide - LDAO) followed by affinity chromatography.
-
For chloroplast systems, thylakoid membranes can be isolated and the native CF1-epsilon can be removed. Recombinant wild-type or mutant epsilon subunits can then be reconstituted with the CF1-depleted membranes.
-
-
Verification: Confirm the presence and integrity of the mutated epsilon subunit using SDS-PAGE and Western blotting.
ATP Hydrolysis (ATPase) Activity Assay
Objective: To quantify the rate of ATP hydrolysis by the different ATP synthase variants.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl2, and KCl.
-
Enzyme Preparation: Add a known amount of the purified ATP synthase variant to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the molybdate-malachite green assay, which forms a colored complex with Pi, detectable by spectrophotometry at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the specific activity of the enzyme (μmol of ATP hydrolyzed per minute per mg of protein). Compare the activities of the mutant enzymes to the wild-type.
ATP Synthesis Assay
Objective: To measure the rate of ATP synthesis by the different ATP synthase variants.
Methodology:
-
Reconstitution: For purified enzymes, reconstitute the ATP synthase variants into proteoliposomes containing a light-driven proton pump (e.g., bacteriorhodopsin) or by generating an artificial pH gradient.
-
Reaction Mixture: Prepare a buffer containing ADP, inorganic phosphate (Pi), and a suitable buffer (e.g., Tricine-KOH, pH 8.0).
-
Initiation of Synthesis: Initiate ATP synthesis by either illuminating the proteoliposomes (if using a light-driven proton pump) or by inducing a pH jump.
-
Measurement of ATP Production: The amount of ATP synthesized can be quantified using a luciferase-based assay. The luciferin-luciferase reaction produces light in the presence of ATP, and the light output, measured by a luminometer, is proportional to the ATP concentration.
-
Data Analysis: Calculate the rate of ATP synthesis (nmol of ATP synthesized per minute per mg of protein) and compare the rates of the mutant enzymes to the wild-type.
Visualizations
Caption: Regulatory mechanism of ATP synthase by the epsilon subunit.
Caption: Experimental workflow for comparative analysis.
References
A Head-to-Head Comparison: Validating FRET Results With and Without Fluorescent Ligand Labeling
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions. The choice between using an extrinsically labeled fluorescent ligand, such as ε-ADP, and a label-free approach leveraging intrinsic protein fluorescence is a critical experimental design decision. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate FRET strategy for your research needs.
This guide will delve into the nuances of both FRET-based assays with fluorescent ligands and label-free FRET techniques that utilize the intrinsic fluorescence of tryptophan residues. By understanding the strengths and limitations of each approach, researchers can more effectively design experiments and validate their findings.
Quantitative Comparison of FRET Methodologies
The following table summarizes the key performance characteristics of FRET assays conducted with fluorescently labeled ligands versus those employing intrinsic tryptophan fluorescence. The values presented are representative and can vary depending on the specific biological system and experimental conditions.
| Parameter | FRET with Fluorescent Ligand (e.g., ε-ADP) | Label-Free FRET (Intrinsic Tryptophan Fluorescence) | Key Considerations |
| Typical FRET Efficiency (E) | 40% - 70%[1] | 10% - 40%[1][2] | Higher efficiency with labeled ligands often leads to a better signal-to-noise ratio. |
| Reported Dissociation Constants (Kd) | Nanomolar (nM) to micromolar (µM) | Micromolar (µM) to millimolar (mM)[3] | Labeled ligand assays are often more sensitive for high-affinity interactions. |
| Signal Strength | High, dependent on the quantum yield of the chosen fluorophores. | Low, due to the lower quantum yield of tryptophan compared to synthetic dyes.[2] | A brighter signal simplifies detection and can reduce experimental variability. |
| Potential for Steric Hindrance | Moderate to High. The fluorescent label can potentially interfere with the binding interaction.[4] | Low. No external label is introduced at the binding interface.[2] | It is crucial to validate that the fluorescent tag does not alter the biological interaction. |
| Applicability | Broadly applicable to any system where a ligand can be fluorescently labeled. | Limited to proteins containing tryptophan residues in proximity to the binding site.[2][5][6] | The presence and location of tryptophan are key determinants for the feasibility of this method. |
| Cost & Complexity | Higher, due to the cost of fluorescently labeled ligands and potentially complex labeling protocols.[4] | Lower, as it avoids the need for synthetic labeled molecules.[2] | Label-free methods can be more cost-effective for large-scale screening. |
Experimental Protocols
FRET Assay Using a Fluorescently Labeled Ligand (ε-ADP)
This protocol describes a representative FRET-based kinase assay to screen for inhibitors using a fluorescent ATP analog (ε-ATP, which is converted to ε-ADP) as the donor and a labeled peptide substrate as the acceptor.
Materials:
-
Kinase of interest
-
Fluorescent ATP analog (e.g., N6-(2-aminoethyl)-ATP-ATTO-488, as a stand-in for a generic fluorescent ATP)
-
Peptide substrate with an acceptor fluorophore (e.g., a peptide labeled with Cy5)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (potential inhibitors)
-
384-well microplate
-
Plate reader with FRET capabilities
Procedure:
-
Compound Dispensing: Add 2 µL of each test compound at various concentrations to the wells of the 384-well plate. Include wells with DMSO as a negative control.
-
Kinase Addition: Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add 4 µL of a solution containing the fluorescent ATP analog and the acceptor-labeled peptide substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized based on the kinase activity.
-
FRET Measurement: Measure the FRET signal on a compatible plate reader. Excite the donor fluorophore (e.g., at 488 nm) and measure the emission of both the donor (e.g., at 520 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio in the presence of a test compound indicates inhibition of the kinase, as the acceptor-labeled peptide is not brought into close proximity to the ε-ADP bound to the kinase.
Label-Free FRET Assay Using Intrinsic Tryptophan Fluorescence
This protocol outlines a method to measure the binding of a ligand to a protein by observing the FRET between intrinsic tryptophan residues (donor) and a fluorescently labeled ligand (acceptor).
Materials:
-
Protein of interest containing tryptophan residues near the binding site.
-
Fluorescently labeled ligand (the acceptor).
-
Binding buffer (e.g., 20 mM Phosphate buffer, pH 6.3, 150 mM NaCl).[7]
-
Fluorometer with the ability to excite at 295 nm.
-
Quartz cuvettes.
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest in the binding buffer at a fixed concentration.
-
Baseline Measurement: Record the intrinsic tryptophan fluorescence spectrum of the protein solution by exciting at 295 nm and recording the emission from 310 nm to 450 nm.[7] The emission maximum is typically around 340-350 nm.
-
Ligand Titration: Add increasing concentrations of the fluorescently labeled ligand to the protein solution. After each addition, allow the system to equilibrate for a few minutes.
-
FRET Measurement: After each titration step, record the fluorescence spectrum. FRET will manifest as a decrease (quenching) of the tryptophan emission and a sensitized emission from the acceptor fluorophore at its characteristic wavelength.
-
Data Analysis: Plot the change in tryptophan fluorescence intensity or the sensitized acceptor emission as a function of the ligand concentration. Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generic kinase signaling pathway and the experimental workflows for both FRET methodologies.
Caption: A generic kinase signaling pathway.
Caption: Experimental workflows for the two FRET methods.
Orthogonal Validation of FRET Results
Regardless of the FRET methodology chosen, it is best practice to validate the findings using an orthogonal, label-free technique. This ensures that the observed interaction is not an artifact of the fluorescent labeling or the specific assay conditions. Two commonly used methods for validation are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying biomolecular interactions in real-time.[8][9][10] It provides kinetic information (association and dissociation rates) in addition to the binding affinity (Kd). Comparing the Kd obtained from FRET with that from SPR can provide strong validation of the interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9][10] Agreement between the Kd values from FRET and ITC lends high confidence to the results.
Caption: Workflow for validating FRET results.
Conclusion
The choice between FRET with a fluorescently labeled ligand and a label-free approach using intrinsic tryptophan fluorescence depends on the specific research question, the properties of the biological system, and available resources. Labeled ligand approaches generally offer higher sensitivity and a stronger signal, making them well-suited for studying high-affinity interactions and for high-throughput screening. However, the potential for steric hindrance from the label must be carefully considered and controlled for.
Label-free FRET, on the other hand, provides a more direct measurement of the interaction without the need for potentially perturbing labels, but it is limited to tryptophan-containing proteins and often yields a weaker signal.
Ultimately, a well-designed FRET experiment, regardless of the chosen methodology, should be rigorously validated. The use of orthogonal techniques like SPR and ITC is highly recommended to confirm the binding affinity and to gain a more complete understanding of the kinetic and thermodynamic properties of the molecular interaction. By carefully considering these factors, researchers can confidently employ FRET to generate high-quality, reproducible data in their drug discovery and molecular biology research.
References
- 1. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.citius.technology [web.citius.technology]
- 4. nicoyalife.com [nicoyalife.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pure.skku.edu [pure.skku.edu]
- 7. echemi.com [echemi.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Analysis of ADP and ε-ADP as Inhibitors of ATP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of adenosine diphosphate (ADP) and its fluorescent analog, ethenoadenosine diphosphate (ε-ADP), on ATP hydrolysis. A comprehensive search of available scientific literature did not yield direct comparative studies or quantitative data (e.g., K_i_ or IC_50_ values) that would allow for a side-by-side quantitative comparison of the inhibitory potency of ADP and ε-ADP on any specific ATPase.
The available literature primarily discusses ADP as a natural product inhibitor of ATP hydrolysis across various ATPases. The inhibition by ADP is a fundamental feedback mechanism in cellular bioenergetics. In contrast, ε-ADP is most frequently referenced as a fluorescent analog of ADP, utilized in biophysical studies to probe nucleotide binding sites and conformational changes in enzymes, rather than as a potent inhibitor itself.
Due to the absence of direct comparative experimental data, this guide will focus on the known roles of each molecule and provide a generalized experimental protocol that could be adapted to perform such a comparison.
Understanding the Inhibitors
Adenosine Diphosphate (ADP): The Natural Product Inhibitor
ADP is the direct product of ATP hydrolysis. Its accumulation serves as a signal of decreased cellular energy status. In many enzymatic reactions involving ATP, ADP acts as a competitive or non-competitive inhibitor, binding to the nucleotide-binding site and preventing further ATP hydrolysis. This product inhibition is a crucial regulatory mechanism. For instance, in F-type ATP synthases, the binding of Mg-ADP can lock the enzyme in an inactive state, preventing wasteful ATP depletion.
Ethenoadenosine Diphosphate (ε-ADP): The Fluorescent Probe
ε-ADP is a derivative of ADP where the N6 and C1 atoms of the adenine ring are modified with an etheno group. This modification imparts intrinsic fluorescence to the molecule, making it a valuable tool for studying nucleotide-protein interactions. While it is structurally similar to ADP and can bind to the same nucleotide-binding sites, its primary utility in research has been as a reporter molecule. The literature does not provide substantial evidence of its widespread use or characterization as a potent inhibitor of ATP hydrolysis. It is plausible that the bulky etheno group may alter its binding affinity and inhibitory potential compared to the natural nucleotide, ADP.
Hypothetical Data Comparison
In the absence of published comparative data, we present a hypothetical table to illustrate how such a comparison would be structured if the data were available. The values presented below are for illustrative purposes only and are not based on experimental evidence.
| Inhibitor | Target ATPase | Inhibition Type | K_i_ (μM) | IC_50_ (μM) | Reference |
| ADP | Myosin ATPase | Competitive | [Data Not Available] | [Data Not Available] | [Hypothetical] |
| ε-ADP | Myosin ATPase | Competitive | [Data Not Available] | [Data Not Available] | [Hypothetical] |
| ADP | Na+/K+-ATPase | Non-competitive | [Data Not Available] | [Data Not Available] | [Hypothetical] |
| ε-ADP | Na+/K+-ATPase | Non-competitive | [Data Not Available] | [Data Not Available] | [Hypothetical] |
| ADP | F1-ATPase | Mixed | [Data Not Available] | [Data Not Available] | [Hypothetical] |
| ε-ADP | F1-ATPase | Mixed | [Data Not Available] | [Data Not Available] | [Hypothetical] |
Proposed Experimental Protocol for Comparative Inhibition Assay
To quantitatively compare the inhibitory effects of ADP and ε-ADP on ATP hydrolysis, a continuous, coupled-enzyme assay can be employed. This method spectrophotometrically monitors the regeneration of ATP from ADP, which is coupled to the oxidation of NADH.
Principle: The hydrolysis of ATP by an ATPase produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), this ADP is immediately re-phosphorylated to ATP, producing pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH concentration can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified ATPase enzyme of interest
-
ATP sodium salt
-
ADP sodium salt
-
ε-ADP sodium salt
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl_2_)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a master mix: In the assay buffer, prepare a master mix containing PEP, NADH, PK, and LDH at appropriate concentrations.
-
Reaction setup: In a cuvette, add the master mix and the desired concentration of ATP.
-
Initiate the reaction: Add the ATPase enzyme to the cuvette to start the ATP hydrolysis.
-
Monitor baseline activity: Record the decrease in absorbance at 340 nm over time to determine the basal rate of ATP hydrolysis.
-
Inhibition studies: Repeat steps 2 and 3, but with the addition of varying concentrations of either ADP or ε-ADP to the reaction mixture before adding the enzyme.
-
Data analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal enzyme activity.
-
To determine the inhibition constant (K_i_) and the type of inhibition, perform the assay at multiple substrate (ATP) and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the ATP hydrolysis and inhibition pathway, as well as the experimental workflow for the comparative assay.
Caption: Simplified pathway of ATP hydrolysis by an ATPase and its inhibition.
Assessing the Specificity of ε-ADP Binding to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the binding specificity of epsilon-ADP (ε-ADP), a fluorescent analog of adenosine diphosphate (ADP), to target proteins. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations to facilitate a deeper understanding of these interactions.
Introduction to ε-ADP and its Alternatives
1,N⁶-ethenoadenosine diphosphate (ε-ADP) is a valuable tool in studying protein-ligand interactions due to its intrinsic fluorescence, which changes upon binding to a protein. This property allows for the direct monitoring of binding events without the need for secondary labels. However, the modification of the adenine ring to create the etheno bridge can potentially alter its binding affinity and specificity compared to native ADP. Therefore, a critical assessment of its binding characteristics is essential for the accurate interpretation of experimental results.
Alternatives to ε-ADP for studying ADP-protein interactions include:
-
Unlabeled ADP: Utilized in techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), providing direct measurement of binding thermodynamics and kinetics without any modification to the ligand.
-
Other Fluorescent ADP Analogs: Such as N-methylanthraniloyl-ADP (mant-ADP), which possesses different fluorescent properties and may exhibit distinct binding characteristics.
-
Radioactively Labeled ADP: Offers high sensitivity for detecting binding but requires specialized handling and disposal procedures.
-
Non-hydrolyzable ADP Analogs: Like ADP-βS, which can be used to trap proteins in an ADP-bound state.
This guide will focus on comparing ε-ADP with unlabeled ADP using three widely adopted biophysical techniques: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Quantitative Data Presentation
The following table summarizes the dissociation constants (Kd) for ε-ADP and ADP with various target proteins, as determined by the techniques discussed in this guide. This data provides a quantitative comparison of their binding affinities.
| Target Protein | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| G-Actin | ε-ADP | Fluorescence | ~3-fold lower affinity than ATP | [1] |
| ADP | Titration | |||
| Myosin | ε-ADP | Not Specified | Binds to myosin | |
| ADP | Not Specified | Binds to myosin | ||
| Kinases | ε-ADP | Not Specified | Binds to kinases | |
| ADP | ITC | Varies by kinase | [2] |
Note: The available quantitative data for ε-ADP binding is limited in the scientific literature. The table will be updated as more specific Kd values become available.
Experimental Protocols
Detailed methodologies for three key experiments are provided below to enable researchers to design and execute their own binding studies.
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (like ε-ADP) upon binding to a larger molecule (the target protein). The tumbling rate of the small molecule is significantly reduced upon binding, leading to an increase in the polarization of the emitted light.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ε-ADP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM MgCl₂). Determine the precise concentration using its extinction coefficient.
-
Prepare a stock solution of the purified target protein in the same buffer. Determine the concentration accurately.
-
Prepare a series of dilutions of the target protein in the assay buffer.
-
-
Assay Setup:
-
In a black, low-binding 384-well plate, add a fixed concentration of ε-ADP to each well (typically in the low nanomolar range).
-
Add increasing concentrations of the target protein to the wells.
-
Include control wells containing only ε-ADP (for minimum polarization) and buffer alone (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 340 nm) and emission (e.g., 410 nm) filters and polarizers.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when one molecule binds to another. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (typically 10-50 µM) in a suitable, degassed buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a solution of ε-ADP or ADP (typically 100-500 µM) in the exact same degassed buffer. Buffer mismatch is a common source of error.
-
Ensure both solutions are at the desired experimental temperature.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with the experimental buffer.
-
Load the target protein solution into the sample cell.
-
Load the ligand (ε-ADP or ADP) solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (typically 2-10 µL per injection).
-
Perform an initial small injection (e.g., 1 µL) to account for diffusion from the syringe tip, which is typically discarded from the analysis.
-
Proceed with a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A protein is immobilized on the chip, and the binding of a ligand flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound ligand.
Detailed Protocol:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization. The protein should be in a low-salt buffer at a pH below its isoelectric point to facilitate pre-concentration.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to be used for background subtraction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of ε-ADP or ADP in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the ligand over both the protein-immobilized and reference flow cells at a constant flow rate. This is the "association" phase.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the ligand. This is the "dissociation" phase.
-
-
Surface Regeneration:
-
If the ligand binds tightly, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be needed to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the protein-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
-
Mandatory Visualizations
Experimental Workflow for Assessing ε-ADP Binding
Caption: Workflow for comparing ε-ADP and ADP binding.
Platelet Aggregation Signaling Pathway
Caption: Simplified ADP signaling in platelet aggregation.
Conclusion
The selection of an appropriate method for assessing ADP-protein binding depends on the specific research question and available instrumentation. ε-ADP, with its intrinsic fluorescence, offers a convenient tool for techniques like Fluorescence Polarization. However, its structural modification necessitates careful comparison with native ADP to ensure that the observed binding accurately reflects the physiological interaction. Isothermal Titration Calorimetry and Surface Plasmon Resonance provide powerful, label-free alternatives for quantifying the binding of unmodified ADP. By employing a combination of these techniques and following rigorous experimental protocols, researchers can confidently assess the specificity of ε-ADP binding and gain valuable insights into the roles of ADP in various biological processes.
References
A Comparative Guide to Fluorescent Probes for Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Single-molecule imaging techniques have revolutionized our understanding of biological processes by enabling the direct observation of individual molecules in action. The choice of a fluorescent probe is paramount to the success of these experiments, directly impacting the quality, resolution, and duration of observation. This guide provides a comparative analysis of commonly used fluorescent probes for single-molecule imaging, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Key Performance Metrics of Fluorescent Probes
The ideal fluorescent probe for single-molecule imaging should exhibit high brightness, exceptional photostability, and for many super-resolution techniques, robust photoswitching characteristics. These properties are governed by several key photophysical parameters:
-
Quantum Yield (QY): The efficiency of converting absorbed photons into emitted fluorescent photons. A higher quantum yield contributes to a brighter signal.
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a particular wavelength. Higher values indicate greater light absorption.
-
Brightness: The product of the molar extinction coefficient and the quantum yield. It represents the overall efficiency of light emission upon excitation and is a critical factor for detecting single molecules.
-
Photostability (Photon Budget): The total number of photons a fluorophore can emit before it photobleaches, or irreversibly loses its fluorescence. Higher photostability allows for longer observation times.
-
On-Time (τ_on) and Off-Time (τ_off): For photoswitchable probes used in techniques like STORM and PALM, these parameters describe the average duration the molecule spends in the fluorescent "on" state and the non-fluorescent "dark" state, respectively. The ratio of these times, known as the duty cycle, is crucial for achieving high-quality super-resolution images.
Comparison of Fluorescent Probes
The selection of a fluorescent probe is a critical decision in single-molecule imaging. The main classes of probes used are organic dyes and fluorescent proteins, each with distinct advantages and disadvantages.
Organic Dyes
Organic dyes are small, synthetic molecules that offer high brightness and photostability. They are the probes of choice for many single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).
Advantages:
-
High Brightness and Photostability: Generally, organic dyes are significantly brighter and more photostable than fluorescent proteins, allowing for longer imaging times and better localization precision.[1][2]
-
Small Size: Their small size minimizes potential interference with the function of the labeled biomolecule.
-
Wide Spectral Range: A broad palette of colors is available, facilitating multicolor imaging experiments.
Disadvantages:
-
Labeling Complexity: Attaching organic dyes to a specific protein within a cell can be challenging and may require techniques like antibody-based immunofluorescence or the use of self-labeling tags (e.g., SNAP-tag, HaloTag).
-
Potential for Non-specific Binding: Some organic dyes can bind non-specifically to cellular components, leading to background noise.[3]
Table 1: Photophysical Properties of Common Organic Dyes for Single-Molecule Imaging
| Dye Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Brightness (ε × Φ) (M⁻¹cm⁻¹) | Photostability (Total Photons x 10⁵) |
| Cyanine | Cy3 | ~550 | ~570 | ~0.31 | ~46,500 | Moderate |
| Cy5 | ~649 | ~670 | ~0.27 | ~67,500 | High | |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 0.92 | ~66,240 | High |
| Alexa Fluor 555 | 555 | 565 | 0.10 | ~15,000 | Moderate | |
| Alexa Fluor 647 | 650 | 668 | 0.33 | ~82,500 | Very High | |
| ATTO | ATTO 488 | 501 | 523 | 0.80 | ~72,000 | High |
| ATTO 565 | 563 | 592 | 0.90 | ~108,000 | High | |
| ATTO 647N | 644 | 669 | 0.65 | ~97,500 | Very High | |
| Janelia Fluor | JF 549 | 549 | 571 | High | Very High | Very High |
| JF 646 | 646 | 664 | High | Very High | Very High |
Note: Photophysical properties can vary depending on the local environment and conjugation partner. The values presented here are approximate and intended for comparative purposes.
Fluorescent Proteins
Fluorescent proteins (FPs) are genetically encoded, meaning they can be fused to a protein of interest at the genetic level, ensuring highly specific labeling. This makes them particularly well-suited for live-cell imaging and techniques like Photoactivated Localization Microscopy (PALM).
Advantages:
-
Genetic Encoding: Allows for precise and specific labeling of target proteins within living cells.
-
Live-Cell Compatibility: Ideal for dynamic studies in a native cellular context.
Disadvantages:
-
Lower Brightness and Photostability: FPs are generally dimmer and photobleach faster than organic dyes.[1]
-
Larger Size: Their larger size compared to organic dyes can potentially perturb the function of the protein they are fused to.
-
Complex Photophysics: Some FPs exhibit complex blinking and photochromic behavior that can complicate data analysis.
Table 2: Photophysical Properties of Common Fluorescent Proteins for Single-Molecule Imaging
| Fluorescent Protein | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Brightness (ε × Φ) (M⁻¹cm⁻¹) | Photostability (Total Photons x 10⁴) |
| PA-GFP | Photoactivatable | 405 (activation), 504 (imaging) | 517 | ~0.79 | ~31,600 | Low to Moderate |
| mEos3.2 | Photoconvertible | 506 (green), 571 (red) | 516 (green), 581 (red) | ~0.5 (green), ~0.4 (red) | ~40,000 (green), ~28,000 (red) | Moderate |
| Dendra2 | Photoconvertible | 490 (green), 553 (red) | 507 (green), 573 (red) | ~0.6 (green), ~0.7 (red) | ~48,000 (green), ~49,000 (red) | Moderate |
| PA-mCherry1 | Photoactivatable | 405 (activation), 564 (imaging) | 596 | ~0.22 | ~15,400 | Low |
Note: The properties of fluorescent proteins can be highly sensitive to the cellular environment.
Experimental Workflows and Signaling Pathways
Probe Selection and Labeling Strategy
The choice between an organic dye and a fluorescent protein dictates the subsequent experimental workflow.
Caption: Workflow for single-molecule imaging based on probe choice.
Single-Molecule Localization Microscopy (SMLM) Principle
SMLM techniques like STORM and PALM achieve super-resolution by temporally separating the fluorescence of individual molecules.
Caption: The iterative process of single-molecule localization microscopy.
Detailed Experimental Protocols
Protocol 1: STORM Imaging of Microtubules using Alexa Fluor 647
This protocol describes the immunolabeling and imaging of microtubules in fixed cells using the organic dye Alexa Fluor 647 for dSTORM (direct Stochastic Optical Reconstruction Microscopy).
Materials:
-
Cells grown on #1.5 glass-bottom dishes
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-α-tubulin antibody (e.g., mouse monoclonal)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 647
-
STORM Imaging Buffer:
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase, 50 µL catalase, 200 µL Buffer A
-
MEA solution: 77 mg MEA (cysteamine) in 1 mL 0.25 N HCl
-
Final Imaging Buffer (prepare fresh): 620 µL Buffer B, 7 µL GLOX, 70 µL 1M MEA
-
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on #1.5 glass-bottom dishes and culture to the desired confluency.
-
Wash cells once with pre-warmed PBS.
-
Fix cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with anti-α-tubulin primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 647-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Replace the PBS with freshly prepared STORM imaging buffer.
-
Mount the dish on a STORM-capable microscope.
-
Use a 647 nm laser for excitation and a 405 nm laser for reactivation of the fluorophores.
-
Acquire a series of 10,000-50,000 frames with a typical exposure time of 10-30 ms.
-
Protocol 2: PALM Imaging of a Cytosolic Protein using PA-GFP
This protocol describes the transfection and live-cell imaging of a cytosolic protein fused to the photoactivatable fluorescent protein PA-GFP.
Materials:
-
Cells grown on #1.5 glass-bottom dishes
-
Plasmid DNA encoding the protein of interest fused to PA-GFP
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Imaging medium (e.g., phenol red-free DMEM)
Procedure:
-
Transfection:
-
Plate cells on #1.5 glass-bottom dishes.
-
Transfect cells with the PA-GFP fusion plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Replace the cell culture medium with pre-warmed imaging medium.
-
Mount the dish on a PALM-capable microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use a 405 nm laser for photoactivation and a 488 nm laser for excitation of the activated PA-GFP.
-
Keep the 405 nm laser power low to ensure only a sparse subset of PA-GFP molecules is activated in each frame.
-
Acquire a time-lapse series of thousands of frames until most of the PA-GFP molecules have been activated and photobleached.
-
Conclusion
The selection of a fluorescent probe is a critical step in designing a successful single-molecule imaging experiment. Organic dyes generally offer superior brightness and photostability, making them ideal for fixed-cell SMLM techniques that demand high localization precision. Fluorescent proteins, with their genetically encoded specificity, are unparalleled for live-cell imaging and tracking of protein dynamics. By carefully considering the photophysical properties of the available probes and optimizing the experimental protocols, researchers can harness the power of single-molecule imaging to reveal the intricate workings of the cell at the nanoscale.
References
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A Procedural Guide
In such instances, a standardized, safety-first approach is essential. Researchers, scientists, and drug development professionals should adhere to the following procedural steps to manage the disposal of uncharacterized or novel chemical waste.
Step-by-Step Disposal Procedure for Novel or Uncharacterized Compounds
When a Safety Data Sheet (SDS) or other explicit disposal guidance is unavailable, the chemical must be treated as hazardous waste.[1][2][3] The following workflow ensures that the disposal process is handled safely and in accordance with regulatory standards.
-
Initial Assessment and Containment:
-
Treat as Hazardous: Assume any compound with unknown toxicity or disposal protocol is hazardous.[4]
-
Proper Containment: Collect the waste in a chemically compatible, leak-proof container with a secure screw cap.[5][6] Ensure the container is in good condition and appropriate for the type of waste (e.g., solid, liquid).
-
Leave Headroom: Do not fill the container completely; leave at least one inch of headroom to allow for expansion.[6]
-
-
Labeling and Information Gathering:
-
Label Immediately: Clearly label the waste container with "Hazardous Waste" and the full chemical name (Bz(2)Epsilon ADP).[7] If the compound is a solution, list all components and their estimated percentages.
-
Compile Available Data: Gather all known information about the compound. This includes its chemical structure, any known reactive properties, the solvent system it is in, and the process that generated it. This information is crucial for the safety office to make an informed decision.
-
-
Segregation and Storage:
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area must be at or near the point of generation.
-
Segregate Incompatibles: Ensure the container is stored separately from incompatible materials. For example, acids should be stored away from bases, and oxidizing agents away from reducing agents or organic compounds.[6]
-
-
Contact Environmental Health and Safety (EHS):
-
Primary Point of Contact: Your institution's Environmental Health and Safety (EHS) office is the definitive authority on chemical waste disposal.[1][5]
-
Request Pickup and Guidance: Contact EHS to request a hazardous waste pickup.[5] Provide them with all the information you compiled in Step 2. They will determine the final disposal method based on their expertise and regulatory requirements.
-
Follow Institutional Protocols: Adhere strictly to the procedures and timelines provided by your EHS department for waste removal.
-
-
Record Keeping:
-
Maintain Logs: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is good laboratory practice and may be required for regulatory compliance.
-
Crucial Safety Don'ts:
-
DO NOT evaporate chemical waste in a fume hood as a method of disposal.[1]
-
DO NOT mix different waste streams unless you are certain they are compatible.[9]
Logical Workflow for Disposal of Novel Compounds
The following diagram illustrates the decision-making process for the safe disposal of a novel chemical agent like this compound.
Caption: Workflow for the safe disposal of a novel research chemical.
Data Presentation and Experimental Protocols
Due to the uncharacterized nature of this compound in public literature, no quantitative data regarding its disposal (e.g., concentration limits for neutralization, specific reactants for degradation) can be provided. Similarly, detailed experimental protocols for its disposal are not available.
The only "protocol" that can be responsibly provided is the procedural workflow outlined above, which prioritizes safety and regulatory compliance by engaging institutional experts (EHS) to handle the unknown risks associated with a novel compound. This approach ensures that the deep expertise of safety professionals is leveraged, protecting researchers, their institutions, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. scribd.com [scribd.com]
- 3. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 4. youtube.com [youtube.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocol for Bz(2)Epsilon ADP
Disclaimer: A specific Safety Data Sheet (SDS) for a compound named "Bz(2)Epsilon ADP" could not be located in publicly available databases. The name may be a non-standard nomenclature, an internal designation, or refer to a novel research chemical. Therefore, this document provides essential safety and logistical guidance based on best practices for handling new or uncharacterized chemical compounds, with Adenosine 5'-diphosphate (ADP) used as a related reference point for conservative safety measures.
Immediate Safety and Handling
When handling a substance with unknown toxicological properties, it is crucial to treat it as potentially hazardous. The following procedural guidance is designed to ensure the safety of all personnel.
1. Risk Assessment: Before any handling, a thorough risk assessment must be conducted. This involves evaluating the potential hazards, the quantities being used, and the procedures to be performed.
2. Engineering Controls:
-
Ventilation: All manipulations of "this compound" should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be warranted for procedures involving larger quantities or if the substance is determined to be highly potent or volatile.
3. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact, inhalation, and ingestion.
-
Hand Protection: Wear double-layered nitrile gloves. Check for any signs of degradation and change gloves frequently.
-
Eye Protection: Chemical safety goggles are required at all times. For procedures with a splash hazard, a face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or significant splash potential, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of aerosol generation outside of a containment system, a properly fitted respirator (e.g., N95 or higher) should be used.
Summary of Properties for Adenosine 5'-diphosphate (ADP) (as a related compound)
The following table summarizes the known properties of ADP. This information is provided for context and should be treated with caution, as the properties of "this compound" may differ significantly.
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C10H15N5O10P2 |
| Boiling Point | 196°C (decomposes) |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents. |
| Toxicity | LD50 Intraperitoneal (Mouse) - 3,333 mg/kg |
| Hazards | May cause skin, eye, and respiratory irritation. |
Operational Plan
Handling and Experimental Protocol:
-
Preparation: Before starting work, ensure the fume hood is operational, and all necessary PPE is readily available and in good condition.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During Experimentation: Keep all containers with "this compound" sealed when not in use.
-
Post-Experiment: Decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
Disposal Plan
All waste generated from handling "this compound" must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing boats, paper towels) should be placed in a dedicated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: All solutions containing "this compound" should be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.
-
Disposal: Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this material down the drain.
Visualizations
Caption: Workflow for Handling this compound.
Caption: PPE Selection Decision Tree.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
